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  • Product: Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
  • CAS: 1215031-99-4

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

An In-depth Technical Guide to the Introduction Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and advanced materials. The strategic placement of fluorine, hydroxyl, methyl, and methyl ester groups on the benzene ring offers multiple points for further chemical modification, making it a valuable intermediate for medicinal chemists and materials scientists. The presence of a fluorine atom, in particular, can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, designed for researchers, scientists, and professionals in drug development. The proposed multi-step synthesis is based on established and reliable organic transformations, with a focus on explaining the rationale behind the chosen reactions and conditions.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target molecule is outlined below. The synthesis is designed to proceed from a readily available starting material, 3,5-dinitrotoluene, through a series of well-documented transformations to construct the desired substitution pattern on the aromatic ring.

Retrosynthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate target Methyl 3-fluoro-5-hydroxy-4-methylbenzoate acid 3-fluoro-5-hydroxy-4-methylbenzoic acid target->acid Esterification phenol 3-fluoro-5-methylphenol acid->phenol Carboxylation aniline 3-fluoro-5-methylaniline phenol->aniline Diazotization, Hydrolysis nitro_fluoro 1-fluoro-3-methyl-5-nitrobenzene aniline->nitro_fluoro Nitro Reduction nitro_aniline 3-methyl-5-nitroaniline nitro_fluoro->nitro_aniline Balz-Schiemann Reaction start 3,5-dinitrotoluene nitro_aniline->start Selective Nitro Reduction Synthetic Workflow cluster_0 start 3,5-Dinitrotoluene step1 Selective Reduction (Na2S) start->step1 intermediate1 3-Methyl-5-nitroaniline step1->intermediate1 step2 Balz-Schiemann (HBF4, NaNO2) intermediate1->step2 intermediate2 1-Fluoro-3-methyl-5-nitrobenzene step2->intermediate2 step3 Nitro Reduction (H2, Pd/C) intermediate2->step3 intermediate3 3-Fluoro-5-methylaniline step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO2, H2SO4) intermediate3->step4 intermediate4 3-Fluoro-5-methylphenol step4->intermediate4 step5 Carboxylation (NaH, CO2) intermediate4->step5 intermediate5 3-fluoro-5-hydroxy-4-methylbenzoic acid step5->intermediate5 step6 Fischer Esterification (MeOH, H2SO4) intermediate5->step6 product Methyl 3-fluoro-5-hydroxy-4-methylbenzoate step6->product

Sources

Exploratory

An In-Depth Technical Guide to Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS Number 1215031-99-4)

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, identified by the CAS number 1215031-99-4, is a substituted aromatic compound of significant intere...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, identified by the CAS number 1215031-99-4, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a fluorinated benzene ring with hydroxyl, methyl, and methyl ester functionalities, makes it a valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of these groups allows for a wide range of chemical modifications, rendering it a versatile building block in the development of novel pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of this compound, tailored for professionals in research and drug development. The fluorination of aromatic rings is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is fundamental to its application in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for the design of synthetic routes and analytical methods.

PropertyValueSource
CAS Number 1215031-99-4N/A
Molecular Formula C₉H₉FO₃[5]
Molecular Weight 184.16 g/mol [5]
Appearance Solid (form may vary)General knowledge
Boiling Point 307.3 ± 42.0 °C at 760 mmHg[5]
Storage Room temperature, protected from light, under inert gas[5]

Synthesis and Purification

Representative Synthetic Protocol: Esterification of 3-fluoro-5-hydroxy-4-methylbenzoic acid

This protocol is adapted from the synthesis of structurally similar compounds and represents a standard laboratory procedure for Fischer esterification.

Materials:

  • 3-fluoro-5-hydroxy-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (or slowly add thionyl chloride at 0 °C).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Methyl 3-fluoro-5-hydroxy-4-methylbenzoate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Starting_Material 3-fluoro-5-hydroxy-4-methylbenzoic acid + Methanol (excess) + Acid Catalyst Reaction_Vessel Reflux Starting_Material->Reaction_Vessel Quenching Neutralization (aq. NaHCO3) Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Quenching->Extraction Drying Drying (anhyd. MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Methyl 3-fluoro-5-hydroxy-4-methylbenzoate Chromatography->Final_Product

Caption: A generalized workflow for the synthesis and purification of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is dictated by its array of functional groups, which can be selectively targeted for further chemical transformations.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, or be converted to a triflate for subsequent cross-coupling reactions. Its acidity also allows for its use in base-mediated reactions.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to a primary alcohol.

  • Aromatic Ring: The electron-donating hydroxyl and methyl groups, and the electron-withdrawing fluoro and ester groups, influence the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atom itself can sometimes be displaced under specific nucleophilic aromatic substitution conditions.

This multi-faceted reactivity makes Methyl 3-fluoro-5-hydroxy-4-methylbenzoate a valuable scaffold for building a diverse library of compounds for screening in drug discovery programs. The incorporation of a fluorine atom is a particularly attractive feature, as it can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3][4]

Diagram of Reactivity Pathways:

Reactivity_Pathways Core Methyl 3-fluoro-5-hydroxy-4-methylbenzoate OH_Alkylation O-Alkylation Core->OH_Alkylation R-X, base OH_Acylation O-Acylation Core->OH_Acylation RCOCl, base Ester_Hydrolysis Ester Hydrolysis Core->Ester_Hydrolysis H2O, H+ or OH- Ester_Reduction Ester Reduction Core->Ester_Reduction LiAlH4 Aromatic_Substitution Electrophilic Aromatic Substitution Core->Aromatic_Substitution Electrophile Ether Ether Derivative OH_Alkylation->Ether Ester_Derivative Ester Derivative OH_Acylation->Ester_Derivative Carboxylic_Acid Carboxylic Acid Ester_Hydrolysis->Carboxylic_Acid Primary_Alcohol Primary Alcohol Ester_Reduction->Primary_Alcohol Substituted_Ring Further Functionalized Aromatic Ring Aromatic_Substitution->Substituted_Ring

Caption: Potential reaction pathways for the functionalization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Analytical Characterization

The purity and identity of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate should be confirmed using a combination of standard analytical techniques.

General Analytical Workflow
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for routine purity analysis. A C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point for structurally similar aromatic compounds. Detection can be performed using a UV detector, monitoring at a wavelength corresponding to the compound's UV absorbance maximum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of the hydrogen atoms. Expected signals would include a singlet for the methyl group, a singlet for the ester methyl group, and distinct signals for the aromatic protons, with potential coupling to the fluorine atom.

    • ¹³C NMR: Will show signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester.

    • ¹⁹F NMR: Will exhibit a singlet, providing a clear indication of the presence of the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

While specific spectral data for this compound is not publicly available, researchers can predict the expected chemical shifts and fragmentation patterns based on the known effects of the various functional groups.[6]

Safety and Handling

As a laboratory chemical, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate should be handled with appropriate care, following standard safety protocols. Although specific toxicological data for this compound is not available, its structural components—a phenol and a benzoate ester—suggest that certain precautions should be taken.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Given that phenols can be corrosive and readily absorbed through the skin, and some benzoates have been studied for their biological effects, it is prudent to treat this compound with a high degree of caution until more specific toxicological data becomes available.[9][10][11]

Conclusion

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides multiple avenues for chemical modification, while the presence of a fluorine atom offers the potential for enhanced pharmacological properties in the resulting molecules. A thorough understanding of its physicochemical properties, synthetic accessibility, reactivity, and safe handling is essential for its effective utilization in the laboratory. This guide provides a foundational understanding of these aspects to aid researchers and scientists in their pursuit of novel chemical entities.

References

Foundational

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate structure

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxy-4-methylbenzoate: Structure, Synthesis, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxy-4-methylbenzoate: Structure, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its structural features, propose a detailed synthetic route with accompanying protocols, and explore its prospective applications, all grounded in established scientific principles.

Introduction and Strategic Importance

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1215031-99-4) is a substituted derivative of orsellinic acid, a class of naturally occurring phenolic compounds.[1][2] The strategic incorporation of a fluorine atom onto this scaffold is of particular interest to medicinal chemists. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of lead compounds.[3][4] This guide will serve as a foundational resource for researchers aiming to leverage the unique properties of this molecule in their synthetic and drug discovery programs.

Physicochemical and Structural Properties

The structural attributes of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate make it a versatile intermediate. The presence of a hydroxyl group, a methyl ester, and a fluorine atom on the benzene ring offers multiple points for chemical modification.

PropertyValueSource
CAS Number 1215031-99-4[5][6]
Molecular Formula C₉H₉FO₃[6]
Molecular Weight 184.16 g/mol [6]
Boiling Point 307.3 ± 42.0 °C at 760 mmHg[6]
Storage Room temperature, light-proof, inert atmosphere[6]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is not abundant, a plausible and efficient route can be designed based on well-established organic chemistry transformations and synthesis of related fluorinated benzoic acids.[7][8][9] The proposed pathway starts from the commercially available 3-fluoro-5-hydroxy-4-methylbenzoic acid.

Synthesis_Pathway A 3-Fluoro-5-hydroxy-4-methylbenzoic acid (CAS: 887267-08-5) B Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (Target Compound) A->B Esterification Reagents Methanol (MeOH) Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) Reagents->B

Caption: Proposed Fischer esterification route to the target compound.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate from its corresponding carboxylic acid via Fischer esterification. The use of thionyl chloride in methanol is a common and effective method for this transformation.[7]

Materials:

  • 3-Fluoro-5-hydroxy-4-methylbenzoic acid (1.0 eq)[10]

  • Anhydrous Methanol (20 volumes)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-fluoro-5-hydroxy-4-methylbenzoic acid in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon the addition of thionyl chloride.

  • Reagent Addition: Add thionyl chloride dropwise to the cooled solution over 15-20 minutes. The dropwise addition prevents a rapid increase in temperature and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the excess methanol.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization to afford Methyl 3-fluoro-5-hydroxy-4-methylbenzoate as a solid.

Structural Elucidation and Spectroscopic Analysis (Predicted)

The identity and purity of the synthesized Methyl 3-fluoro-5-hydroxy-4-methylbenzoate can be confirmed using standard spectroscopic techniques. Below are the predicted spectral data based on its structure and data from similar compounds.[11][12]

TechniquePredicted Data
¹H NMR * Aromatic Protons: Two doublets in the aromatic region, with coupling to the fluorine atom. * Methyl Ester Protons: A singlet around 3.8-4.0 ppm. * Methyl Group Protons: A singlet around 2.2-2.4 ppm. * Hydroxyl Proton: A broad singlet, the chemical shift of which will depend on the solvent and concentration.
¹³C NMR * Carbonyl Carbon: A peak around 165-170 ppm. * Aromatic Carbons: Several peaks in the aromatic region (110-160 ppm), with some showing C-F coupling. * Methyl Ester Carbon: A peak around 52-55 ppm. * Methyl Group Carbon: A peak around 15-20 ppm.
Mass Spec (EI) * Molecular Ion (M⁺): m/z = 184. * Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 153, and loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 125.

Applications in Drug Discovery and Development

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[6] Its utility stems from the ability to selectively modify its functional groups.

  • Pharmaceutical Intermediate: It serves as a key starting material for active pharmaceutical ingredients (APIs).[3][13] The fluorinated benzene ring is a common motif in many modern drugs, contributing to improved efficacy and safety profiles.

  • Derivatization:

    • The hydroxyl group can be alkylated or acylated to introduce diverse side chains.

    • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.

    • The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Drug_Discovery_Workflow A Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (Starting Scaffold) B Derivatization (Alkylation, Acylation, Amide Coupling, etc.) A->B C Library of Novel Compounds B->C D Biological Screening (e.g., Kinase Assays, Cell-based Assays) C->D E Lead Compound Identification D->E

Caption: Role as a scaffold in a typical drug discovery workflow.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate represents a strategically important building block for chemical synthesis and drug discovery. Its unique combination of functional groups, including the influential fluorine atom, makes it a versatile platform for generating novel compounds with potentially enhanced biological activity and pharmacokinetic properties. The synthetic protocol and analytical data presented in this guide provide a solid foundation for researchers to incorporate this valuable intermediate into their research and development pipelines.

References

  • Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids.Current Opinion in Biotechnology.
  • A novel biogenetic-type synthesis of an orsellinic acid derivative.
  • Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzo
  • A novel biogenetic-type synthesis of an orsellinic acid derivative.
  • Methyl 3-fluoro-5-hydroxy-4-Methylbenzo
  • 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZO
  • Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids | Request PDF.
  • Methyl 3-amino-5-fluoro-4-hydroxybenzo
  • Methyl 4-fluoro-3-hydroxybenzo
  • Methyl 3-Fluoro-4-Hydroxybenzoate: A Versatile Organic Synthesis Intermedi
  • Filamentous Fungi-Derived Orsellinic Acid-Sesquiterpene Meroterpenoids: Fungal Sources, Chemical Structures, Bioactivities, and.Thieme Connect.
  • Methyl 3-fluoro-5-hydroxy-4-methylbenzo
  • Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5.Tokyo Chemical Industry (India) Pvt. Ltd..
  • 887267-08-5|3-Fluoro-5-hydroxy-4-methylbenzoic acid.BLD Pharm.
  • 214822-96-5 | methyl 4-fluoro-3-hydroxybenzo
  • Methyl3-fluoro-4-hydroxy-5-nitrobenzo
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.Ossila.
  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • 3-Fluoro-4-methylbenzoic acid.Chem-Impex.
  • Methyl 3-fluoro-4-nitrobenzo
  • Methyl 3-fluoro-5-hydroxybenzo
  • Methyl 3-fluoro-5-hydroxy-4-Methylbenzo
  • 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.Ossila.
  • Methyl 4-fluoro-3-hydroxybenzo
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Methyl 3-hydroxy-4,5-dimethoxybenzo
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

Sources

Exploratory

The Strategic Role of Fluorination in Modulating the Biological Activity of Benzoates: A Technical Guide for Drug Discovery Professionals

Preamble: The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound impact of fluorina...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound impact of fluorination on the biological activity of benzoates, a privileged structural motif in drug discovery. By delving into the physicochemical underpinnings, diverse therapeutic applications, and essential experimental workflows, this document serves as an in-depth resource for researchers, scientists, and drug development professionals dedicated to the rational design of next-generation therapeutics. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into the structure-activity relationships that govern the efficacy of fluorinated benzoates.

Part 1: The Physicochemical Impact of Fluorination on Benzoate Scaffolds

Introduction to Benzoates in Medicinal Chemistry

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and other biologically active compounds. The aromatic ring and the carboxylic acid group provide a versatile scaffold that can be readily functionalized to interact with a multitude of biological targets. However, parent benzoate structures often face challenges related to metabolic instability, suboptimal potency, and poor pharmacokinetic profiles.

The Unique Properties of Fluorine and the Carbon-Fluorine Bond

The introduction of fluorine, the most electronegative element, into organic molecules imparts a range of unique properties.[1][2][3][4] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, which significantly influences the molecule's electronic and steric characteristics.[1][3] These properties can be harnessed to overcome many of the limitations of non-fluorinated analogues.

How Fluorine Substitution Modulates Key Physicochemical Properties

The judicious placement of fluorine atoms on the benzoate ring can profoundly alter its drug-like properties:

  • Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[3][5]

  • Metabolic Stability and Bioavailability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes.[1][2][3][4] This "metabolic shielding" can increase the half-life and overall exposure of the drug in the body.[1]

  • Acidity (pKa) and Receptor Binding Interactions: The strong electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid group, affecting its ionization state at physiological pH. This modulation can fine-tune the binding affinity of the molecule to its target receptor or enzyme.[1][3]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule due to steric and electronic interactions, potentially locking it into a more bioactive shape.[1][3]

Part 2: Biological Activities of Fluorinated Benzoates

The strategic fluorination of benzoates has led to the discovery of compounds with a wide range of potent biological activities.

Anticancer Activity

Fluorinated benzoates and related structures have shown significant promise as anticancer agents.[6][7][8]

  • Mechanisms of Action: The anticancer effects of fluorinated benzoates are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer cell proliferation like topoisomerase II, and disruption of mitochondrial function.[9][10] Some fluorinated benzothiazoles, which share structural similarities, are metabolized by CYP1A1 in sensitive cancer cells, leading to the formation of DNA adducts and subsequent cell death.[11]

  • Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the position and number of fluorine substituents are critical for anticancer potency. For instance, in some series, electron-withdrawing groups like fluorine enhance cytotoxic activity.[12][13][14] The presence of fluorine can also increase the potency of enzyme inhibitors by stabilizing interactions within the protein's binding pocket.[1]

Antimicrobial Activity

Fluorinated benzoates have demonstrated notable activity against a spectrum of microbial pathogens.

  • Spectrum of Activity: These compounds have been shown to possess both antibacterial and antifungal properties.[15][16] Some derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[17]

  • Mechanisms of Action: The antimicrobial mechanisms can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, a mechanism shared by fluoroquinolone antibiotics.[12] Benzoates, in general, can exert antimicrobial effects by disrupting the acid tolerance of microorganisms.[18][19]

  • Synergistic Effects: In some instances, the combination of benzoates with fluoride has been shown to be more effective at reducing bacterial activity than fluoride alone, suggesting a synergistic relationship.[18][19][20]

Anti-inflammatory Activity

Fluorinated benzoates have emerged as potent modulators of inflammatory responses.[2][13][21][22]

  • Modulation of Inflammatory Pathways: A key mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[21][22] Fluorine-substituted compounds have been shown to reduce the phosphorylation of IκBα and p65, preventing the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.[21][22]

  • Inhibition of Key Inflammatory Mediators: These compounds can also suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][13]

Other Therapeutic Areas
  • CNS Disorders: Certain fluorinated benzothiadiazine derivatives have been developed as cognitive enhancers by acting as positive allosteric modulators of AMPA receptors. The inclusion of fluorine was shown to improve both activity and metabolic stability.[1]

  • Dental Health: The combination of benzoate and fluoride has been investigated for its potential to reduce dental caries, with studies showing a more significant reduction in caries activity compared to fluoride alone.[19][20]

Part 3: Experimental Workflows for the Evaluation of Fluorinated Benzoates

Synthesis and Purification Protocols

The synthesis of fluorinated benzoates often requires specialized methods due to the unique reactivity of fluorine.

  • General Strategies: A common and powerful method for the synthesis of fluorinated aromatic compounds is palladium-catalyzed fluorination of arylboronic acids or their derivatives.[16][23][24] This approach allows for the late-stage introduction of fluorine into complex molecules.

  • Example Protocol: Palladium-Catalyzed Fluorination of an Arylboronic Acid Potassium Salt [25]

    • In a nitrogen-filled glovebox, combine the aryl fluoroboric acid potassium salt (1.0 equiv.), Pd(cod)Cl₂ (0.05 equiv.), AgF (1.0 equiv.), and Xantphos (0.10 equiv.) in a sealed vial.

    • Add 1,4-dioxane and TFMS (trifluoromethyl 4-fluorobenzenesulfonate) (3.5 equiv.).

    • Seal the vial, remove it from the glovebox, and stir the reaction mixture at 100 °C for 12 hours.

    • After cooling, filter the mixture and concentrate it under vacuum.

    • Purify the crude product by column chromatography to obtain the desired fluorinated benzoate.

  • Purification and Characterization:

    • High-Performance Liquid Chromatography (HPLC): Used for the purification and purity assessment of the synthesized compounds. Fluorinated phases can offer alternative selectivity compared to standard C18 columns.[26]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly powerful due to its high sensitivity and large chemical shift dispersion.[11][15][27][28][29]

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[30][31]

In Vitro Biological Assays

A panel of in vitro assays is crucial for the initial biological characterization of newly synthesized fluorinated benzoates.

  • Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines [18][22][32][33][34]

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight.[22]

    • Prepare serial dilutions of the fluorinated benzoate test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plates for a specified period (e.g., 72 hours).[22]

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[33]

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18][33]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

  • Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity [8][21][35][36][37]

    • Prepare a series of two-fold dilutions of the fluorinated benzoate in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8][36]

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[8][36]

    • Inoculate each well with the bacterial suspension. Include a positive control (broth + bacteria) and a negative control (broth only).[8]

    • Incubate the plate at 37°C for 18-24 hours.[35][37]

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][35]

  • Protocol: Griess Assay for Nitric Oxide Production in Macrophages [17][19][38][39][40]

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the fluorinated benzoate for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide production. Include unstimulated and vehicle-treated controls.

    • Incubate for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[39]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm.[19][39][40]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models.

  • Considerations for Animal Model Selection: The choice of animal model is critical and depends on the therapeutic area. For anti-inflammatory studies, common models include carrageenan-induced paw edema and croton oil-induced ear edema in rodents.[6][20][41][42]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the fluorinated benzoates, and to correlate drug exposure with its biological effect.[1][2][4][5]

  • Toxicity Assessment: Acute and chronic toxicity studies are required to determine the safety profile of the lead compounds.

Part 4: Analytical Methodologies

Robust analytical methods are essential for the characterization, quantification, and metabolic profiling of fluorinated benzoates.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): A cornerstone for the analysis of fluorinated compounds, often coupled with UV or fluorescence detection. Reversed-phase HPLC with C18 columns is common, but fluorinated stationary phases can offer unique selectivity.[12][26][43]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile fluorinated benzoates, often requiring derivatization.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the analysis of fluorinated molecules due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[11][15][27][28][29] It provides detailed structural information and can be used to study drug-protein interactions.[29]

  • Mass Spectrometry (MS): Provides accurate mass determination and structural information through fragmentation patterns. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying fluorinated benzoates in complex biological matrices.[30]

Advanced Techniques
  • Positron Emission Tomography (PET): The use of the ¹⁸F isotope allows for the synthesis of radiolabeled fluorinated benzoates for in vivo imaging. PET imaging is a non-invasive technique that can be used to study drug distribution, target engagement, and pharmacokinetics in living subjects.[2][3][4]

Part 5: Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzoate scaffold is a proven and powerful strategy in drug discovery. The unique physicochemical properties imparted by fluorine can lead to significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles. The diverse biological activities of fluorinated benzoates, including anticancer, antimicrobial, and anti-inflammatory effects, highlight their therapeutic potential.

Future research in this area will likely focus on the development of more selective and efficient fluorination methods, a deeper understanding of the complex interplay between fluorine substitution and biological activity, and the exploration of novel therapeutic applications for this versatile class of compounds. The continued integration of advanced analytical techniques and in silico modeling will further accelerate the rational design and development of next-generation fluorinated benzoate drugs.

Data Presentation

Table 1: Summary of Biological Activities of Representative Fluorinated Benzoates

Compound ClassBiological ActivityExample Mechanism of ActionKey References
Fluorinated Benzoates/BenzothiazolesAnticancerInduction of apoptosis, DNA adduct formation[6][7][11]
Fluorinated BenzoatesAntimicrobialInhibition of DNA gyrase, disruption of acid tolerance[12][15][18]
Fluorinated Benzoates/QuinazolinesAnti-inflammatoryInhibition of NF-κB signaling pathway, suppression of NO and COX-2[13][21][22]
Fluorinated BenzothiadiazinesCognitive EnhancementPositive allosteric modulation of AMPA receptors[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Fluorinated Benzoate Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Griess) Characterization->Anti_inflammatory PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Anticancer->PK_PD Antimicrobial->PK_PD Anti_inflammatory->PK_PD Efficacy Efficacy Models PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: General experimental workflow for the development of fluorinated benzoates.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK Fluorinated_Benzoate Fluorinated Benzoate Fluorinated_Benzoate->IKK Inhibition IkB Phosphorylation of IκBα IKK->IkB p65_p50_free p65/p50 Dimer IkB->p65_p50_free IκBα Degradation p65_p50_IkB p65/p50-IκBα Complex p65_p50_nuc p65/p50 Translocation p65_p50_free->p65_p50_nuc DNA DNA Binding p65_p50_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS) DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by fluorinated benzoates.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).
  • In Vivo Animal Models in Preclinical Evaluation of Anti-inflammatory Activity-A Review. (n.d.).
  • 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30).
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). Retrieved from [Link]

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test Protocol - ACME Research Solutions. (2024, March 28). Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022, February 25).
  • Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines - Frontiers. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. - ResearchGate. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019, September 5). Retrieved from [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed. (2015, October 23). Retrieved from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. (n.d.). Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (n.d.). Retrieved from [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed. (2023, January 12). Retrieved from [Link]

  • Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed. (n.d.). Retrieved from [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. (n.d.). Retrieved from [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019, March 18). Retrieved from [Link]

  • Selective Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions. (n.d.). Retrieved from [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025, August 10). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. (n.d.). Retrieved from [Link]

  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News - Speciation.net. (2020, January 21). Retrieved from [Link]

  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016, January 24). Retrieved from [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC. (n.d.). Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC) - Protocols.io. (2017, March 14). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed. (2019, April 11). Retrieved from [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - ACS Publications. (2013, September 16). Retrieved from [Link]

  • Palladium-Catalyzed ortho-C(sp 2 ) −H Fluorination of Benzoic Acid. (2021, August 22). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Retrieved from [Link]

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay | Request PDF. (n.d.). Retrieved from [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (n.d.). Retrieved from [Link]

  • Structure activity relationship of the synthesized compounds - ResearchGate. (n.d.). Retrieved from [Link]

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  • a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. (n.d.). Retrieved from [Link]

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Foundational

A Technical Guide to the Synthesis and Characterization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Introduction: A Novel Building Block in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1215031-99-4) emerges as a significant trifunctional aromatic building block, possessing a unique arrangement of electron-withdrawing (fluoro) and electron-donating (hydroxyl, methyl) groups. This substitution pattern makes it a valuable precursor for complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides a detailed examination of the compound's properties, a proposed, robust synthetic protocol grounded in established chemical principles, and methods for its characterization. The objective is to equip scientists with the practical knowledge required to synthesize, validate, and effectively utilize this versatile intermediate in their research endeavors. Its potential applications lie in the synthesis of novel pharmaceutical agents, particularly those targeting inflammatory pathways or the central nervous system, where the modulation of physicochemical properties is critical for efficacy and bioavailability.[1][2]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and for ensuring proper handling and storage. The key specifications for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate are summarized below.

PropertyValueReference
CAS Number 1215031-99-4[1][3]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Boiling Point 307.3 ± 42.0 °C at 760 mmHg[1]
Appearance White to off-white solid/powder
Storage Conditions Room temperature, in a light-proof container under inert gas[1]

Synthetic Strategy: Fischer Esterification

This strategy is selected for its high atom economy, the use of readily available and inexpensive reagents (methanol), and straightforward reaction conditions. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent dehydration yields the target ester.

G start_material 3-fluoro-5-hydroxy-4-methylbenzoic acid product Methyl 3-fluoro-5-hydroxy-4-methylbenzoate start_material->product Fischer Esterification reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) reagents->product

Caption: Proposed synthetic pathway for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. The procedure is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials and Reagents
  • 3-fluoro-5-hydroxy-4-methylbenzoic acid (Starting Material)

  • Anhydrous Methanol (Reagent and Solvent)

  • Concentrated Sulfuric Acid (Catalyst)

  • Saturated Sodium Bicarbonate Solution (Aqueous)

  • Ethyl Acetate (Extraction Solvent)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying Agent)

  • Silica Gel (for chromatography)

  • TLC plates (Silica gel 60 F254)

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

    • Rationale: Methanol serves as both the solvent and the esterifying reagent. Using an excess ensures the reaction equilibrium favors product formation.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

    • Rationale: The reaction is exothermic. Slow, cooled addition of the strong acid catalyst prevents uncontrolled temperature increases. Sulfuric acid protonates the carbonyl group, making it more electrophilic.

  • Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

    • Rationale: The elevated temperature increases the reaction rate. The reflux condenser prevents the loss of volatile methanol.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate reaction completion.

    • Rationale: TLC provides a rapid and effective way to qualitatively assess the conversion of the polar carboxylic acid to the less polar ester product.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

    • Rationale: Removing the solvent simplifies the subsequent extraction process.

  • Extraction: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[4]

    • Rationale: The bicarbonate wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted starting carboxylic acid as its water-soluble sodium salt. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[4]

    • Rationale: Removing all traces of water is essential before final solvent evaporation to obtain a dry product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes, to afford the pure Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

    • Rationale: Chromatography separates the target compound from any non-polar impurities or side products, ensuring high purity.

G A 1. Dissolve Starting Material in Methanol B 2. Add H2SO4 Catalyst at 0 °C A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Quench and Concentrate D->E F 6. Extraction with Ethyl Acetate & Washes E->F G 7. Dry and Evaporate Solvent F->G H 8. Column Chromatography Purification G->H I 9. Characterization (NMR, MS, IR) H->I

Caption: Standard experimental workflow for synthesis and purification.

Characterization and Quality Control

Confirmation of the chemical identity and purity of the synthesized Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is non-negotiable. A suite of spectroscopic methods must be employed for full validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the methyl ester singlet, the aromatic protons (with splitting patterns influenced by the fluorine atom), the methyl group on the ring, and the hydroxyl proton.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two methyl carbons.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): Will display a singlet, confirming the presence of a single fluorine environment in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the compound (184.16 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[5]

  • Infrared Spectroscopy (IR): Will show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C=O stretch of the ester (~1700 cm⁻¹), and C-F bond vibrations.[5][6]

Applications and Future Directions

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups. The hydroxyl group can be alkylated or used in coupling reactions, the ester can be hydrolyzed back to a carboxylic acid or reduced to an alcohol, and the aromatic ring can undergo further electrophilic substitution.

This versatility allows it to serve as a foundational element in the synthesis of complex molecules for:

  • Active Pharmaceutical Ingredients (APIs): As a key fragment in the development of novel anti-inflammatory, analgesic, or CNS-active drugs.[1]

  • Agrochemicals: Contributing to the creation of advanced and highly specific pesticides and herbicides.[7]

  • Materials Science: Incorporation into polymers or functional materials where its specific electronic and physical properties are desired.

The continued exploration of this building block will undoubtedly unlock new avenues in synthetic and medicinal chemistry, enabling the creation of next-generation therapeutics and advanced materials.

References

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Applications of 3-Fluoro-5-methylbenzaldehyde. [Link]

  • PubChem. Methyl 3-fluoro-4-nitrobenzoate. National Institutes of Health. [Link]

  • MySkinRecipes. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. [Link]

  • PubChem. Methyl 3-fluoro-5-hydroxybenzoate. National Institutes of Health. [Link]

  • PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. [Link]

  • AOBChem USA. methyl 3-fluoro-4-hydroxy-5-methylbenzoate. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Profile of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (C₉H₉FO₃, Molecular Weight: 184.16 g/mol ). Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (C₉H₉FO₃, Molecular Weight: 184.16 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to present a reliable, predictive spectral profile. While direct experimental data for this specific molecule is not widely available, this guide offers a robust analytical framework based on established chemical principles.

Molecular Structure and Spectroscopic Overview

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a substituted aromatic ester. Its structure incorporates several key functional groups that give rise to a distinct spectroscopic signature: a benzene ring, a methyl ester group (-COOCH₃), a hydroxyl group (-OH), a fluorine atom (-F), and a methyl group (-CH₃). Understanding the interplay of these substituents is crucial for the accurate interpretation of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal five distinct signals, corresponding to the aromatic protons, the hydroxyl proton, the methyl ester protons, and the aromatic methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.5 - 10.5Singlet1HAr-OH
~7.4 - 7.6Doublet1HAr-H (H-6)
~7.2 - 7.4Doublet1HAr-H (H-2)
~3.8 - 3.9Singlet3H-COOCH₃
~2.1 - 2.3Singlet3HAr-CH₃

Rationale for Predicted ¹H NMR Data:

The chemical shifts are predicted based on the electronic effects of the substituents on the benzene ring. The hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding and will appear as a broad singlet. The aromatic protons at positions H-2 and H-6 are chemically non-equivalent due to the substitution pattern. The fluorine atom at position 3 will cause a through-space coupling to the proton at H-2, which will likely appear as a doublet. Similarly, the proton at H-6 will also appear as a doublet due to coupling with the fluorine atom. The methyl ester protons will be observed as a sharp singlet in the typical region for such groups. The aromatic methyl group protons will also appear as a singlet, slightly downfield due to the attachment to the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to show nine distinct signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165 - 168C =O (Ester)
~158 - 162 (d, ¹JCF)C -F
~150 - 155C -OH
~130 - 135C -COOCH₃
~125 - 130C -CH₃
~115 - 120 (d, ²JCF)C -H (C-2)
~110 - 115 (d, ²JCF)C -H (C-6)
~51 - 53-COOC H₃
~15 - 18Ar-C H₃

Rationale for Predicted ¹³C NMR Data:

The carbonyl carbon of the ester is expected at the most downfield position. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The carbon attached to the hydroxyl group will also be downfield. The aromatic carbons will show characteristic shifts influenced by the substituents, with those coupled to fluorine appearing as doublets. The methoxy carbon of the ester and the aromatic methyl carbon will be found in their typical upfield regions.[1][2]

NMR Experimental Protocol

Sample Preparation:

  • Dissolve 10-20 mg of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse experiment.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
3200 - 3600O-H stretch (hydroxyl)Broad, Strong
3000 - 3100C-H stretch (aromatic)Medium
2850 - 3000C-H stretch (methyl)Medium
1700 - 1725C=O stretch (ester)Strong, Sharp
1580 - 1620C=C stretch (aromatic)Medium
1200 - 1300C-O stretch (ester)Strong
1100 - 1200C-F stretchStrong

Interpretation of Predicted IR Data:

The broad, strong absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group's O-H stretching vibration.[3] A strong, sharp peak between 1700-1725 cm⁻¹ is characteristic of the C=O stretch of the conjugated ester group.[4] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will appear just below 3000 cm⁻¹.[5] The C=C stretching vibrations of the aromatic ring will be visible in the 1580-1620 cm⁻¹ range. A strong band for the C-O stretch of the ester is predicted between 1200 and 1300 cm⁻¹, and a strong absorption for the C-F bond is expected in the 1100-1200 cm⁻¹ region.

IR Spectroscopy Experimental Protocol

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

  • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.

Predicted m/z Proposed Fragment
184[M]⁺ (Molecular Ion)
153[M - OCH₃]⁺
125[M - COOCH₃]⁺
97[M - COOCH₃ - CO]⁺

Interpretation of Predicted Mass Spectrum:

The molecular ion peak [M]⁺ is expected at an m/z of 184, corresponding to the molecular weight of the compound. A prominent fragment at m/z 153 would result from the loss of a methoxy radical (•OCH₃) from the ester group.[6] Subsequent loss of a carbonyl group (CO) from this fragment could lead to a peak at m/z 125. Further fragmentation of the aromatic ring structure would give rise to other smaller fragment ions.

Mass Spectrometry Experimental Protocol

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Data Acquisition (GC-MS):

  • Inject a small volume of the sample solution into the GC. The GC will separate the compound from any impurities.

  • The separated compound will then enter the mass spectrometer's ion source.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Visualizations

Molecular Structure for NMR Assignment

Caption: Molecular structure of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate with atom numbering for NMR assignments.

Spectroscopic Data Acquisition Workflow

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 3-fluoro-5-hydroxy-4-methylbenzoate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final Comprehensive Spectroscopic Profile NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: Generalized workflow for the acquisition and interpretation of spectroscopic data.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. By leveraging data from structurally related compounds and applying fundamental principles of spectroscopy, a comprehensive spectral profile has been established. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • Maiti, K. S. (2013). Vibrational spectroscopy of Methyl benzoate. Physical Chemistry Chemical Physics, 15(42), 18536-18546.
  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article]. Retrieved from [A representative, stable URL from the search results, e.g.
  • Williamson, R. T., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Brainly. (2024). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2001). Reactions of O−. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study. Retrieved from [Link]

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Foundational

Harnessing the Versatility of Substituted Benzoates: A Guide to Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoates, derivatives of the simple aromatic carboxylic acid, benzoic acid, represent a foundational scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoates, derivatives of the simple aromatic carboxylic acid, benzoic acid, represent a foundational scaffold in modern chemistry with an expansive and ever-growing range of applications. Their structural tuneability, achieved through the modification of substituents on the benzene ring, allows for the fine-tuning of physicochemical and biological properties, making them invaluable tools in drug discovery, materials science, and beyond. This technical guide provides an in-depth exploration of the core research applications of substituted benzoates. It is designed for professionals in the scientific community, offering not just a review of the field but a practical synthesis of mechanistic insights, field-proven experimental protocols, and data-driven perspectives. We will delve into their critical roles as therapeutic agents, their function in advanced materials, and their environmental significance, providing a comprehensive resource to inspire and facilitate future innovation.

The Chemical Core: Understanding Substituted Benzoates

At its heart, a substituted benzoate is an ester or salt of a benzoic acid molecule that bears one or more functional groups on its aromatic ring. The nature, position (ortho, meta, para), and number of these substituents dramatically influence the molecule's reactivity, polarity, steric profile, and, consequently, its function.

  • Electronic Effects : Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing reaction rates in processes like esterification.[1] Conversely, electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) increase the ring's electron density, which can modulate biological interactions and reaction kinetics.[1]

  • Steric Hindrance : The presence of bulky substituents, particularly in the ortho position adjacent to the carboxylic group, can impede the approach of nucleophiles.[1] This steric clash is a critical consideration in synthesis, often leading to lower yields for ortho-substituted isomers compared to their meta and para counterparts.[1]

  • Hydrogen Bonding : The carboxyl group is a prime site for hydrogen bonding, a fundamental interaction that governs self-assembly into supramolecular structures, influences crystal packing, and dictates interactions with biological targets like enzyme active sites.[2][3]

These fundamental principles are the bedrock upon which the diverse applications of substituted benzoates are built.

Core Synthesis Protocol: Acid-Catalyzed Esterification (Fischer Esterification)

A common and foundational method for synthesizing substituted benzoate esters is the Fischer esterification. The choice of an acid catalyst and the management of the reaction equilibrium are paramount for achieving high yields.

Principle: This is a reversible, acid-catalyzed reaction between a substituted benzoic acid and an alcohol.[1] The equilibrium is typically driven towards the product (ester) by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[1]

Detailed Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the substituted benzoic acid (1.0 eq), the desired alcohol (3.0-5.0 eq, can also be used as the solvent), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium forward. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a large excess of alcohol was used, remove it via distillation.[1]

  • Extraction: Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1] Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude ester.[1]

  • Purification: Purify the crude product as needed. For solid esters, recrystallization is a powerful technique.[1] For liquid esters, distillation or column chromatography may be appropriate.[1]

Pharmaceutical & Drug Development Applications

The structural versatility of substituted benzoates has made them a prolific scaffold in medicinal chemistry, leading to the development of agents with a wide spectrum of pharmacological activities.[4]

Anticancer Agents

Substituted benzoates, particularly within more complex heterocyclic structures like benzothiazoles, have emerged as potent anticancer agents.[4][5][6] Their mechanisms are often multifaceted, targeting key vulnerabilities in cancer cells.

Mechanism of Action: Research has shown that certain benzothiazole derivatives can significantly inhibit the growth of breast, pancreatic, and other cancer cell lines.[7][8] The primary mechanisms include:

  • Induction of Apoptosis: These compounds can trigger programmed cell death by disrupting the mitochondrial membrane potential and increasing the accumulation of reactive oxygen species (ROS).[7][9]

  • Cell Cycle Arrest: They can cause cancer cells to arrest in the sub-G1 phase, preventing proliferation.[9]

  • Modulation of Signaling Pathways: A crucial aspect of their activity is the downregulation of key oncogenic signaling pathways. For instance, they have been shown to decrease the protein levels of the Epidermal Growth Factor Receptor (EGFR) and inhibit downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[7][9]

  • Inhibition of Phosphatases: Specific para-substituted benzoic acid derivatives act as competitive inhibitors of protein phosphatases like Slingshot, which are involved in cytoskeleton dynamics and cell migration, offering a therapeutic angle against cancer metastasis.[10]

Logical Relationship: Anticancer Mechanism of Benzothiazole Derivatives

anticancer_mechanism cluster_drug Substituted Benzoate Derivative cluster_pathways Cellular Targets & Pathways cluster_effects Cellular Outcomes Drug Benzothiazole Derivative EGFR EGFR Downregulation Drug->EGFR inhibits PI3K PI3K/Akt/mTOR Pathway Drug->PI3K inhibits JAK JAK/STAT Pathway Drug->JAK inhibits MAPK ERK/MAPK Pathway Drug->MAPK inhibits Apoptosis ↑ Apoptosis (ROS, Mito-dysfunction) Drug->Apoptosis Arrest Cell Cycle Arrest (Sub-G1) Drug->Arrest EGFR->PI3K EGFR->JAK EGFR->MAPK Motility ↓ Cell Motility PI3K->Motility JAK->Motility MAPK->Motility

Caption: Mechanism of action for anticancer benzothiazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

Compound ClassCancer Cell LineIC₅₀ ValueReference
Substituted Bromopyridine Acetamide BenzothiazoleHepG2 (Liver)48 nM[6]
Substituted Bromopyridine Acetamide BenzothiazoleA549 (Lung)44 nM[6]
Substituted Bromopyridine Acetamide BenzothiazoleSW620 (Colon)4.3 nM[6]
Substituted Bromopyridine Acetamide BenzothiazoleSKRB-3 (Breast)1.2 nM[6]
Indole-based Hydrazine Carboxamide BenzothiazoleHT29 (Colon)0.015 µM[6]
Anti-inflammatory Agents

Inflammation is a key pathological process in numerous diseases, and substituted benzoates have been developed as potent anti-inflammatory agents.[11][12]

Mechanism of Action:

  • COX Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Certain substituted benzoates have been designed and synthesized to act as COX inhibitors, reducing the production of prostaglandins that mediate inflammation.[11]

  • NF-κB Inhibition: Sodium benzoate, a simple and widely used derivative, has demonstrated significant anti-inflammatory properties in models of neuroinflammation.[13] It works by inhibiting the activation of NF-κB, a key transcription factor that controls the expression of proinflammatory cytokines like TNF-α and IL-1β.[13] This effect appears to be mediated through the depletion of intermediates in the mevalonate pathway.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to screen for the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Ibuprofen), and Test groups (different doses of the substituted benzoate).

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.).[14] The control group receives only the vehicle.

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antimicrobial Agents

The ability of benzoates to inhibit microbial growth is one of their most well-known properties, forming the basis of their use as preservatives in food, cosmetics, and pharmaceuticals.[15][16][17]

Mechanism of Action: The antimicrobial efficacy of benzoic acid and its salts is highly pH-dependent.[18] It is the undissociated, more lipophilic benzoic acid molecule that possesses the primary antimicrobial activity. It crosses the microbial cell membrane and dissociates in the more alkaline cytoplasm, acidifying the cell's internal environment.[17] This disruption of intracellular pH inhibits glycolysis and other metabolic processes, leading to a bacteriostatic or fungistatic effect.[17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Strain Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for yeast) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the microorganism.[19]

Neuroprotective and Neuromodulatory Agents

Emerging research has highlighted the significant potential of benzoates, particularly sodium benzoate, in the context of neurological and psychiatric disorders.[20][21]

Mechanism of Action:

  • DAAO Inhibition: Sodium benzoate is a competitive inhibitor of the enzyme D-amino acid oxidase (DAAO).[22] DAAO is responsible for the degradation of D-serine, a crucial co-agonist at the NMDA receptor's glycine site. By inhibiting DAAO, benzoate increases synaptic levels of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.[22] This mechanism is being explored for therapeutic potential in conditions characterized by NMDA receptor hypofunction, such as schizophrenia and early-phase Alzheimer's disease.[22][23][24]

  • Neuroinflammation Reduction: As mentioned previously, sodium benzoate can cross the blood-brain barrier and exert anti-inflammatory effects by suppressing the activation of microglia and astrocytes.[13] This is highly relevant for neurodegenerative diseases where neuroinflammation is a key pathological driver.

  • Serotonin Turnover: Studies have shown that benzoate can alter brain serotonin turnover, appearing to compete with tryptophan for albumin binding sites, which increases the amount of free tryptophan available to enter the brain.[25]

Experimental Workflow: Assessing Neuromodulatory Effects

neuro_workflow cluster_model 1. Model System cluster_treatment 2. Treatment cluster_analysis 3. Analysis Animal Animal Model of Disease (e.g., MCI, Schizophrenia) Treat Administer Sodium Benzoate vs. Placebo Animal->Treat Cell Primary Neuronal/Glial Culture Cell->Treat Behavior Cognitive & Behavioral Tests (e.g., Novel Object Recognition) Treat->Behavior Biochem Biochemical Assays (HPLC for Neurotransmitters) Treat->Biochem Histo Immunohistochemistry (e.g., for Iba1, GFAP) Treat->Histo Imaging Brain Imaging (fMRI) Treat->Imaging

Caption: Workflow for evaluating the neuro-effects of benzoates.

Applications in Materials Science

The ability of substituted benzoates to self-assemble and influence the crystalline structure of polymers makes them valuable in materials science.

  • Polymer Nucleating Agents: Sodium benzoate is a well-established dispersion-type nucleating agent for thermoplastic materials like polypropylene (PP) and polyethylene terephthalate (PET).[26] By providing nucleation sites for polymer crystals to form as the material cools from its molten state, it increases the crystallization temperature and shortens the crystallization time.[26] This results in a more uniform crystalline structure, enhancing the mechanical and optical properties of the final product.

  • Liquid Crystals: The rigid core of the benzoic acid structure, combined with flexible alkyl or alkoxy chain substituents, is a classic design for forming liquid crystalline materials.[2] Through intermolecular hydrogen bonding, these molecules can self-assemble into ordered supramolecular structures that exhibit mesophases between the solid and liquid states.[3][27]

Environmental and Agricultural Significance

  • Herbicides: The benzothiazole derivative Benazoline is a synthetic auxin herbicide used for the post-emergence control of broad-leaved weeds.[4]

  • Environmental Fate: Due to their widespread use as preservatives, benzoic acid and its salts are frequently detected in municipal and industrial wastewater.[15][18] While generally biodegradable, their persistence can vary based on environmental conditions.[28] High concentrations in aquatic ecosystems can pose risks, and their presence can contribute to the selection of microbes resistant to their inhibitory effects.[15][29]

Analytical Protocol: HPLC Determination of Sodium Benzoate in Aqueous Samples

This protocol is adapted for quantifying sodium benzoate in products like beverages or environmental water samples.

  • Standard Preparation: Prepare a stock solution of sodium benzoate (e.g., 1000 µg/ml) in HPLC-grade water. Create a series of calibration standards (e.g., 1-30 µg/ml) by diluting the stock solution.[30]

  • Sample Preparation: For liquid samples like beverages, dilute 1:5 or 1:10 with the mobile phase.[31] Filter the diluted sample through a 0.45 µm syringe filter before injection.[30] For environmental samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering matrix components.

  • Chromatographic Conditions:

    • System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[30][32]

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[30]

    • Mobile Phase: A mixture of an acidic buffer and an organic solvent. A common example is Acetonitrile:Sodium Acetate Buffer (pH 4.3) in a 20:80 ratio.[30][31]

    • Flow Rate: 1.0 mL/min.[30]

    • Detection: UV detector set at 235 nm or 254 nm.[30][31]

    • Injection Volume: 20 µL.[32]

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of sodium benzoate in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Outlook

The family of substituted benzoates represents a remarkably versatile and enduring chemical scaffold. From their foundational roles as preservatives and synthetic intermediates to their advanced applications as highly specific anticancer agents and neuromodulators, their potential continues to expand. The future of benzoate research will likely focus on several key areas: designing novel derivatives with enhanced selectivity and potency for complex biological targets; developing "smart" materials that leverage their self-assembly properties; and creating more sustainable, biodegradable benzoates for industrial and agricultural use to minimize environmental impact. For researchers and developers, a deep understanding of the structure-property relationships of this chemical class remains a powerful asset in the quest for scientific innovation.

References

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Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Phenolic Esters in Medicinal Chemistry The strategic incorporation of fluorine into bioactive molecules is a c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Phenolic Esters in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its polysubstituted aromatic core, featuring a fluorine atom, a hydroxyl group, and a methyl group, offers multiple points for further chemical elaboration, making it a versatile building block for creating diverse chemical libraries for drug screening.

This technical guide provides a comprehensive overview of the plausible starting materials and a detailed synthetic strategy for the preparation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. The proposed methodology is grounded in established principles of organic synthesis and is designed to be both efficient and adaptable.

Retrosynthetic Analysis: Devising a Logical Pathway

A retrosynthetic analysis of the target molecule, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (I), suggests that the most straightforward approach involves the esterification of the corresponding carboxylic acid, 3-fluoro-5-hydroxy-4-methylbenzoic acid (II). This precursor (II) can, in turn, be envisioned to arise from the carboxylation of a suitably functionalized aromatic precursor. A logical starting point for the synthesis of this polysubstituted benzene ring is a simpler, commercially available substituted phenol, such as 3-fluoro-4-methylphenol (III).

Retrosynthesis I Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (I) II 3-fluoro-5-hydroxy-4-methylbenzoic acid (II) I->II Esterification III 3-fluoro-4-methylphenol (III) II->III Carboxylation

Caption: Retrosynthetic analysis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Proposed Synthetic Pathway and Starting Materials

The forward synthesis, therefore, initiates with 3-fluoro-4-methylphenol, a commercially available starting material. The synthetic route involves a three-step sequence:

  • Protection of the phenolic hydroxyl group: To prevent interference in subsequent steps, the reactive hydroxyl group of 3-fluoro-4-methylphenol is protected.

  • Directed ortho-lithiation and carboxylation: A directed ortho-metalation strategy is employed to introduce the carboxylic acid group at the desired position.

  • Deprotection and Fischer esterification: Removal of the protecting group followed by esterification of the carboxylic acid yields the final product.

Synthetic_Pathway start 3-fluoro-4-methylphenol step1 Protection (e.g., MOM-Cl, DIPEA) start->step1 intermediate1 Protected Phenol step1->intermediate1 step2 ortho-Lithiation & Carboxylation (1. s-BuLi, TMEDA 2. CO2 (s)) intermediate1->step2 intermediate2 Protected Benzoic Acid step2->intermediate2 step3 Deprotection & Esterification (1. HCl 2. MeOH, H2SO4) intermediate2->step3 product Methyl 3-fluoro-5-hydroxy-4-methylbenzoate step3->product

Caption: Proposed synthetic pathway for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-methyl-4-(methoxymethoxy)benzene (Protected Phenol)

Rationale: The acidic proton of the phenolic hydroxyl group would interfere with the strongly basic organolithium reagent used in the subsequent carboxylation step. Therefore, protection of this group is essential. A methoxymethyl (MOM) ether is a suitable choice as it is stable to the basic conditions of the lithiation and can be readily cleaved under acidic conditions.

Protocol:

  • To a stirred solution of 3-fluoro-4-methylphenol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected phenol.

Step 2: Synthesis of 3-Fluoro-5-(methoxymethoxy)-4-methylbenzoic acid (Protected Benzoic Acid)

Rationale: Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxymethyl ether group is a known ortho-directing group, facilitating the deprotonation of the adjacent aromatic C-H bond by a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting aryllithium species can then be trapped with an electrophile, in this case, carbon dioxide, to introduce the carboxylic acid functionality.

Protocol:

  • To a solution of the protected phenol (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add s-BuLi (1.1 eq. in cyclohexane) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by pouring the mixture onto an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature, then add water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected benzoic acid.

Step 3: Synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (Final Product)

Rationale: The final step involves the removal of the MOM protecting group and the esterification of the carboxylic acid. The MOM ether is readily cleaved under acidic conditions. The subsequent Fischer esterification is a classic and reliable method for converting a carboxylic acid to its methyl ester using methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[3]

Protocol:

  • Dissolve the protected benzoic acid (1.0 eq.) in a mixture of methanol and concentrated hydrochloric acid.

  • Heat the solution to reflux for 2-4 hours to effect the deprotection of the MOM group.

  • Cool the reaction mixture and add a catalytic amount of concentrated sulfuric acid.

  • Reheat the mixture to reflux and maintain for 4-6 hours to complete the esterification. A protocol for a similar esterification involves dissolving the corresponding hydroxybenzoic acid in methanol and adding thionyl chloride dropwise, followed by heating.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
13-fluoro-4-methylphenolMOM-Cl, DIPEA1-Fluoro-2-methyl-4-(methoxymethoxy)benzene85-95
2Protected Phenols-BuLi, TMEDA, CO₂3-Fluoro-5-(methoxymethoxy)-4-methylbenzoic acid70-85
3Protected Benzoic AcidHCl, MeOH, H₂SO₄Methyl 3-fluoro-5-hydroxy-4-methylbenzoate80-90

Conclusion

The synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate can be efficiently achieved from the readily available starting material, 3-fluoro-4-methylphenol, through a robust three-step sequence. The key transformations involve the protection of the phenolic hydroxyl, directed ortho-lithiation for regioselective carboxylation, and a final deprotection-esterification step. This strategic approach provides a reliable and scalable route for obtaining this valuable fluorinated building block, thereby facilitating further research and development in medicinal chemistry and drug discovery.

References

  • PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

  • Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PrepChem. Synthesis of methyl 3-hydroxybenzoate. [Link]

  • MySkinRecipes. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents.
  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol for the Synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, field-proven protocol for the multi-step synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a valuab...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive, field-proven protocol for the multi-step synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a valuable substituted aromatic intermediate in medicinal chemistry and drug discovery. The synthetic strategy is designed for reliability and scalability, commencing from the commercially available precursor, 3-fluoro-5-methylphenol. The protocol is divided into two primary stages: the synthesis of the key intermediate, 3-fluoro-5-hydroxy-4-methylbenzoic acid, via a regioselective formylation and subsequent oxidation, followed by the final esterification to yield the target compound. This guide offers in-depth, step-by-step methodologies, explanations of the chemical principles underpinning the experimental choices, and robust analytical validation checkpoints.

Introduction

Substituted fluorinated benzoic acid derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its therapeutic potential.[1] Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is an important building block in this class of compounds, offering multiple functional groups for further chemical elaboration in the synthesis of complex molecules.

The synthetic route detailed herein is a robust and logical sequence designed to ensure high purity and acceptable yields. The synthesis begins with the regioselective formylation of 3-fluoro-5-methylphenol, leveraging the directing effects of the hydroxyl and fluoro substituents to install a formyl group at the desired position. This is followed by a controlled oxidation to the carboxylic acid, which is then esterified to produce the final product. Each step has been optimized to ensure reproducible results and facilitate straightforward purification.

Overall Synthetic Scheme

Synthetic_Pathway start 3-Fluoro-5-methylphenol intermediate1 3-Fluoro-5-hydroxy-4-methylbenzaldehyde start->intermediate1 Formylation intermediate2 3-Fluoro-5-hydroxy-4-methylbenzoic acid intermediate1->intermediate2 Oxidation product Methyl 3-fluoro-5-hydroxy-4-methylbenzoate intermediate2->product Esterification Experimental_Workflow cluster_part1 Part 1: Synthesis of Carboxylic Acid cluster_part2 Part 2: Esterification A1 Dissolve 3-fluoro-5-methylphenol in Ethanol/Water A2 Add NaOH and Heat to 70°C A1->A2 A3 Add Chloroform Dropwise A2->A3 A4 Stir at 70°C for 3h (TLC) A3->A4 A5 Workup & Purification (Column Chromatography) A4->A5 A6 Dissolve Aldehyde Intermediate in Acetonitrile/Water A5->A6 A7 Add Sodium Chlorite Solution A6->A7 A8 Stir for 1h (TLC) A7->A8 A9 Quench, Extract & Purify (Recrystallization) A8->A9 B1 Suspend Carboxylic Acid in Methanol at 0°C A9->B1 Intermediate Product B2 Add Thionyl Chloride Dropwise B1->B2 B3 Reflux for 2-4h (TLC) B2->B3 B4 Workup & Purification (Column Chromatography) B3->B4

Sources

Application

The Strategic deployment of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of metabolic stability, target-specific interact...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a blend of metabolic stability, target-specific interactions, and synthetic versatility is paramount. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a polysubstituted aromatic compound, has emerged as a building block of significant interest. Its strategic arrangement of functional groups—a nucleophilic hydroxyl, an electronically influential fluorine atom, a sterically directing methyl group, and a versatile methyl ester—provides a powerful platform for the construction of complex therapeutic agents.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties.[1][2] The high electronegativity of fluorine can modulate the pKa of adjacent functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved bioavailability and a longer half-life.[1][2] The specific substitution pattern of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate offers a unique combination of these benefits, making it a valuable intermediate in the synthesis of targeted therapies.

This guide provides an in-depth analysis of the applications of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, focusing on its role in the synthesis of next-generation therapeutics such as GLP-1 receptor agonists and Tropomyosin receptor kinase (Trk) inhibitors. We will explore the rationale behind its use and provide detailed, field-proven protocols for its key chemical transformations.

Core Applications and Mechanistic Insights

The utility of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate stems from its trifecta of reactive sites, which can be addressed with high selectivity. The phenolic hydroxyl group serves as a prime handle for introducing diversity through etherification, while the methyl ester can be readily converted to amides and other functionalities. The aromatic ring itself can participate in cross-coupling reactions, although the existing substitution pattern often directs its use as a core scaffold.

Synthesis of GLP-1 Receptor Agonists: A Case Study

A significant application of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is in the synthesis of potent and selective glucagon-like peptide-1 (GLP-1) receptor agonists, which are crucial therapeutics for the management of type 2 diabetes and obesity.[3] A recent patent highlights its use as a key intermediate in the creation of novel benzimidazolone-based GLP-1 receptor agonists.[3]

The synthetic strategy leverages the hydroxyl group for the introduction of a side chain that is critical for receptor interaction. The fluorine and methyl groups likely contribute to favorable binding interactions and improved metabolic stability of the final compound.

Workflow for the Synthesis of a GLP-1 Receptor Agonist Intermediate:

G cluster_0 Phase 1: Side Chain Introduction cluster_1 Phase 2: Core Scaffold Modification cluster_2 Phase 3: Final Assembly A Methyl 3-fluoro-5-hydroxy- 4-methylbenzoate B Alkylation (Williamson Ether Synthesis) A->B Base (e.g., K2CO3) Solvent (e.g., DMF) D Ether-linked Intermediate B->D C Functionalized Alkyl Halide C->B E Ester Hydrolysis D->E Base (e.g., LiOH) Solvent (e.g., THF/H2O) F Carboxylic Acid Intermediate E->F G Amide Coupling F->G Coupling Agent (e.g., HATU) Base (e.g., DIPEA) H Amine Component H->G I Amide Intermediate J Further Cyclization/ Functionalization I->J K Final GLP-1 Receptor Agonist J->K

Caption: Synthetic workflow for a GLP-1 receptor agonist.

Application in Kinase Inhibitor Synthesis: Targeting Trk Family Kinases

The Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases whose aberrant activation through gene fusions is a known driver in various cancers.[4][5][6] The development of selective Trk inhibitors is a promising avenue in oncology. Fluorinated phenols and their derivatives are frequently employed in the design of kinase inhibitors to enhance binding affinity and selectivity.[1][4]

While a direct synthesis of a marketed Trk inhibitor from Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is not prominently documented, its structural motifs are highly relevant. The scaffold can be elaborated to occupy the ATP-binding pocket of the kinase, with the fluoro and methyl groups contributing to selectivity and the hydroxyl group serving as an attachment point for a solubilizing side chain or a group that interacts with the solvent front.

Conceptual Pathway for Trk Inhibitor Synthesis:

G A Methyl 3-fluoro-5-hydroxy- 4-methylbenzoate B Ester to Amide Conversion A->B Amine, Heat or Lewis Acid C Etherification of Phenol A->C Alkyl Halide, Base D Amide Intermediate B->D E Ether Intermediate C->E F Coupling to Heterocyclic Core (e.g., Suzuki Coupling Precursor) D->F E->F G Final Trk Inhibitor F->G Final Elaboration

Caption: Potential synthetic routes to Trk inhibitors.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. They are based on established chemical principles and adapted for the specific reactivity of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Protocol 1: Williamson Ether Synthesis for Side Chain Introduction

This protocol details the O-alkylation of the phenolic hydroxyl group, a key step in the synthesis of GLP-1 receptor agonists and other derivatives. The choice of a carbonate base is crucial for achieving high yields without hydrolyzing the methyl ester.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.

  • Stir the suspension at room temperature for 15 minutes to ensure fine dispersion of the base.

  • Add the alkyl halide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether.

Causality Behind Choices:

  • K₂CO₃: A moderately strong base that is sufficient to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis.

  • DMF: A polar apathetic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Elevated Temperature: Increases the reaction rate for this Sₙ2 displacement.

Protocol 2: Amide Formation from the Methyl Ester

This protocol describes the conversion of the methyl ester to an amide, a fundamental transformation for introducing diverse chemical moieties and building pharmacophores.

Materials:

  • Methyl 3-fluoro-5-(alkoxy)-4-methylbenzoate (1.0 eq)

  • Primary or secondary amine (2.0-3.0 eq)

  • Trimethylaluminum (2 M in toluene, 1.5 eq)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the starting amine (2.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (1.5 eq) to the amine solution. Gas evolution (methane) will be observed. Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete.

  • In a separate flask, dissolve the methyl ester (1.0 eq) in anhydrous toluene.

  • Add the ester solution to the freshly prepared aluminum amide reagent at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers form.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Separate the layers of the filtrate and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

  • Trimethylaluminum: Acts as a Lewis acid to activate the ester carbonyl and also serves as a scavenger for the methanol byproduct, driving the reaction to completion. This method is often effective for less reactive esters.

  • Toluene: A non-polar solvent suitable for the reaction conditions and the reagents used.

  • Rochelle's Salt: Used during workup to chelate aluminum salts, breaking up emulsions and facilitating extraction.

Data Presentation

Table 1: Physicochemical Properties of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

PropertyValue
CAS Number 1215031-99-4
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Solid
Boiling Point 307.3±42.0 °C at 760 mmHg

Table 2: Representative Reaction Conditions and Expected Outcomes

ReactionKey ReagentsSolventTemp.Typical Yield
Etherification Alkyl Bromide, K₂CO₃DMF80 °C85-95%
Amide Formation Amine, AlMe₃Toluene100 °C60-80%

Conclusion

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups allow for selective and efficient synthetic manipulations, making it an ideal starting point for the construction of complex and high-value therapeutic agents. The protocols and insights provided herein demonstrate its practical application in the synthesis of GLP-1 receptor agonists and its potential for the development of kinase inhibitors. As the demand for targeted and metabolically robust drugs continues to grow, the importance of scaffolds like Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in the drug discovery pipeline is set to increase.

References

Sources

Method

Application Notes for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Fluorinated Phenolic Building Block Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1215031-99-4) is a highly functionalized aromatic compound that has emerged as a critical bui...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Phenolic Building Block

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1215031-99-4) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring a fluorine atom, a hydroxyl group, a methyl group, and a methyl ester on a benzene ring—offers medicinal chemists a versatile scaffold for constructing novel therapeutics. The presence of fluorine is particularly noteworthy, as this element is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides an in-depth look at the application of this valuable intermediate, with a focus on its role in the synthesis of innovative Glucagon-Like Peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.

Physicochemical Properties & Handling

A clear understanding of the physical and chemical properties of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1215031-99-4[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Boiling Point 307.3±42.0 °C at 760 mmHg[1]
Storage Room temperature, protected from light, under an inert atmosphere.[1]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Core Application: Synthesis of GLP-1 Receptor Agonists

A primary and high-value application of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is its use as an intermediate in the synthesis of small molecule GLP-1 receptor agonists. These compounds are at the forefront of treating type 2 diabetes and obesity. The building block provides a key structural motif necessary for potent and selective activity at the GLP-1 receptor.

A recent patent application (WO2022078152A1) discloses the use of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate as an intermediate, designated as 36-2 , in the preparation of novel benzimidazolone GLP-1 receptor agonists. The synthetic strategy leverages the nucleophilicity of the hydroxyl group for further elaboration of the molecule.

Logical Workflow for Synthesis

The general synthetic pathway involves the O-alkylation of the hydroxyl group of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate to introduce a side chain that is crucial for binding to the GLP-1 receptor. This is a common and powerful transformation in medicinal chemistry.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_intermediate Alkylated Intermediate cluster_final Final Product Class A Methyl 3-fluoro-5-hydroxy-4-methylbenzoate B O-Alkylation A->B Electrophile (e.g., R-X) Base (e.g., K2CO3) C Methyl 5-(alkoxy)-3-fluoro-4-methylbenzoate B->C D GLP-1 Receptor Agonists C->D Further Synthetic Steps

Caption: Synthetic workflow from the building block to the final drug class.

Detailed Protocols

While the specific experimental details for the synthesis of intermediate 36-2 are cross-referenced in the patent literature, a generalized and robust protocol for a key transformation—O-alkylation—is provided below. This protocol is based on standard, field-proven methodologies for similar phenolic substrates.

Protocol 1: General Procedure for O-Alkylation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

This protocol describes a typical Williamson ether synthesis, a reliable method for forming the ether linkage. The choice of an appropriate electrophile (R-X) is dictated by the desired final product.

Objective: To introduce a functionalized side chain onto the phenolic oxygen of the building block.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

  • Anhydrous potassium carbonate (K₂CO₃), finely milled

  • Alkyl halide or tosylate (R-X, e.g., 1-bromo-3-chloropropane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To the resulting solution, add finely milled anhydrous potassium carbonate (2.0-3.0 eq). The use of a fine powder increases the surface area and reaction rate.

  • Electrophile Addition: Add the desired alkylating agent (R-X, 1.1-1.5 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the electrophile. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and extract the aqueous layer with ethyl acetate (3 x volumes). The partitioning with water removes the DMF and inorganic salts.

  • Washing: Combine the organic extracts and wash with water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the methyl ester.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Inert Atmosphere: This prevents potential side reactions involving oxygen, especially at elevated temperatures.

Characterization Data

The patent WO2022078152A1 provides ¹H NMR data for the crude product of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (intermediate 36-2 ). This data is crucial for confirming the identity of the synthesized material.

Intermediate¹H NMR Data (400 MHz, CDCl₃)
36-2 δ 7.38 (s, 1H), 7.31–7.23 (m, 1H), 3.91 (s, 3H), 2.21 (d, J = 1.0 Hz, 3H)

Conclusion and Future Outlook

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a prime example of a modern building block designed for efficiency and purpose in drug discovery. Its application in the synthesis of next-generation GLP-1 receptor agonists highlights its significance. The protocols and insights provided herein are intended to empower researchers to leverage this versatile intermediate in their own synthetic endeavors, paving the way for the development of new and improved therapeutics. As the demand for highly specific and metabolically robust drug candidates continues to grow, the utility of such strategically fluorinated building blocks is set to expand into other therapeutic areas.

References

  • WO2022078152A1 - Benzimidazolone glp-1 receptor agonist and use thereof.
  • MySkinRecipes - Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. [Link]

Sources

Application

Application Notes and Protocols for Reactions with Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Introduction: A Versatile Building Block in Medicinal Chemistry Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a bespoke chemical entity poised for significant applications in drug discovery and development. Its unique su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a bespoke chemical entity poised for significant applications in drug discovery and development. Its unique substitution pattern—a fluorine atom, a hydroxyl group, and a methyl group flanking a methyl benzoate core—offers a rich landscape for chemical modification. The fluorine atom can enhance metabolic stability and binding affinity, while the phenolic hydroxyl group serves as a prime handle for introducing diverse functionalities through reactions such as O-alkylation.[1] This document provides detailed experimental protocols for two robust and widely applicable O-alkylation methods: the Mitsunobu reaction and the Williamson ether synthesis. These protocols are designed for researchers and scientists engaged in the synthesis of novel molecular entities for pharmaceutical and agrochemical applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and associated hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Properties of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

PropertyValueSource
CAS Number 1215031-99-4[2]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol [2]
Appearance White to off-white solid
Boiling Point 307.3 ± 42.0 °C at 760 mmHg[2]
Storage Room temperature, protected from light, under an inert gas[2]

Safety Profile:

While specific toxicity data for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is limited, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on data for structurally related compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with a characteristic inversion of stereochemistry at the alcohol carbon.[3] In the context of phenols, which are achiral, it provides a mild and efficient method for forming aryl ethers.[4]

Causality of Experimental Choices:

The reaction proceeds through the in-situ activation of the alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the deprotonated phenol. The choice of DIAD over DEAD is often preferred due to its reduced shock sensitivity and thermal instability.[5] Tetrahydrofuran (THF) is a common solvent as it effectively dissolves all reactants and intermediates.[3][6]

Experimental Workflow Diagram:

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Start Dissolve Phenol, Alcohol, & PPh3 in THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD dropwise Cool->Add_DIAD Warm Warm to RT & Stir Add_DIAD->Warm Quench Quench Reaction Warm->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Characterized Product Purify->End

Caption: Workflow for the Mitsunobu Reaction.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 equiv.), the desired primary or secondary alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.). Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration with respect to the phenol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution. The characteristic orange-red color of DIAD should dissipate upon addition. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification:

    • Suspend the crude residue in a minimal amount of diethyl ether and triturate. The byproducts, triphenylphosphine oxide and the hydrazine derivative, are often insoluble in ether and can be removed by filtration.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Table 2: Reagent Quantities for a 1 mmol Scale Mitsunobu Reaction

ReagentMolar Equiv.Amount (for 1 mmol scale)
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate1.0184.2 mg
Alcohol1.21.2 mmol
Triphenylphosphine (PPh₃)1.5393.4 mg
Diisopropyl azodicarboxylate (DIAD)1.50.30 mL
Anhydrous Tetrahydrofuran (THF)-10 mL

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[7] For phenols, the corresponding phenoxide is readily formed by treatment with a suitable base.

Causality of Experimental Choices:

This reaction is a nucleophilic substitution (SN2) where the phenoxide acts as the nucleophile.[7] The choice of a relatively weak base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the acidic phenol. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.[7] The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in biphasic systems or when using solid bases to enhance the reaction rate by transporting the phenoxide ion into the organic phase.[8][9]

Experimental Workflow Diagram:

Williamson_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Start Combine Phenol, Base, & Alkyl Halide in Solvent Heat Heat Reaction Mixture Start->Heat Cool Cool to RT Heat->Cool Filter Filter off Solids Cool->Filter Extract Extract with Organic Solvent Filter->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify End Characterized Product Purify->End

Caption: Workflow for the Williamson Ether Synthesis.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 equiv.), anhydrous potassium carbonate (K₂CO₃) (2.0 equiv.), and the desired alkyl halide (e.g., an alkyl bromide or iodide) (1.2 equiv.) in a suitable solvent such as acetonitrile or DMF (approximately 0.2 M concentration).

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Table 3: Reagent Quantities for a 1 mmol Scale Williamson Ether Synthesis

ReagentMolar Equiv.Amount (for 1 mmol scale)
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate1.0184.2 mg
Alkyl Halide (e.g., Alkyl Bromide)1.21.2 mmol
Anhydrous Potassium Carbonate (K₂CO₃)2.0276.4 mg
Acetonitrile or DMF-5 mL

Characterization of Products

The successful synthesis of the O-alkylated products should be confirmed by standard spectroscopic techniques. Below are the predicted spectral data based on the structure of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and general principles of spectroscopy. Actual experimental values may vary slightly.

Table 4: Predicted Spectroscopic Data for Methyl 3-alkoxy-5-fluoro-4-methylbenzoate

TechniquePredicted Data
¹H NMR * Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns influenced by the fluorine atom. * Methyl Ester Protons: A singlet around δ 3.9 ppm. * Aromatic Methyl Protons: A singlet around δ 2.2 ppm. * Alkoxy Protons: Signals corresponding to the specific alkyl group introduced, e.g., a triplet for -OCH₂- around δ 4.0 ppm.
¹³C NMR * Carbonyl Carbon: A signal around δ 165-170 ppm. * Aromatic Carbons: Several signals in the aromatic region (δ 110-165 ppm), with C-F and C-O carbons appearing at lower field. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. * Methyl Ester Carbon: A signal around δ 52 ppm. * Aromatic Methyl Carbon: A signal around δ 15-20 ppm. * Alkoxy Carbons: Signals corresponding to the alkyl group.
IR (Infrared) * C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹. * C-O Stretch (Aryl Ether): A strong absorption band around 1200-1250 cm⁻¹. * C-F Stretch: An absorption band around 1100-1200 cm⁻¹. * Absence of O-H Stretch: Disappearance of the broad O-H stretching band from the starting material (around 3200-3500 cm⁻¹).
MS (Mass Spec.) * Molecular Ion (M⁺): The molecular ion peak corresponding to the calculated mass of the product. * Fragmentation: Characteristic fragmentation patterns, such as the loss of the alkoxy group or the methyl ester group.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the O-alkylation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. The choice between the Mitsunobu reaction and the Williamson ether synthesis will depend on the specific alcohol or alkyl halide to be used, as well as considerations of functional group tolerance and scalability. By following these detailed procedures, researchers can efficiently synthesize a diverse library of derivatives from this valuable building block for further investigation in drug discovery and materials science.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(40), 3251-3254.
  • MySkinRecipes. (n.d.). Methyl3-fluoro-4-hydroxy-5-nitrobenzoate. Retrieved from [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

Sources

Method

The Strategic Utility of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Emergence of a Versatile Fluorinated Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhanc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS No. 1215031-99-4) has emerged as a highly valuable, yet under-documented, starting material for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2][3][4][5][6] Its unique substitution pattern—a reactive hydroxyl group for derivatization, a methyl ester for further transformation, and a strategically placed fluorine atom to modulate electronic properties and block metabolic pathways—renders it an attractive scaffold for a variety of therapeutic agents, including anti-inflammatory drugs and central nervous system (CNS) agents.[4]

This application note provides a comprehensive technical guide for researchers and drug development professionals on the practical application of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in API synthesis. We will delve into its chemical reactivity and present a detailed, illustrative protocol for its conversion into a novel, hypothetical kinase inhibitor, "Fluoromethyl-Imidazopyridine Kinase Inhibitor" (FIPI), showcasing the types of synthetic transformations for which this building block is ideally suited.

Physicochemical Properties and Reactivity Profile

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a trifunctional aromatic compound with distinct reactive sites. Understanding its properties is key to designing successful synthetic strategies.

PropertyValueSource
CAS Number 1215031-99-4[3][5][6]
Molecular Formula C₉H₉FO₃[3][4][5]
Molecular Weight 184.16 g/mol [3][4]
Boiling Point 307.3±42.0 °C at 760 mmHg[4]
Appearance White to off-white solid

The reactivity of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is governed by its three key functional groups:

  • Phenolic Hydroxyl Group: This is the most reactive site for initial derivatization. It can be readily O-alkylated or O-arylated under basic conditions to introduce diverse side chains, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

  • Aromatic Ring: The electron-donating hydroxyl and methyl groups, and the electron-withdrawing fluoro and methyl ester groups, create a unique electronic environment. The positions ortho and para to the powerful hydroxyl directing group are activated, but sterically hindered by the adjacent methyl and fluoro groups. This directs electrophilic substitution, such as nitration, to the position ortho to the hydroxyl group.

  • Methyl Ester: The ester group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid or converted to an amide under appropriate conditions. This functionality is often modified in the later stages of a synthesis.

Illustrative Synthesis of a Hypothetical Kinase Inhibitor (FIPI)

To demonstrate the synthetic utility of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, we present a detailed, five-step synthesis of a novel, hypothetical kinase inhibitor, "Fluoromethyl-Imidazopyridine Kinase Inhibitor" (FIPI). This synthetic route is a plausible pathway that utilizes well-established organic transformations.

FIPI_Synthesis A Methyl 3-fluoro-5-hydroxy- 4-methylbenzoate B Intermediate 1: O-Alkylated Ether A->B Step 1: O-Alkylation C Intermediate 2: Nitrated Product B->C Step 2: Nitration D Intermediate 3: Amino Intermediate C->D Step 3: Reduction E Intermediate 4: Amide D->E Step 4: Amide Coupling F FIPI: Final Product E->F Step 5: Cyclization

Caption: Synthetic workflow for the hypothetical kinase inhibitor FIPI.

Step 1: O-Alkylation of the Phenolic Hydroxyl Group

The initial step involves the alkylation of the phenolic hydroxyl group to introduce a side chain that can serve as a handle for further modifications or as a key binding motif in the final API.

Protocol:

  • To a solution of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1 .

Rationale: The use of a moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenolic proton, forming a phenoxide that acts as a nucleophile. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Step 2: Regioselective Nitration of the Aromatic Ring

This step introduces a nitro group onto the aromatic ring, which will be subsequently reduced to an amine for further functionalization.

Protocol:

  • Cool a solution of Intermediate 1 (1.0 eq) in concentrated sulfuric acid to 0°C in an ice bath.

  • Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Pour the reaction mixture slowly into ice-water with vigorous stirring.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain Intermediate 2 .

Rationale: The powerful directing effect of the hydroxyl group (now an ether) and the methyl group, combined with the steric hindrance from these groups, favors the nitration at the position ortho to the ether, which is the only available activated and relatively unhindered position.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group, a versatile functional group for subsequent cyclization reactions.

Protocol:

  • Suspend Intermediate 2 (1.0 eq) in ethanol.

  • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride solution.

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

  • Once complete, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 3 .

Rationale: Reduction of an aromatic nitro group to an amine is a classic transformation. Iron in the presence of a mild acid (from ammonium chloride) is a cost-effective and efficient reagent for this purpose.

Step 4: Amide Coupling

The newly formed amino group is coupled with a suitable carboxylic acid to build the backbone of the target molecule.

Protocol:

  • Dissolve 2-chloronicotinic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1 hour to form the acid chloride in situ.

  • In a separate flask, dissolve Intermediate 3 (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the solution of Intermediate 3 to 0°C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give Intermediate 4 .

Rationale: The formation of an amide bond is a fundamental reaction in pharmaceutical synthesis. Activating the carboxylic acid as an acid chloride enhances its reactivity towards the amino group. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Step 5: Intramolecular Cyclization to form the Imidazopyridine Core

The final step is an intramolecular nucleophilic aromatic substitution (SₙAr) reaction to form the fused heterocyclic core of the FIPI molecule.

Protocol:

  • Dissolve Intermediate 4 (1.0 eq) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).

  • Add a strong, non-nucleophilic base such as sodium hydride (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 120-140°C and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture and quench carefully with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the final product, FIPI .

Rationale: The amide nitrogen, upon deprotonation by a strong base, acts as a nucleophile, attacking the carbon bearing the chlorine atom on the pyridine ring to form the fused imidazopyridine ring system.

Caption: Key cyclization step in the synthesis of FIPI.

Summary and Outlook

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a promising and versatile building block for the synthesis of complex pharmaceutical molecules. Its strategic placement of functional groups allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures. The illustrative synthesis of the hypothetical kinase inhibitor FIPI highlights a logical and practical approach to leveraging the unique reactivity of this starting material. As the demand for novel, fluorine-containing APIs continues to grow, the importance of readily available and versatile fluorinated intermediates like Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in the drug discovery and development pipeline is set to increase significantly.

References

  • Alachem Co., Ltd. 1215031-99-4 | methyl 3-fluoro-5-hydroxy-4-methylbenzote. [Link]

  • MySkinRecipes. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. [Link]

  • Capot Chemical. 1215031-99-4 | methyl 3-fluoro-5-hydroxy-4-methylbenzote. [Link]

  • MySkinRecipes. Methyl3-fluoro-4-hydroxy-5-nitrobenzoate. [Link]

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Application

Purification techniques for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

An In-Depth Guide to the Purification of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate Authored by a Senior Application Scientist This document provides a comprehensive guide to the purification of Methyl 3-fluoro-5-hydroxy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The presence of a polar phenolic hydroxyl group, a moderately polar ester, and a lipophilic methyl group on a fluorinated benzene ring presents a unique purification challenge. This guide balances theoretical principles with practical, field-proven protocols to empower researchers in chemistry, drug discovery, and process development to achieve high purity of the target compound.

Physicochemical Profile and Structural Characteristics

A thorough understanding of the molecule's properties is the cornerstone of developing an effective purification strategy. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a substituted aromatic ester with distinct polarity characteristics that will govern its behavior in different separation systems.

Molecular Structure:

Caption: Structure of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Table 1: Physicochemical Properties of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

PropertyValueSource
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Boiling Point 307.3 ± 42.0 °C (at 760 mmHg, Predicted)[1]
Appearance Expected to be a solid at room temperature
Polarity Moderately polar, due to the presence of hydroxyl and ester functional groups.Inferred
Solubility Likely soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and potentially water.Inferred

Note: Some physical properties are for closely related analogs or are predicted, as experimental data for this specific compound is limited in publicly available literature.

Understanding Potential Impurities

The choice of purification method is heavily influenced by the nature of the impurities present. These can originate from starting materials, side reactions, or subsequent degradation.

  • Unreacted Starting Materials: Such as the corresponding benzoic acid or the alcohol used for esterification.

  • Reaction By-products: These can include regioisomers, products of over-reaction, or by-products from competing reactions like ether formation at high temperatures.[2]

  • Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.

  • Degradation Products: The ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.

Caption: Potential impurities in crude Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Strategic Approach to Purification

A multi-tiered approach is often necessary. The initial purity of the crude material and the desired final purity will dictate the most efficient workflow.

Caption: Decision workflow for selecting a purification technique.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds that are reasonably pure (>90%).[3] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent (mother liquor).[2]

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For a molecule with both polar (hydroxyl) and less polar (ester, methyl, fluorophenyl) regions, a single solvent may not be ideal. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[4] The compound is dissolved in the "good" solvent (in which it is highly soluble), and the "bad" solvent (in which it is poorly soluble) is added until turbidity appears, promoting crystallization upon cooling.[4]

  • Phenolic Consideration: Activated charcoal is often used to remove colored impurities. However, it should be used with caution for phenolic compounds as it can contain ferric ions that may form colored complexes with the hydroxyl group, thereby hindering purification.[4]

Detailed Protocol for Recrystallization (Mixed-Solvent System):
  • Solvent System Scouting: In test tubes, test the solubility of a small amount of crude material in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, hexanes, water) at room temperature and upon heating. Identify a solvent in which the compound is very soluble (Solvent A) and one in which it is sparingly soluble (Solvent B). The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A (e.g., ethyl acetate) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[2]

  • Induce Crystallization: While the solution is still hot, add Solvent B (e.g., hexanes) dropwise with swirling until the solution becomes faintly cloudy (turbid). If too much Solvent B is added, re-clarify the solution by adding a small amount of hot Solvent A.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold Solvent B to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Method 2: Flash Column Chromatography

For complex mixtures or when recrystallization is ineffective, flash column chromatography is the workhorse purification technique in organic synthesis. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[5][6]

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is a polar adsorbent and is the standard choice for separating moderately polar compounds like substituted benzoates.[7] Its slightly acidic nature is generally compatible with phenolic compounds.

  • Mobile Phase (Eluent): The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used.[8] The polarity of the mobile phase is tuned to achieve good separation. Non-polar compounds elute first, while more polar compounds are retained longer on the silica gel.[7] The optimal solvent ratio is typically determined by thin-layer chromatography (TLC), aiming for a retention factor (Rƒ) of ~0.3 for the target compound.[8]

Detailed Protocol for Flash Column Chromatography:
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot the crude mixture on a silica gel TLC plate and elute with various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the target compound (Rƒ ≈ 0.3) and its impurities.

  • Column Packing: Select an appropriate size glass column. Pack it with silica gel, typically as a slurry in the initial, least polar mobile phase to ensure a homogenous, bubble-free packing.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 9:1 hexanes:ethyl acetate). The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute more strongly retained compounds.[8]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator to yield the purified product.

G cluster_0 Column Chromatography Workflow A 1. TLC Method Development (Find optimal solvent system) B 2. Pack Column with Silica Gel A->B C 3. Load Crude Sample B->C D 4. Elute with Mobile Phase C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions & Evaporate F->G Identify pure fractions H Purified Product G->H

Caption: Step-by-step workflow for flash column chromatography.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

When very high purity (>99.5%) is required, such as for pharmaceutical reference standards or final drug substance candidates, preparative HPLC is the method of choice.[9][10] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a target compound.[11][12]

Causality Behind Experimental Choices:
  • Mode of Separation: Reversed-phase HPLC is most common for moderately polar molecules. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

  • Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities. This method is then scaled up to the preparative system. Key parameters like solvent choice, gradient profile, and pH (if using buffers) are optimized at the analytical scale to maximize resolution.[11][12]

  • Column Overloading: To increase throughput, preparative columns are often intentionally overloaded with the sample. This requires careful study to maximize the amount of material purified per run without compromising the purity of the collected fractions.[12]

Detailed Protocol for Preparative HPLC:
  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, inject a small amount of the sample.

    • Develop a gradient elution method, typically using water (often with 0.1% formic acid or trifluoroacetic acid) as Solvent A and acetonitrile or methanol as Solvent B.

    • Optimize the gradient to achieve maximum separation (resolution) between the peak for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and any impurity peaks.

  • Scale-Up:

    • Based on the analytical method, calculate the appropriate flow rate and gradient profile for the larger preparative column.

    • Dissolve the sample to be purified in a suitable solvent at a high concentration. The solvent should be compatible with the mobile phase.

  • Purification Run:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

    • Inject the concentrated sample onto the column.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Use a fraction collector triggered by the UV detector signal to automatically collect the eluent corresponding to the target compound's peak.

  • Post-Processing:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • If aqueous buffers were used, the remaining aqueous solution may require lyophilization (freeze-drying) or extraction to isolate the final compound.

  • Purity Verification: Analyze a small sample of the final isolated material by analytical HPLC to confirm its purity.

Summary and Recommendations

The optimal purification strategy for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate depends on the scale of the synthesis, the impurity profile, and the final purity requirements.

Table 2: Comparison of Purification Techniques

TechniquePrimary UseAdvantagesDisadvantages
Recrystallization Purifying solids with >90% initial purity.Economical, scalable, simple equipment.May not remove closely related impurities; potential for low recovery.
Column Chromatography Primary purification of complex mixtures.Versatile, effective for a wide range of polarities.Time-consuming, uses large solvent volumes, can be difficult to scale.[13]
Preparative HPLC Final purification to achieve very high purity (>99.5%).Highest resolution, excellent for difficult separations.[9][10]Expensive equipment and solvents, lower throughput, complex post-processing.

For typical laboratory-scale synthesis, a sequential approach of flash column chromatography followed by recrystallization of the combined pure fractions is often the most effective and efficient strategy to obtain a high-purity final product. For pharmaceutical applications requiring the highest purity standards, a final polishing step using preparative HPLC may be necessary.

References

  • Recrystallization. (n.d.). University of the Witwatersrand, Johannesburg.
  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs.
  • Preparative HPLC Systems. (n.d.). Shimadzu.
  • Technical Support Center: Synthesis of Substituted Benzoates. (n.d.). BenchChem.
  • Methyl 3-fluoro-5-hydroxybenzoate. (n.d.). PubChem.
  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com.
  • Strategy for Preparative LC Purification. (n.d.). Agilent.
  • Technical Support Center: Purifying Substituted Benzoates by Column Chromatography. (n.d.). BenchChem.
  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent.
  • Methyl 3-fluoro-4-formylbenzoate. (n.d.). PubChem.
  • Paraskeva, C. A., et al. (2008). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization.Journal of Environmental Science and Health, Part A, 43(6), 668-675.
  • Paraskeva, C. A., et al. (2007). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques.
  • Column chromatography. (n.d.). University of Calgary.
  • Column chromatography. (n.d.). Columbia University.
  • Recrystallization1. (n.d.). University of Massachusetts.
  • Methyl 4-fluoro-3-hydroxybenzoate. (n.d.). Sigma-Aldrich.
  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. (n.d.). MySkinRecipes.
  • Column Chromatography - Organic Chemistry. (n.d.). Jack Westin.
  • Process for the purification of benzoic acid. (1978). Google Patents.
  • Matisov, E., & Kuran, P. (2002). Relationship between chromatographic properties of aromatic carboxylic acids and their structure.
  • column chromatography & purification of organic compounds. (2021, February 9). ChemHelp ASAP [Video]. YouTube.
  • Piceol. (n.d.). In Wikipedia.
  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. (2020, August 5). Organic Chemistry II [Video]. YouTube.
  • METHYL 4-FLUORO-3-HYDROXYBENZOATE. (n.d.). ChemicalBook.
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  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI.
  • Methyl 3,4,5-trihydroxybenzoate. (n.d.). Sigma-Aldrich.
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Method

Application Note: High-Resolution NMR Sample Preparation for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Abstract & Introduction This technical guide provides a comprehensive framework and detailed protocols for the preparation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS: 1215031-99-4) for Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This technical guide provides a comprehensive framework and detailed protocols for the preparation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS: 1215031-99-4) for Nuclear Magnetic Resonance (NMR) spectroscopy. Proper sample preparation is paramount for acquiring high-quality, reproducible NMR data, which is foundational for structural elucidation, purity assessment, and quantitative analysis in pharmaceutical and chemical research. This molecule's unique structure, incorporating a phenolic hydroxyl group, a fluorine substituent, and multiple methyl groups, presents specific challenges and opportunities in NMR analysis that must be addressed through meticulous preparation.

This document moves beyond generic protocols to explain the scientific rationale behind each step, ensuring researchers can adapt these methods to their specific analytical goals, whether for qualitative structural confirmation or precise quantitative measurement (qNMR). We will address solvent selection, concentration optimization, the choice of internal standards for both ¹H and ¹⁹F NMR, and special handling considerations dictated by the analyte's physicochemical properties.

Compound Profile: Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
FeatureChemical StructureImplications for NMR Sample Preparation
Phenolic Hydroxyl (-OH) A proton attached to an electronegative oxygen.The -OH proton signal is often broad due to rapid chemical exchange with trace amounts of acid or water.[1][2] Its chemical shift is highly sensitive to solvent, concentration, and temperature. Special solvents like DMSO-d₆ can slow this exchange, revealing a sharper peak and potential spin-spin coupling.[1]
Fluorine (-F) Substituent A spin ½ nucleus with 100% natural abundance.Enables ¹⁹F NMR, a highly sensitive technique with a wide chemical shift range and no background signals in typical biological or organic samples.[3][4] Causes spin-spin coupling to nearby protons (JHF) and carbons (JCF), providing valuable structural information.
Aromatic Ring A substituted benzene ring.Aromatic protons typically appear in the 6-8 ppm range.[5] Substitution patterns and coupling constants help confirm isomerism.
Ester & Methyl Groups -COOCH₃ and Ar-CH₃These groups provide distinct singlet signals in the ¹H NMR spectrum, often in uncongested regions, making them excellent reporters for integration and quantification.

Core Principles for Sample Preparation

The quality of an NMR spectrum is dictated by the careful execution of sample preparation. For Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, the primary considerations are the choice of solvent, sample concentration, and the use of appropriate standards.

Solvent Selection: The Critical Choice

Deuterated solvents are essential to avoid large, overwhelming solvent signals in ¹H NMR spectra.[6][7] The choice of solvent directly impacts spectral resolution and the observability of key functional groups.

  • For General ¹H and ¹³C NMR (Non-exchangeable Protons):

    • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules due to its good dissolving power and relatively low cost. However, the phenolic -OH proton will likely be a broad, indistinct signal or may exchange completely.[8]

    • Acetone-d₆: Offers slightly higher polarity than CDCl₃ and can be a good alternative if solubility is an issue. The residual water peak can sometimes interfere with analyte signals.

  • For Observing the Phenolic -OH Proton:

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): This is the solvent of choice for observing hydroxyl protons.[1] DMSO is a strong hydrogen bond acceptor, which significantly slows the rate of proton exchange, resulting in a much sharper -OH signal that may even show coupling to other protons.[2]

  • For ¹⁹F NMR:

    • The choice of solvent is generally less critical for ¹⁹F NMR than for ¹H NMR, as there are no solvent fluorine signals to interfere. The decision should be based on the analyte's solubility and the requirements of any concurrent ¹H experiments.

Decision Workflow for Solvent Selection

start Start: Define Analytical Goal qualitative Qualitative Analysis (Structure Confirmation) start->qualitative quantitative Quantitative Analysis (qNMR) start->quantitative observe_oh Observe -OH Proton? qualitative->observe_oh yes Yes observe_oh->yes Yes no No observe_oh->no No qnmr_solvent Select solvent that fully dissolves both analyte and internal standard. Ensure no signal overlap. quantitative->qnmr_solvent dmso Use DMSO-d6 (Slows exchange, sharpens -OH peak) yes->dmso cdcl3 Use CDCl3 or Acetone-d6 (Good general purpose solvents) no->cdcl3

Caption: Solvent selection decision tree.

Sample Concentration

The amount of analyte required depends on the specific NMR experiment being performed.[6]

Experiment TypeRecommended ConcentrationRationale
¹H NMR 1-5 mg in 0.6-0.7 mL¹H is a highly sensitive nucleus; this concentration provides excellent signal-to-noise (S/N) in a few minutes without causing line broadening from excessive viscosity.[9]
¹³C NMR 10-30 mg in 0.6-0.7 mL¹³C has a low natural abundance (~1.1%) and lower sensitivity, requiring a more concentrated sample for reasonable acquisition times.[9]
¹⁹F NMR 1-5 mg in 0.6-0.7 mL¹⁹F is a highly sensitive nucleus (83% relative to ¹H) with 100% abundance, so concentrations similar to ¹H NMR are sufficient.[3][4]
Quantitative NMR (qNMR) 10-20 mgA higher, accurately weighed mass is required to minimize weighing errors and ensure high S/N for precise integration.[10]
Internal Standards for Quantitative NMR (qNMR)

For qNMR, an internal standard (IS) of known purity is co-dissolved with the analyte to allow for the determination of absolute purity or concentration.[11][12]

Criteria for a Good Internal Standard:

  • High Purity: Known purity, preferably >99.5%.

  • Signal Separation: NMR signals must not overlap with any analyte signals.[11][13]

  • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[10]

  • Chemical Inertness: Should not react with the analyte, solvent, or trace impurities.

  • Simple Spectrum: Ideally produces one or more sharp singlet peaks for easy and accurate integration.

qNMR TargetRecommended Internal StandardRationale & Chemical Shift
¹H qNMR Maleic AnhydrideA stable solid with a sharp singlet in a clean region of the spectrum (~7.1 ppm in CDCl₃).
1,3,5-TrimethoxybenzeneStable solid, gives two sharp singlets (~6.1 and 3.8 ppm in CDCl₃) in uncongested regions.
¹⁹F qNMR Trifluorotoluene (α,α,α-Trifluorotoluene)Liquid standard with a sharp singlet at ~ -63 ppm. Its volatility requires careful handling.
4,4'-DifluorobenzophenoneA stable, solid standard with a singlet around -108 ppm.
Trifluoroacetic acid (TFA)Good solubility in DMSO-d₆, with a sharp signal around -75 ppm.[14]

Experimental Protocols

Materials & Equipment:

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Deuterated solvents (CDCl₃, DMSO-d₆) of ≥99.8% isotopic purity

  • Internal Standards (as selected)

  • Analytical balance (readable to at least 0.01 mg for qNMR)

  • Glass vials (e.g., 1-dram)

  • Glass Pasteur pipettes and bulbs

  • Vortex mixer

  • Syringe filters (PTFE, 0.22 µm) if particulates are present

General Workflow for NMR Sample Preparation

weigh 1. Weigh Analyte (and Internal Standard for qNMR) into a clean, dry vial. add_solvent 2. Add Deuterated Solvent (0.6 - 0.7 mL) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex mix until solution is clear) add_solvent->dissolve filter_check Particulates Present? dissolve->filter_check transfer 4. Transfer Solution to NMR Tube (Use a Pasteur pipette) filter_check->transfer No filter Filter through 0.22 µm PTFE syringe filter into NMR tube filter_check->filter Yes cap 5. Cap the NMR Tube transfer->cap filter->transfer clean 6. Clean Tube Exterior (with isopropanol and Kimwipe) cap->clean analyze 7. Insert into Spectrometer clean->analyze

Caption: Standard workflow for preparing an NMR sample.

Protocol 1: Qualitative ¹H/¹³C NMR in CDCl₃
  • Weigh Sample: Weigh approximately 5-10 mg of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate into a clean, dry glass vial.

  • Add Solvent: Add ~0.7 mL of CDCl₃ to the vial.

  • Dissolve: Cap the vial and vortex until the solid is completely dissolved. Visually inspect against a bright light to ensure no suspended particles remain.[10]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The final liquid column height should be 4-5 cm (~0.6 mL).[10]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.

  • Acquire Spectrum: Insert the sample into the NMR spectrometer and proceed with locking, shimming, and data acquisition.

Protocol 2: Quantitative ¹H and ¹⁹F NMR (qNMR)

This protocol requires the highest level of precision.

  • Weigh Internal Standard (IS): On an analytical balance, accurately weigh ~10 mg of the chosen internal standard (e.g., maleic anhydride for ¹H or 4,4'-difluorobenzophenone for ¹⁹F) into a clean, dry vial. Record the mass to at least four decimal places (e.g., 10.12 mg).

  • Weigh Analyte: To the same vial, accurately weigh ~15-20 mg of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. The goal is to have roughly equimolar amounts of the analyte and the IS.[10] Record the mass precisely.

  • Add Solvent: Carefully add ~0.7 mL of the appropriate deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure Complete Dissolution: Cap the vial and vortex thoroughly for at least 1 minute. Complete dissolution of both the analyte and the internal standard is absolutely critical for accuracy.[10][13] If necessary, gentle warming or sonication can be used, but ensure the sample returns to room temperature before transfer.

  • Transfer and Prepare for Analysis: Follow steps 4 and 5 from Protocol 1.

  • Data Acquisition Note: For qNMR, ensure the relaxation delay (D1) in your acquisition parameters is sufficiently long (at least 5 times the longest T₁ relaxation time of both the analyte and standard) to ensure full relaxation and accurate signal integration.[14][15]

Troubleshooting

ProblemPotential CauseRecommended Solution
Broad, distorted peaks Poor shimming; sample is too concentrated; presence of paramagnetic impurities.Re-shim the sample. If the problem persists, dilute the sample. Filter the sample through a small plug of Celite or a syringe filter to remove impurities.
-OH proton signal is not visible Rapid proton exchange in a protic or non-H-bond accepting solvent (like CDCl₃).Re-prepare the sample using DMSO-d₆ as the solvent.[1]
Inaccurate qNMR results Incomplete dissolution of analyte or standard; inaccurate weighing; incorrect relaxation delay (D1).Ensure visual clarity of the solution before transfer. Use a calibrated analytical balance. Increase the D1 parameter during data acquisition (a value of 30s is often a safe starting point).
Extra peaks in the spectrum Contaminated solvent, dirty NMR tube, or residual grease.Use a fresh ampoule of deuterated solvent. Thoroughly clean NMR tubes using appropriate solvents and dry completely before use.[7]

References

  • Spectroscopy of Alcohols and Phenols. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Christophoridou, S., Dais, P., & Spyros, A. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]

  • Nikolaidis, A., & Gerothanassis, I. P. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health (NIH). Retrieved from [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved from [Link]

  • 1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Good fluorine NMR internal standards? (2024, August 5). Reddit. Retrieved from [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved from [Link]

  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023, November 5). Defense Technical Information Center (DTIC). Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Ottawa. Retrieved from [Link]

  • Christophoridou, S., et al. (2005). Separation and Identification of Phenolic Compounds in Olive Oil by Coupling High-Performance Liquid Chromatography with Postcolumn Solid-Phase Extraction to Nuclear Magnetic Resonance Spectroscopy (LC-SPE-NMR). ACS Publications. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

  • For-Szabo, N., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Retrieved from [Link]

  • Best practice for quantitative NMR. (2023, August 31). Reddit. Retrieved from [Link]

  • Quantitative NMR spectroscopy on fluorine- containing drugs. (2020). DiVA portal. Retrieved from [Link]

  • Pop, A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH). Retrieved from [Link]

  • Anderson, L. J., et al. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Robles-Sánchez, M., et al. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango and Papaya. PLOS ONE. Retrieved from [Link]

  • An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Caceres, A. P., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • NMR Sample Preparation. (2020, June 5). University of Arizona. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Methyl 4-hydroxybenzoate at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 600 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Methyl 3-Fluoro-4-methylbenzoate. (n.d.). Amerigo Scientific. Retrieved from [Link]

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Application

A Robust, Stability-Indicating HPLC Method for Purity Analysis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

An Application Note from the Senior Scientist's Desk Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid ch...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, and UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2] This guide serves as a comprehensive resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a substituted aromatic compound whose structural motifs—a fluorinated and hydroxylated benzene ring—are common in a variety of pharmacologically active molecules. Its role as a building block or intermediate necessitates a stringent quality control framework to identify and quantify any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

The development of a robust analytical method is not merely a procedural task; it is a scientific endeavor to understand the physicochemical behavior of the analyte and its potential impurities. A successful purity method must be "stability-indicating," meaning it can unequivocally separate the main compound from its degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4][5] This application note is structured to provide not just the protocol, but the scientific rationale behind the methodological choices, ensuring the procedure is both effective and defensible.

Foundational Strategy: Analyte-Centric Method Development

The architecture of an HPLC method is dictated by the physicochemical properties of the analyte. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (MW: 184.16 g/mol ) is a moderately polar molecule containing a hydrophobic benzene ring and polar functional groups: a hydroxyl (-OH), a fluoro (-F), and a methyl ester (-COOCH₃).

  • Column Selection: The Separation Core A reversed-phase (RP) C18 column is the logical starting point for most small organic molecules and was chosen for this method.[6] The C18 alkyl chains provide the necessary hydrophobic interactions with the benzene ring of the analyte. Given the presence of polar functional groups, a C18 phase with high surface coverage and effective end-capping is crucial to minimize undesirable interactions with residual silanols, thereby ensuring symmetrical peak shapes. For compounds with higher polarity, alternative phases like Polar-C18 or Phenyl-Hexyl could offer different selectivity.[7][8][9]

  • Mobile Phase Optimization: Driving Selectivity The mobile phase composition is the primary tool for controlling retention and selectivity in RP-HPLC.

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity (leading to lower backpressure) and its ability to disrupt pi-pi interactions, which can be beneficial for aromatic compounds.[10]

    • Aqueous Phase & pH Control: The phenolic hydroxyl group on the analyte is weakly acidic. To ensure consistent retention and prevent peak tailing, its ionization must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase.[11][12] A 0.1% solution of formic acid in water is an excellent choice as it effectively lowers the pH well below the pKa of the phenol and is compatible with mass spectrometry (MS) detectors, should the need for peak identification arise.

    • Elution Mode: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, was selected. This approach is superior for purity analyses as it can effectively elute a wide range of potential impurities with varying polarities, ensuring they are separated from the main peak and from each other within a reasonable analysis time.[13]

  • Detection Wavelength: Maximizing Sensitivity The aromatic ring in Methyl 3-fluoro-5-hydroxy-4-methylbenzoate provides strong UV absorbance. Based on structurally similar compounds like methylparaben, which has a UV maximum around 254-258 nm, a detection wavelength of 258 nm was chosen to ensure high sensitivity for both the parent compound and potential aromatic impurities.[14][15][16] A photodiode array (PDA) detector is highly recommended during method development to confirm peak purity and identify the optimal detection wavelength.

Optimized Method & Protocol for Purity Determination

This section provides the detailed, step-by-step protocol for the analysis. Adherence to system suitability criteria is mandatory before any sample analysis.[17][18][19]

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Instrument HPLC or UHPLC system with a Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 258 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is used as the diluent to ensure sample solubility and compatibility with the initial chromatographic conditions.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the Methyl 3-fluoro-5-hydroxy-4-methylbenzoate sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the detection of trace impurities.

System Suitability Test (SST) Protocol

Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use if the following criteria are met, as per USP <621> guidelines.[17][20][21]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) ≤ 2.0% for peak area and retention time
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Once SST criteria are met, inject the diluent as a blank.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage of any impurity using the formula for percent area normalization: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

To ensure the method is trustworthy and suitable for its intended purpose, a full validation was conducted following ICH Q2(R1) guidelines.[1][2][22][23]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[3][4] The sample was subjected to the stress conditions listed below to achieve 5-20% degradation.[24]

  • Acid Hydrolysis: 1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 6 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 24 hours.

  • Photolytic Degradation: Solid sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

Results: In all cases, the degradation products were well-resolved from the main Methyl 3-fluoro-5-hydroxy-4-methylbenzoate peak, with no interference. The peak purity analysis using a PDA detector confirmed the spectral homogeneity of the parent peak in the presence of its degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (1N HCl, 60°C) HPLC Inject into HPLC System Acid->HPLC Analyze Base Base Hydrolysis (0.1N NaOH, RT) Base->HPLC Analyze Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (105°C, Solid) Thermal->HPLC Analyze Photo Photolytic (ICH Light Box) Photo->HPLC Analyze Purity Assess Peak Purity (PDA Detector) HPLC->Purity Resolution Check Resolution (Rs) between parent and degradants Purity->Resolution Conclusion Specificity Demonstrated (Method is Stability-Indicating) Resolution->Conclusion Sample Drug Substance (MHFMB) Sample->Acid Expose Sample->Base Expose Sample->Oxidation Expose Sample->Thermal Expose Sample->Photo Expose

Caption: Workflow for Forced Degradation Studies.

Validation Parameter Summary

The method was validated for linearity, accuracy, precision, LOD, LOQ, and robustness. The acceptance criteria and results are summarized below.

Validation ParameterProtocol SummaryAcceptance CriteriaResult
Linearity Five concentrations from LOQ to 150% of the working standard concentration (50 µg/mL).Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy Recovery study by spiking the sample at 80%, 100%, and 120% of the nominal concentration.Mean Recovery: 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) Six replicate preparations of the sample at 100% concentration.%RSD ≤ 2.0%%RSD = 0.8%
Precision (Intermediate) Analysis on a different day with a different analyst.%RSD ≤ 2.0%%RSD = 1.1%
Limit of Detection (LOD) Based on Signal-to-Noise ratio of 3:1.Report Value0.05 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio of 10:1.Report Value0.15 µg/mL
Robustness Small variations in Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase %B (±2%).SST parameters pass; peak shape and retention remain consistent.Passed

Overall Workflow and Conclusion

The diagram below illustrates the logical progression from initial method design to final validation, forming a complete, self-validating analytical system.

HPLC_Method_Workflow cluster_dev Phase 1: Method Development cluster_opt Phase 2: Optimization & Finalization cluster_val Phase 3: Method Validation (ICH Q2) Analyte Analyte Characterization (Polarity, UV, pKa) Column Column Selection (C18 Reversed-Phase) Analyte->Column MobilePhase Mobile Phase Optimization (ACN/H₂O, Acidified) Column->MobilePhase Detection Detector Parameter Selection (UV at 258 nm) MobilePhase->Detection Gradient Gradient Optimization for Impurity Resolution Detection->Gradient SST Define System Suitability (Tailing, Plates, RSD%) Gradient->SST Protocol Finalize Written Protocol SST->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range FinalMethod Validated, Robust Purity Method Specificity->FinalMethod Accuracy Accuracy (Recovery) Linearity->FinalMethod Precision Precision (Repeatability & Intermediate) Accuracy->FinalMethod Robustness Robustness Precision->FinalMethod LOQ LOD / LOQ Robustness->FinalMethod LOQ->FinalMethod

Caption: Comprehensive Workflow for HPLC Method Lifecycle.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Official Dec 1, 2022]. [Link: https://www.uspnf.
  • Mamatha, T., & Kumar, Dr. A. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Creative Research Thoughts. [Link: https://ijcrt.org/papers/IJCRT2309485.pdf]
  • United States Pharmacopeia (USP). <621> CHROMATOGRAPHY. Chromatography Online. [Link: https://www.chromatographyonline.
  • Alsante, K. M., et al. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Discovery & Development. [Link: https://www.researchgate.
  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. White Paper. [Link: https://www.agilent.com/cs/library/whitepapers/public/5994-5527EN-revised-usp-621-white-paper.pdf]
  • United States Pharmacopeia (USP). (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography. [Link: https://www.usp.org/harmonization-standards/pdg/general-chapters-sign-off-documents]
  • Tsao, R., & Yang, R. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1018(1), 29-40. [Link: https://pubmed.ncbi.nlm.nih.gov/14582624/]
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link: https://www.onyx-scientific.com/blog/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
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  • Bane, S., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link: https://www.iomcworld.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-5-250.pdf]
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Method

Strategic Derivatization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate: Crafting a Focused Compound Library for Bioassay Screening

An Application Note for Drug Discovery Professionals Abstract: This application note provides a detailed guide for the chemical derivatization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a versatile scaffold for gener...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract: This application note provides a detailed guide for the chemical derivatization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a versatile scaffold for generating novel molecular entities for bioassays. We present the strategic rationale and detailed, field-proven protocols for modifying its phenolic hydroxyl group through O-alkylation and esterification. The objective is to create a focused library of analogs with modulated physicochemical properties to support robust Structure-Activity Relationship (SAR) studies. This guide includes step-by-step experimental procedures, analytical characterization workflows, and the underlying scientific principles guiding the experimental design, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the strategic selection and modification of a core molecular scaffold are paramount to developing successful therapeutic agents. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate presents itself as a compelling starting point. Its structure incorporates several key features that are highly valued in medicinal chemistry:

  • The Fluorine Atom: The presence of fluorine is a well-established strategy for enhancing a molecule's pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity can alter the acidity of adjacent functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can enhance membrane permeation and target binding affinity.[3][4][5]

  • The Phenolic Hydroxyl Group: This functional group is a prime handle for chemical modification. It can act as both a hydrogen bond donor and acceptor, playing a crucial role in ligand-receptor interactions. Derivatizing this group allows for systematic modulation of the molecule's properties to explore the chemical space around a biological target.

  • The Methyl Ester: This group provides a site for potential modification in later stages but, more importantly, its electronic properties influence the reactivity of the aromatic ring and the acidity of the phenolic proton.

This guide focuses on leveraging the reactive phenolic hydroxyl group to build a library of ether and ester derivatives. Such modifications are fundamental in early-stage drug discovery to optimize lead compounds for improved potency, selectivity, and bioavailability.[6]

Rationale for Derivatization: Tuning for Biological Success

The primary goal of derivatization is to systematically alter the parent molecule's structure to improve its drug-like properties.[6][7] By creating a series of analogs, researchers can dissect the Structure-Activity Relationship (SAR) and identify key molecular features required for biological activity.

Key Objectives of Derivatizing the Phenolic -OH Group:

  • Modulate Lipophilicity (LogP): Converting the polar hydroxyl group into less polar ethers or esters can significantly increase lipophilicity.[4] This is often critical for improving a compound's ability to cross cellular membranes and reach intracellular targets.

  • Alter Hydrogen Bonding Capacity: The parent phenol is a hydrogen bond donor and acceptor. Converting it to an ether removes the donor capability, while an ester retains acceptor sites. This allows for probing the specific hydrogen bonding requirements within a target's binding pocket.

  • Enhance Metabolic Stability: Phenolic groups are susceptible to phase II metabolism (e.g., glucuronidation or sulfation), which can lead to rapid clearance. Masking the hydroxyl group as an ether or a sterically hindered ester can prevent this metabolic pathway, thereby increasing the compound's half-life in vivo.[1]

  • Improve Oral Bioavailability: By tuning lipophilicity and metabolic stability, derivatization can lead to improved absorption from the gastrointestinal tract and overall better oral bioavailability.[4]

  • Explore New Interaction Sites: Adding new functional groups via derivatization can enable new, favorable interactions with the biological target, potentially increasing potency and selectivity.

Core Scaffold Profile

Before proceeding to derivatization, it is essential to have a clear profile of the starting material.

PropertyValue
Compound Name Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
CAS Number 1215031-99-4[8]
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol [8]
Appearance Off-white to white solid
Storage Room temperature, protected from light[8]

Caption: Structure of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Experimental Protocols for Derivatization

The following protocols are designed to be robust and reproducible for the synthesis of ether and ester derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: O-Alkylation via Williamson Ether Synthesis

Principle: This classic reaction involves the deprotonation of the phenol by a mild base to form a nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (or similar electrophile) in an Sₙ2 reaction to form the ether.[9] The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions.

Caption: Workflow for Williamson Ether Synthesis.

Materials and Reagents:

ReagentSupplierGrade
Methyl 3-fluoro-5-hydroxy-4-methylbenzoateCommercial>95%
Potassium Carbonate (K₂CO₃), anhydrousSigma-AldrichReagent
Alkyl Halide (e.g., Benzyl Bromide)Sigma-AldrichReagent
N,N-Dimethylformamide (DMF) or AcetoneFisher ScientificAnhydrous
Ethyl Acetate (EtOAc)VWRACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) soln.Lab-prepared-
Brine (Saturated NaCl soln.)Lab-prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-AldrichReagent

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF or acetone to create a solution with a concentration of approximately 0.1 M relative to the starting material.

  • Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

  • Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C (for DMF) or reflux (for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.

Protocol 2: Esterification using an Acid Chloride

Principle: Phenols are generally poor nucleophiles, so direct Fischer esterification is inefficient.[10] A more effective method is to use a highly reactive acylating agent, such as an acid chloride or anhydride.[10] A mild, non-nucleophilic base like triethylamine (TEA) or pyridine is added to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Workflow for Esterification with an Acid Chloride.

Materials and Reagents:

ReagentSupplierGrade
Methyl 3-fluoro-5-hydroxy-4-methylbenzoateCommercial>95%
Triethylamine (TEA) or PyridineSigma-AldrichReagent
Acid Chloride (e.g., Benzoyl Chloride)Sigma-AldrichReagent
Dichloromethane (DCM) or Tetrahydrofuran (THF)Fisher ScientificAnhydrous
1 M Hydrochloric Acid (HCl)Lab-prepared-
Saturated Sodium Bicarbonate (NaHCO₃) soln.Lab-prepared-
Brine (Saturated NaCl soln.)Lab-prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichReagent

Step-by-Step Procedure:

  • Dissolve Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq) in anhydrous DCM or THF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise with stirring.

  • Slowly add the desired acid chloride (1.2 eq) dropwise. A precipitate (triethylammonium chloride) may form.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure ester derivative.

Analytical Characterization of Derivatives

Verifying the identity and purity of each synthesized derivative is a non-negotiable step before submitting compounds to bioassays. False positives or negatives can arise from impure or incorrectly identified compounds, wasting significant resources. A standard characterization workflow should be employed.

Caption: Standard workflow for derivative characterization and validation.

Hypothetical Characterization Data for Two Derivatives:

DerivativeStructureMW ( g/mol )Expected ¹H NMR (δ, ppm)Expected MS (ESI+) m/zPurity (HPLC)
Benzyl Ether 274.277.3-7.5 (m, 5H, Ar-H), 6.7 (s, 1H, Ar-H), 5.1 (s, 2H, O-CH₂), 3.9 (s, 3H, O-CH₃), 2.2 (s, 3H, Ar-CH₃)275.1 [M+H]⁺, 297.1 [M+Na]⁺>95%
Benzoyl Ester 288.268.1 (d, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 7.0 (s, 1H, Ar-H), 3.9 (s, 3H, O-CH₃), 2.3 (s, 3H, Ar-CH₃)289.1 [M+H]⁺, 311.1 [M+Na]⁺>95%

Note: NMR shifts are estimations and will vary based on solvent and instrument. MS and HPLC data confirm identity and purity, respectively.[11][12][13]

Preparation for Bioassays

Once synthesized and validated, the derivatives must be properly prepared for biological screening.

  • Solubilization: Most small organic molecules are dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).

  • Storage: Stock solutions should be stored at -20°C or -80°C to maintain compound integrity. Avoid repeated freeze-thaw cycles.

  • Assay Preparation: For a given bioassay, the stock solution is serially diluted to create a dose-response curve. It is critical to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[14]

  • Stability Check: For certain assays, especially those with long incubation times, it's prudent to check the stability of the compound in the assay buffer to ensure the observed activity is from the compound itself and not a degradation product.[14]

Conclusion

The derivatization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate provides a powerful and rational approach to generating novel compounds for biological screening. The O-alkylation and esterification protocols described herein are reliable methods for creating a chemically diverse library from this promising scaffold. By systematically modifying the phenolic hydroxyl group, researchers can fine-tune critical physicochemical and pharmacokinetic properties, enabling comprehensive SAR studies and accelerating the journey from a chemical starting point to a viable drug discovery lead. Rigorous analytical characterization is essential to ensure the integrity of the data generated in subsequent bioassays.

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Application

The Strategic Utility of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in Modern Fluorinated Compound Synthesis

Introduction: The Value Proposition of Fluorinated Scaffolds In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of ra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of rational design.[1][2][3] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—offer medicinal chemists a powerful lever to optimize pharmacokinetic and pharmacodynamic profiles.[1][4][5] Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (CAS 1215031-99-4) emerges as a highly valuable, multifunctional building block, providing three distinct points for synthetic diversification: a nucleophilic hydroxyl group, a robust yet activatable carbon-fluorine bond, and an ester suitable for hydrolysis or amidation.[6][7]

This guide provides an in-depth exploration of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate as a key intermediate. We will dissect its reactivity and furnish detailed, field-tested protocols for its application in the synthesis of more complex fluorinated derivatives, empowering researchers to leverage its full synthetic potential.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization.

Properties Overview
PropertyValueSource
CAS Number 1215031-99-4[7][8][9][10]
Molecular Formula C₉H₉FO₃[7][8][9]
Molecular Weight 184.16 g/mol [7][8][9]
Appearance White to off-white solid/powderInferred from typical benzoates
Boiling Point 307.3 ± 42.0 °C at 760 mmHg (Predicted)[8]
Storage Room temperature, protected from light, under inert gas[8]
Safety & Handling

As a fluorinated aromatic compound, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate requires careful handling in a well-ventilated laboratory fume hood.[11] While specific toxicity data for this compound is limited, general precautions for aromatic fluorine compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Inhalation: Avoid breathing dust. The compound may cause respiratory irritation.

  • Skin/Eye Contact: May cause skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water and seek medical attention.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. All waste containers must be clearly labeled.[11]

Core Synthetic Applications & Protocols

The synthetic utility of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is primarily centered on the sequential or orthogonal functionalization of its hydroxyl and fluoro groups.

Application I: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group is an excellent handle for introducing diverse alkyl or aryl side chains via etherification. This is a common strategy in medicinal chemistry to modulate solubility and target engagement. The Williamson ether synthesis, an SN2 reaction between a deprotonated alcohol (phenoxide) and an organohalide, is the most direct method for this transformation.[13][14]

Causality Behind the Protocol:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic proton, forming the potassium phenoxide in situ. Stronger bases like sodium hydride (NaH) are also effective but require anhydrous conditions and greater handling care.[13] K₂CO₃ offers a good balance of reactivity and operational simplicity.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. It effectively dissolves the phenoxide salt and the alkyl halide without participating in the reaction, facilitating the SN2 mechanism.[15]

  • Alkyl Halide: The reaction works best with primary alkyl halides (e.g., R-Br, R-I). Secondary halides may lead to competing elimination reactions, and tertiary halides will almost exclusively yield elimination products.[14]

Detailed Protocol 1: Synthesis of Methyl 3-fluoro-5-(benzyloxy)-4-methylbenzoate

Objective: To demonstrate a standard O-alkylation of the hydroxyl group using benzyl bromide as the electrophile.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 3-fluoro-5-hydroxy-4-methylbenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual DMF and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Workflow for O-Alkylation

O_Alkylation start Methyl 3-fluoro-5-hydroxy- 4-methylbenzoate reagents 1. K₂CO₃, DMF 2. Benzyl Bromide product Methyl 3-fluoro-5-(benzyloxy)- 4-methylbenzoate reagents->product Williamson Ether Synthesis (SN2) workup Aqueous Workup & Purification product->workup

Caption: Williamson ether synthesis workflow.

Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The carbon-fluorine bond in aryl fluorides is exceptionally strong, making them challenging substrates for cross-coupling. However, advancements in catalysis, particularly with nickel and palladium systems, have enabled their use in reactions like the Suzuki-Miyaura coupling.[16][17] This reaction is a powerful tool for forming biaryl structures.

Causality Behind the Protocol:

  • Protecting Group/Activation: The free hydroxyl group is acidic and can interfere with the catalytic cycle. It is often necessary to protect it (e.g., as a methoxymethyl (MOM) or silyl ether) or convert it into a better leaving group like a triflate (-OTf), which is more reactive than the fluoride. For this protocol, we will assume the ether product from Protocol 1 is used, where the hydroxyl is already protected as a benzyl ether.

  • Catalyst System: Nickel catalysts are particularly effective for activating the strong C-F bond.[16] A common system involves a Ni(0) precursor like Ni(cod)₂ and a sterically demanding phosphine or N-heterocyclic carbene (NHC) ligand. Palladium catalysts can also be used, often requiring specialized ligands and harsher conditions.

  • Base and Boronic Acid/Ester: A strong base (e.g., K₃PO₄ or Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid/ester to the metal center.[18][19]

Detailed Protocol 2: Synthesis of Methyl 5-(benzyloxy)-3-fluoro-4-methyl-[1,1'-biphenyl]-2-carboxylate

Objective: To demonstrate a representative Suzuki-Miyaura cross-coupling at the C-F position using the product from Protocol 1.

Materials:

  • Methyl 3-fluoro-5-(benzyloxy)-4-methylbenzoate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (10 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (20 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Toluene, anhydrous

  • Diethyl ether

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Glovebox Setup: All reagents are sensitive to air and moisture. This procedure must be performed in an inert atmosphere glovebox.

  • Reaction Assembly: In a glovebox, add Methyl 3-fluoro-5-(benzyloxy)-4-methylbenzoate (1.0 eq), phenylboronic acid (1.5 eq), Ni(cod)₂ (10 mol%), IPr·HCl (20 mol%), and K₃PO₄ (3.0 eq) to a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture at 100-120 °C for 12-24 hours. Monitor by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove insoluble salts.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the target biaryl compound.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling start Ether-Protected Starting Material reagents Phenylboronic Acid Ni(cod)₂ / IPr·HCl K₃PO₄, Toluene product Biaryl Product reagents->product Ni-Catalyzed Suzuki Coupling deprotection Deprotection Step (e.g., H₂, Pd/C) product->deprotection final Final Hydroxylated Biaryl Compound deprotection->final

Caption: Suzuki-Miyaura coupling & deprotection workflow.

Conclusion

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a strategically designed building block that offers multiple avenues for the synthesis of complex fluorinated molecules. Its true value lies in the orthogonal reactivity of its functional groups, allowing for controlled, stepwise elaboration. The protocols detailed herein, based on robust and well-established synthetic transformations, provide a validated framework for researchers to confidently employ this versatile intermediate in their synthetic campaigns. The continued exploration of such fluorinated scaffolds will undoubtedly fuel further innovation in the development of next-generation pharmaceuticals and advanced materials.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Welcome to the technical support guide for the synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. This document is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to enhance the yield and purity of this valuable fluorinated intermediate.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is most effectively approached via a two-step sequence starting from the commercially available 3-hydroxy-4-methylbenzoic acid. The core challenges lie in achieving high regioselectivity during the fluorination step and ensuring complete esterification without significant side-product formation.

The proposed synthetic pathway involves:

  • Regioselective Electrophilic Fluorination : Introduction of a fluorine atom at the C5 position (ortho to the hydroxyl group) of 3-hydroxy-4-methylbenzoic acid using an electrophilic fluorinating agent.

  • Fischer-Speier Esterification : Conversion of the resulting 3-fluoro-5-hydroxy-4-methylbenzoic acid to the target methyl ester using methanol under acidic catalysis.

Synthetic_Pathway start 3-Hydroxy-4-methylbenzoic Acid intermediate 3-Fluoro-5-hydroxy-4-methylbenzoic Acid start->intermediate Step 1: Electrophilic Fluorination (e.g., Selectfluor) product Methyl 3-fluoro-5-hydroxy-4-methylbenzoate intermediate->product Step 2: Fischer Esterification (MeOH, H+) Troubleshooting_Fluorination problem {Problem: Low Yield of Fluorinated Product| Multiple spots on TLC, complex NMR } cause1 Cause 1: Low Regioselectivity Formation of 2-fluoro and 2,5-difluoro isomers problem->cause1 Isomeric Mixture? cause2 Cause 2: Incomplete Reaction Significant starting material remains problem->cause2 Unreacted SM? cause3 Cause 3: Dearomatization Formation of non-aromatic byproducts problem->cause3 Degradation? solution1 Solution: • Lower reaction temperature to -20 °C or below. • Screen alternative solvents (e.g., CH2Cl2, DMF). • Use a different fluorinating agent like NFSI. • Employ photocatalysis for improved ortho-selectivity. cause1->solution1 solution2 Solution: • Increase reaction time. • Add Selectfluor™ in portions. • Ensure anhydrous conditions as moisture can degrade the fluorinating agent. cause2->solution2 solution3 Solution: • Use milder conditions (lower temperature). • Ensure slow, controlled addition of the fluorinating agent. cause3->solution3

Optimization

Technical Support Center: Synthesis of Fluorinated Methylbenzoates

Welcome to the technical support center for the synthesis of fluorinated methylbenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated methylbenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into methylbenzoate scaffolds. Fluorinated methylbenzoates are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis is often plagued by side reactions that can diminish yield and purity.

This resource provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will delve into the causality behind common experimental issues, offering field-proven insights and validated protocols to help you overcome challenges in your laboratory.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Nucleophilic Aromatic Substitution (SNAr) Issues

      • Q1: My SNAr fluorination of a chloro/nitro-methylbenzoate is sluggish and gives low yields. What are the likely causes and how can I improve it?

      • Q2: I am observing a significant amount of a methoxy- or hydroxy- substituted byproduct instead of my desired fluorinated methylbenzoate. Why is this happening and how can I prevent it?

      • Q3: My reaction is not going to completion, and I'm recovering a lot of starting material. How can I drive the reaction forward?

    • Balz-Schiemann Reaction Challenges

      • Q4: The thermal decomposition of my diazonium tetrafluoroborate salt is giving a complex mixture of products, including phenols and biaryls. How can I improve the selectivity for the desired aryl fluoride?

      • Q5: I am concerned about the safety of isolating and handling diazonium tetrafluoroborate salts. Are there safer, alternative procedures?

    • Electrophilic Fluorination Problems

      • Q6: My electrophilic fluorination of methylbenzoate is resulting in a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

      • Q7: I am observing dearomatization of my methylbenzoate substrate during electrophilic fluorination. What causes this and how can it be minimized?

    • General Issues

      • Q8: I suspect my methyl ester is being hydrolyzed during the reaction. Under what conditions is this likely, and how can I avoid it?

      • Q9: What are the best practices for purifying my fluorinated methylbenzoate product from common side products?

  • Experimental Protocols

    • Protocol 1: General Procedure for Anhydrous SNAr Fluorination of an Activated Methylbenzoate.

    • Protocol 2: One-Pot Balz-Schiemann Reaction without Isolation of the Diazonium Salt.

  • References

Frequently Asked Questions (FAQs)

Nucleophilic Aromatic Substitution (SNAr) Issues

Q1: My SNAr fluorination of a chloro/nitro-methylbenzoate is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Sluggish SNAr fluorinations are a common challenge, often stemming from several key factors:

  • Insufficient Activation: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[1] For methylbenzoates, the ester group is an electron-withdrawing group, but its activating effect is moderate. Stronger electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group are typically required for efficient reaction.[1] If your substrate is only weakly activated, the reaction will be slow.

  • Low-Reactivity Fluoride Source: The choice of fluoride salt is critical. Due to their low nucleophilicity, simple alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) often require high temperatures (>130 °C) and long reaction times.[2][3][4]

  • Presence of Water: Trace amounts of water can hydrate the fluoride ions, significantly reducing their nucleophilicity and leading to poor reaction rates.[2][3][4]

Troubleshooting and Prevention:

  • Enhance Fluoride Nucleophilicity:

    • Anhydrous Tetraalkylammonium Fluorides: Consider using anhydrous tetramethylammonium fluoride (Me₄NF) or tetrabutylammonium fluoride (TBAF). These salts are more soluble in organic solvents and provide a "naked" and highly reactive fluoride ion.[3][4] Me₄NF is particularly effective and can often facilitate fluorination at room temperature.[3][4]

    • Phase-Transfer Catalysis: The combination of KF or CsF with a phase-transfer catalyst like 18-crown-6 or a tetraalkylammonium salt can enhance the concentration of soluble, active fluoride in the organic phase.

  • Rigorous Anhydrous Conditions:

    • Dry your fluoride source thoroughly before use (e.g., by heating under vacuum).

    • Use anhydrous, aprotic polar solvents such as DMSO, DMF, or sulfolane. Ensure solvents are freshly distilled or from a sealed bottle.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Increase Reaction Temperature: If using less reactive fluoride sources, cautiously increasing the temperature can improve the reaction rate. However, be aware that this may also promote side reactions.[4]

Q2: I am observing a significant amount of a methoxy- or hydroxy- substituted byproduct instead of my desired fluorinated methylbenzoate. Why is this happening and how can I prevent it?

A2: The formation of methoxy or hydroxy byproducts is a classic example of competing nucleophilic attack.

  • Cause of Hydroxy Byproducts (Phenols): This occurs when water is present in the reaction mixture. The hydroxide ion (or water itself) acts as a nucleophile, competing with the fluoride ion to displace the leaving group. This is particularly problematic in SNAr reactions, which are sensitive to protic additives.[2]

  • Cause of Methoxy Byproducts (Aryl Ethers): If you are using an alcohol as a solvent or co-solvent, or if your solvent contains alcohol impurities, the corresponding alkoxide can be generated in the presence of a base (like the fluoride salt itself) and act as a potent nucleophile.[2] The resulting aryl ether can be a major side product.[2]

Troubleshooting and Prevention:

  • Strict Exclusion of Water: As detailed in A1, maintaining rigorously dry conditions is the primary defense against phenol formation.[2][3][4]

  • Choice of Solvent:

    • Avoid alcohol-based solvents.

    • Use high-purity, anhydrous aprotic polar solvents like DMSO, DMF, NMP, or sulfolane.

    • Be aware that some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can also act as a competing nucleophile.

  • Use of Alcohol Adducts as Fluoride Sources: While seemingly counterintuitive, tetramethylammonium fluoride alcohol adducts (Me₄NF•ROH) have been developed to address the challenge of anhydrous conditions.[2] However, careful selection of the alcohol and reaction conditions is necessary to suppress the formation of aryl ether byproducts.[2]

Q3: My reaction is not going to completion, and I'm recovering a lot of starting material. How can I drive the reaction forward?

A3: Incomplete conversion in SNAr fluorination often points to issues with reagent reactivity, reaction conditions, or substrate stability.

Troubleshooting and Prevention:

  • Increase Fluoride Source Equivalents: Ensure you are using a sufficient excess of the fluoride reagent. For less soluble salts like KF, a larger excess may be required.

  • Optimize Temperature and Reaction Time: While high temperatures can cause decomposition, a carefully controlled increase in temperature can significantly improve conversion. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal balance between conversion and byproduct formation.

  • Consider a More Reactive Leaving Group: The rate of SNAr reactions is influenced by the nature of the leaving group. While chlorides are common, nitro groups are often more facile leaving groups. If your synthesis allows, starting with a nitro-substituted methylbenzoate can lead to milder reaction conditions and better conversion. Fluorine itself is a very good leaving group in SNAr reactions, which is why polyfluorinated aromatics can sometimes undergo further substitution.[1]

Balz-Schiemann Reaction Challenges

Q4: The thermal decomposition of my diazonium tetrafluoroborate salt is giving a complex mixture of products, including phenols and biaryls. How can I improve the selectivity for the desired aryl fluoride?

A4: The Balz-Schiemann reaction, while a classic method, can suffer from side reactions during the thermal decomposition of the diazonium salt intermediate.[5][6]

  • Phenol Formation: This arises from the reaction of the intermediate aryl cation with residual water.

  • Biaryl Formation: These byproducts can form through radical mechanisms.

  • Other Substitution Products: If other nucleophiles are present, they can trap the aryl cation.

Troubleshooting and Prevention:

  • Ensure Anhydrous Conditions: The diazotization is typically performed in aqueous acid, but the subsequent isolation and decomposition of the diazonium tetrafluoroborate salt should be conducted under anhydrous conditions to minimize phenol formation.

  • Control Decomposition Temperature: The decomposition is often exothermic and can be difficult to control, leading to undesired side reactions.[6] Perform the thermolysis at the lowest temperature that allows for a steady evolution of nitrogen gas. Sometimes, carrying out the decomposition in a high-boiling inert solvent can help to moderate the temperature.

  • Photochemical Decomposition: As an alternative to thermal decomposition, photochemical initiation under visible light can provide a milder reaction pathway and improve selectivity in some cases.[6]

  • Use of Alternative Counterions: Instead of tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts can sometimes give improved yields.[5]

Q5: I am concerned about the safety of isolating and handling diazonium tetrafluoroborate salts. Are there safer, alternative procedures?

A5: Yes, the isolation of diazonium salts, which can be explosive when dry, is a significant safety concern.[6][7] Modern variations of the Balz-Schiemann reaction have been developed to avoid this step.

Troubleshooting and Prevention:

  • One-Pot Procedures: It is possible to perform the diazotization and subsequent fluoro-dediazoniation in a single pot without isolating the diazonium intermediate. This can be achieved by using sources of fluoride that are soluble in organic solvents.

  • Use of Organotrifluoroborates: A notable advancement involves using organotrifluoroborates (RBF₃⁻) as a soluble fluoride source in organic solvents.[7] This allows for a one-pot process under mild conditions, obviating the need to isolate the potentially hazardous diazonium salt.[7]

  • Flow Chemistry: Continuous-flow setups can significantly enhance the safety of handling diazonium intermediates by ensuring that only small quantities are generated and consumed at any given time.[6]

Electrophilic Fluorination Problems

Q6: My electrophilic fluorination of methylbenzoate is resulting in a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

A6: The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the directing effect of the substituents. The methyl ester group (-CO₂Me) is a deactivating, meta-directing group. Therefore, you should expect the major product to be methyl 3-fluorobenzoate.

  • Formation of Ortho/Para Isomers: The formation of significant amounts of ortho and para isomers suggests that the reaction may not be proceeding through a purely electrophilic aromatic substitution mechanism, or that the conditions are harsh enough to overcome the inherent directing effects. Some powerful fluorinating agents can exhibit radical character, leading to a loss of regioselectivity.

Troubleshooting and Prevention:

  • Choice of Fluorinating Reagent: Use a well-behaved electrophilic fluorinating reagent. Reagents from the N-F class, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), are generally preferred for their stability and predictable reactivity.[8][9]

  • Optimize Reaction Conditions:

    • Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Ensure efficient mixing to avoid localized high concentrations of the fluorinating agent.

  • Solvent Effects: The choice of solvent can influence selectivity. Protic acids (like H₂SO₄) are sometimes used as solvents or catalysts, which can protonate the carbonyl group of the ester, further enhancing its meta-directing effect.

Q7: I am observing dearomatization of my methylbenzoate substrate during electrophilic fluorination. What causes this and how can it be minimized?

A7: Dearomatization can be a significant side reaction in electrophilic fluorination, particularly with electron-rich aromatic compounds.[8] While methylbenzoate is deactivated, overly reactive fluorinating agents or harsh conditions can still lead to dearomatization byproducts.

  • Cause: This typically occurs when the fluorinating agent is too powerful or when multiple fluorine atoms are added to the ring.

Troubleshooting and Prevention:

  • Use a Milder Fluorinating Agent: If dearomatization is an issue, consider switching to a less reactive N-F reagent. The reactivity of various N-F reagents has been quantified and can be used as a guide.[10]

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the fluorinating agent to minimize over-fluorination.

  • Temperature Control: Maintain a low reaction temperature to increase selectivity for the desired monofluorinated product.

General Issues

Q8: I suspect my methyl ester is being hydrolyzed during the reaction. Under what conditions is this likely, and how can I avoid it?

A8: Hydrolysis of the methyl ester to the corresponding benzoic acid is a common side reaction, especially under aqueous basic or acidic conditions, often exacerbated by heat.[11][12][13]

  • Basic Conditions: In SNAr reactions using fluoride salts, the fluoride ion is basic. If water is present, hydroxide can be generated, leading to saponification of the ester.[14]

  • Acidic Conditions: The diazotization step of the Balz-Schiemann reaction is performed in strong aqueous acid. If the reaction is heated or prolonged, acid-catalyzed hydrolysis can occur.[12]

Troubleshooting and Prevention:

  • Maintain Anhydrous Conditions: For SNAr reactions, the most effective way to prevent hydrolysis is to rigorously exclude water.

  • Temperature Control: Avoid excessive heating, especially in the presence of water and acid/base.

  • pH Control: If possible, buffer the reaction mixture to a pH where the rate of hydrolysis is minimized.

  • Work-up Procedure: During the aqueous work-up, minimize the contact time with strongly acidic or basic layers. Neutralize the reaction mixture promptly.

Q9: What are the best practices for purifying my fluorinated methylbenzoate product from common side products?

A9: The purification strategy will depend on the specific side products present.

  • Acid/Base Extraction: If you have acidic byproducts like hydrolyzed benzoic acid or phenols, an extraction with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) will remove them into the aqueous layer.

  • Chromatography: Column chromatography on silica gel is a very effective method for separating isomers (ortho/meta/para) and other byproducts with different polarities. A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

  • Distillation: For liquid products with sufficiently different boiling points from impurities, distillation (potentially under reduced pressure) can be an effective purification method.[15]

Visualizing Reaction Pathways and Troubleshooting

Decision Workflow for SNAr Troubleshooting

SNAr_Troubleshooting start Low Yield in SNAr Fluorination q1 Is starting material consumed? start->q1 q2 Is a major byproduct observed? q1->q2 Yes incomplete Incomplete Reaction q1->incomplete No byproduct Byproduct Formation q2->byproduct Yes sol_other Characterize Byproduct (MS, NMR) Re-evaluate Reaction Conditions q2->sol_other No / Unsure sol_incomplete1 Increase Temperature Cautiously incomplete->sol_incomplete1 sol_incomplete2 Use More Reactive F- Source (e.g., Anhydrous Me4NF) incomplete->sol_incomplete2 sol_incomplete3 Ensure Anhydrous Conditions incomplete->sol_incomplete3 q3 Byproduct is -OH or -OMe substituted? byproduct->q3 hydroxy_methoxy Hydroxy/Methoxy Byproduct q3->hydroxy_methoxy Yes other_byproduct Other Byproducts q3->other_byproduct No sol_hm1 Rigorously Exclude Water hydroxy_methoxy->sol_hm1 sol_hm2 Use Anhydrous Aprotic Solvent (DMSO, DMF, Sulfolane) hydroxy_methoxy->sol_hm2

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous SNAr Fluorination of an Activated Methylbenzoate

This protocol is a general guideline and should be adapted based on the specific substrate and scale.

Materials:

  • Activated methylbenzoate (e.g., methyl 4-chloro-3-nitrobenzoate)

  • Anhydrous tetramethylammonium fluoride (Me₄NF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Drying tube (filled with CaCl₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the activated methylbenzoate (1.0 eq) and anhydrous Me₄NF (1.5 eq).

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-60 °C if necessary) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: One-Pot Balz-Schiemann Reaction without Isolation of the Diazonium Salt

This protocol utilizes an organotrifluoroborate as a fluoride source to avoid isolation of the diazonium salt.[7]

Materials:

  • Aminomethylbenzoate (e.g., methyl 4-aminobenzoate)

  • tert-Butyl nitrite (t-BuONO)

  • Potassium phenyltrifluoroborate (PhBF₃K)

  • Anhydrous acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Add the aminomethylbenzoate (1.0 eq) and potassium phenyltrifluoroborate (1.5 eq) to an oven-dried flask under an inert atmosphere.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Diazotization/Fluorination: Cool the mixture to 0 °C in an ice bath. Add tert-butyl nitrite (1.2 eq) dropwise over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material. Nitrogen gas evolution should be observed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • DiRocco, D. A., & Krska, S. W. (2017). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Organic Letters, 19(9), 2386–2389. [Link]

  • Zhang, M., et al. (2017). Domino-Fluorination–Protodefluorination Enables Decarboxylative Cross-Coupling of α-Oxocarboxylic Acids with Styrene via Photoredox Catalysis. The Journal of Organic Chemistry, 82(17), 9305-9311. [Link]

  • Le, C. M., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2325-2338. [Link]

  • Smith, A. M., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882-4885. [Link]

  • Zhang, M., et al. (2017). Domino-Fluorination-Protodefluorination Enables Decarboxylative Cross-Coupling of α-Oxocarboxylic Acids with Styrene via Photoredox Catalysis. ResearchGate. [Link]

  • Wikipedia. Balz–Schiemann reaction. [Link]

  • Grokipedia. Balz–Schiemann reaction. [Link]

  • Science.gov. nucleophilic fluorination reactions: Topics. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr). [Link]

  • El-Bokl, T. A., et al. (2025). The hydrogenation side-reaction in copper-mediated radiofluorination. EJNMMI Radiopharmacy and Chemistry, 10(1), 8. [Link]

  • Burdon, J., & McLoughlin, V. C. R. (1964). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Perreux, L., et al. (2003). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 5(5), 562-565. [Link]

  • Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16949-16955. [Link]

  • YouTube. (2025). Balz Schiemann Reaction Trick | Aromatic Fluorination Made Easy | NEET JEE Chemistry Hack. [Link]

  • Le, C. M., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2325-2338. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Gillis, E. P., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(48), 15832-15836. [Link]

  • Quora. Can methyl benzoate be hydrolyzed? [Link]

  • Khan, A. A., & Khan, A. (2007). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]

  • Organic Chemistry Portal. Domino-Fluorination-Protodefluorination Enables Decarboxylative Cross-Coupling of α-Oxocarboxylic Acids with Styrene via Photoredox Catalysis. [Link]

  • Singh, P., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chemistry International Journal, 3(4). [Link]

  • Powers, D. C., & Ritter, T. (2012). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 48(66), 8195-8197. [Link]

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? [Link]

  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

  • Champagne, P. A., et al. (2015). A quantitative reactivity scale for electrophilic fluorinating reagents. Nature Chemistry, 7(4), 308-314. [Link]

  • Ison, J. (2016). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. [Link]

  • Burkart, M. D., et al. (2001). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of the American Chemical Society, 123(12), 2733-2738. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Fluorination. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Methylbenzoates

Welcome to the technical support center for the fluorination of methylbenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of methylbenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical chemical transformation. Here, we will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues encountered during the fluorination of methylbenzoates in a direct question-and-answer format.

Q1: My reaction is showing low or no conversion to the desired fluoro-methylbenzoate. What are the likely causes?

A1: Low or no conversion is a common challenge that can often be traced back to a few key factors. A systematic approach is the best way to diagnose the issue.

  • Insufficient Activation of the Aromatic Ring: For Nucleophilic Aromatic Substitution (SNAr) reactions, the aromatic ring must be electron-deficient. This is typically achieved with strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1] The ester group in methylbenzoate is a moderate deactivator, and for SNAr, may require an additional strong EWG like a nitro group.

  • Poor Leaving Group: The efficiency of SNAr reactions is highly dependent on the nature of the leaving group. For halogenated precursors, the order of reactivity is typically F > Cl > Br > I. However, in the context of introducing fluorine, common leaving groups are -Cl, -Br, or -NO2.

  • Inactive Fluoride Source: The fluoride salt's reactivity is critical. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, but their effectiveness is often hampered by their low solubility in organic solvents and the deactivating effect of trace water.[2][3]

  • Inappropriate Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred for SNAr reactions as they can solvate the cation of the fluoride salt, leaving a more "naked" and reactive fluoride anion.

  • Reaction Temperature Too Low: Many fluorination reactions, especially SNAr, require elevated temperatures to overcome the activation energy barrier.[2][3]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?

A2: Side product formation can significantly impact your yield and purification efforts. Here are some common culprits:

  • Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis under basic or harsh reaction conditions, leading to the corresponding benzoic acid. This is particularly problematic if your fluoride source is basic or if there is residual water in your reaction.

  • Ether Formation: If using an alcohol as a solvent or if there are alcohol impurities, you may observe the formation of alkoxy-methylbenzoate byproducts.

  • Reduction of Nitro Groups: If your methylbenzoate substrate contains a nitro group for activation, it can be reduced under certain conditions, especially if using a palladium catalyst and a hydrogen source is present.

  • Protodehalogenation: In some cases, particularly with palladium-catalyzed reactions, the starting halide can be replaced by a hydrogen atom, leading to the formation of methylbenzoate.[4][5]

Q3: How do I choose the right fluorination method for my specific methylbenzoate substrate?

A3: The optimal method depends heavily on the substitution pattern of your methylbenzoate.

  • For Activated Methylbenzoates (with strong EWGs): Nucleophilic Aromatic Substitution (SNAr) is often the most straightforward approach.

  • For Unactivated or Electron-Rich Methylbenzoates:

    • Balz-Schiemann Reaction: This classic method involves the conversion of an amino-methylbenzoate to a diazonium salt, followed by thermal decomposition in the presence of a fluoride source like tetrafluoroborate (BF4-).[6][7] While reliable, it requires the synthesis of the corresponding aniline precursor.

    • Palladium-Catalyzed Fluorination: Modern methods using palladium catalysis can fluorinate aryl halides or triflates that are not amenable to SNAr.[4][5][8] These reactions often require specialized ligands to facilitate the challenging C-F bond formation.[8][9]

    • Electrophilic Fluorination: If you can generate a nucleophilic carbon on the aromatic ring (e.g., through lithiation or a Grignard reaction), you can use an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[10][11][12][13] However, this approach can be limited by the functional group tolerance of the organometallic intermediate.

Section 2: In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Optimizing Nucleophilic Aromatic Substitution (SNAr) Fluorination

Scenario: You are attempting to fluorinate 4-chloro-3-nitro-methylbenzoate using KF in DMSO, but the reaction is slow and gives a low yield.

Problem Analysis Workflow

Caption: Decision workflow for troubleshooting low-yield SNAr fluorination.

Detailed Solutions
  • Enhancing Fluoride Reactivity:

    • Anhydrous Conditions: Water can hydrate the fluoride ion, significantly reducing its nucleophilicity. Ensure your fluoride salt is anhydrous. Spray-dried KF is often more effective than standard reagent-grade KF.

    • Phase-Transfer Catalysis: A phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used to bring the fluoride ion into the organic phase, increasing its effective concentration and reactivity.[2]

    • Alternative Fluoride Sources: While more expensive, CsF is more soluble and reactive than KF in many organic solvents.[2][3] Anhydrous tetramethylammonium fluoride (Me4NF) is a highly reactive and stable alternative.[3]

  • Optimizing Reaction Conditions:

    • Solvent Choice: If DMSO is not effective, consider higher-boiling polar aprotic solvents like sulfolane or N-methyl-2-pyrrolidone (NMP).

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.

Troubleshooting Guide 2: Challenges in Palladium-Catalyzed Fluorination

Scenario: You are attempting to fluorinate methyl 4-bromobenzoate using a palladium catalyst, a phosphine ligand, and CsF, but the reaction is giving a complex mixture of products with low conversion to the desired fluoro-product.

Key Considerations for Pd-Catalyzed Fluorination
ParameterCommon IssueRecommended SolutionRationale
Catalyst System Inactive catalyst or ligand decomposition.Use a stable pre-catalyst and a sterically hindered, electron-rich phosphine ligand (e.g., biaryl phosphines).[4][8]Bulky ligands promote the difficult C-F reductive elimination step and prevent catalyst aggregation.[8]
Fluoride Source Poor solubility and reactivity of CsF.Ensure CsF is rigorously dried. Consider using AgF, which can facilitate transmetalation through the formation of AgBr.[5]The choice of metal fluoride can significantly impact the transmetalation step in the catalytic cycle.[5]
Solvent Solvent incompatibility with the catalyst system.Toluene or dioxane are common solvents for these reactions. For some substrates, polar aprotic solvents like DMF or acetonitrile may be beneficial.[14]The solvent must be able to dissolve the reactants and be compatible with the sensitive organometallic intermediates.
Additives Slow or incomplete reaction.A sub-stoichiometric amount of a base like K3PO4 may be required to facilitate ligand activation in some systems.[5]The base can induce in situ ligand modification, which can be crucial for catalytic activity.[5]
Experimental Protocol: A General Procedure for Pd-Catalyzed Fluorination of Methyl 4-bromobenzoate
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and CsF (2-3 equivalents).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add methyl 4-bromobenzoate (1 equivalent) and the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Advanced Topics & Method Selection

Electrophilic vs. Nucleophilic Fluorination: A Comparative Overview
FeatureElectrophilic FluorinationNucleophilic Fluorination (SNAr)
Mechanism Attack of a carbon-centered nucleophile on an electrophilic fluorine source ("F+").[13]Attack of a fluoride anion ("F-") on an electron-deficient aromatic ring.[15]
Substrate Requirement Requires a pre-formed carbanion or electron-rich aromatic ring.Requires an electron-deficient aromatic ring with a good leaving group.[1]
Common Reagents Selectfluor, N-fluorobenzenesulfonimide (NFSI).[13][16]KF, CsF, anhydrous R4NF.[2][3]
Key Advantage Can fluorinate positions not accessible by nucleophilic methods.Often more direct and scalable for suitable substrates.
Key Limitation Limited functional group tolerance due to the need for strongly basic or organometallic intermediates.Limited to electron-poor aromatic systems.
The Balz-Schiemann Reaction: A Classic Approach

The Balz-Schiemann reaction is a valuable tool for introducing fluorine into an aromatic ring, especially when SNAr is not feasible.[6] It proceeds through the formation of a diazonium tetrafluoroborate salt from the corresponding aniline, which is then thermally decomposed to yield the aryl fluoride.[6][7]

Reaction Workflow

Balz_Schiemann_Workflow Start Amino-methylbenzoate Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Salt_Formation Salt Formation (HBF4 or NaBF4) Diazotization->Salt_Formation Isolation Isolation of Diazonium Salt (Optional, can be explosive) Salt_Formation->Isolation Decomposition Thermal Decomposition (Heating) Isolation->Decomposition Proceed with caution Product Fluoro-methylbenzoate Decomposition->Product

Caption: General workflow for the Balz-Schiemann reaction.

Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF6-) which can improve yields for some substrates, and the development of continuous flow protocols that avoid the isolation of potentially hazardous diazonium salt intermediates.[6][17]

Section 4: Analytical and Purification Considerations

Monitoring Your Reaction
  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of your reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile methylbenzoate derivatives. Provides information on conversion and the presence of side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and provides accurate mass information for product identification.

  • 19F NMR Spectroscopy: An indispensable tool for analyzing fluorinated compounds. The chemical shift and coupling constants can confirm the position of the fluorine atom on the aromatic ring.[18][19]

Purification Strategies
  • Column Chromatography: The most common method for purifying organic compounds. The choice of solvent system will depend on the polarity of your product and impurities.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

  • Distillation: For liquid products with a sufficiently low boiling point, distillation can be used for purification.

References

Optimization

Technical Support Center: Purification of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth troubleshooting and practical solutions for the purification of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. As a key int...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting and practical solutions for the purification of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream success.[1] This document addresses common challenges arising from the molecule's unique structural features: a moderately acidic phenolic hydroxyl group, a hydrolyzable methyl ester, and a deactivating fluoro-substituent.

Section 1: Core Purification Challenges & FAQs

This section addresses the most frequently encountered issues during the purification of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Question 1: My crude product is a discolored oil or waxy solid, and my TLC shows multiple spots. Where do I begin?

Answer: This is a common starting point. The discoloration often arises from the oxidation of the phenolic hydroxyl group, while the complex TLC profile indicates a mixture of starting materials, byproducts, and your target compound.

A logical first step is a simple workup to remove the most dissimilar impurities. An acidic/basic liquid-liquid extraction is highly effective. Before attempting chromatography or recrystallization, this "pre-purification" will significantly reduce the complexity of the mixture, making subsequent steps more efficient.

The workflow below outlines the initial strategy for handling a complex crude product.

G CRUDE Crude Product (Oil or Waxy Solid) LLE Liquid-Liquid Extraction (e.g., EtOAc / aq. NaHCO₃) CRUDE->LLE Dissolve in EtOAc ORG_LAYER Organic Layer (Contains Product & Non-Acidic Impurities) LLE->ORG_LAYER AQ_LAYER Aqueous Layer (Contains Carboxylic Acid Impurity) LLE->AQ_LAYER DRY Dry & Concentrate Organic Layer ORG_LAYER->DRY PURIFY Further Purification DRY->PURIFY To Chromatography or Recrystallization

Caption: Initial Purification Workflow for Crude Product.

Question 2: I'm performing column chromatography, but my product is tailing badly and the separation from a close-running impurity is poor. What's causing this?

Answer: Tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which for silica gel is acidic. The phenolic hydroxyl group on your product and, more significantly, any unreacted 3-fluoro-5-hydroxy-4-methylbenzoic acid impurity, will engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface. This causes the molecules to "stick" and elute slowly and unevenly.[2]

Solution:

  • Acidify the Mobile Phase: Add a small amount of acetic acid (e.g., 0.1-1%) to your eluent (e.g., Ethyl Acetate/Hexane). The acetic acid will protonate the silica surface and compete for hydrogen bonding sites, allowing your compound to elute more symmetrically.

  • Use a Less Acidic Stationary Phase: Consider using deactivated silica or alumina for particularly stubborn separations.

  • Pre-treat the Crude Mixture: Ensure you have removed the starting carboxylic acid via an aqueous bicarbonate wash before loading the column.[2] This is often the primary cause of severe tailing.

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solubility of your compound in the cooling solvent drops so rapidly that it separates as a super-saturated liquid phase rather than forming an ordered crystal lattice. This is common when the solution is too concentrated, cooled too quickly, or when significant impurities are present that disrupt crystallization.[3]

Troubleshooting Steps:

  • Add More Solvent: The most common cause is supersaturation. While the solution is still warm, add a small amount of the primary solvent to dilute the mixture slightly.

  • Slow Cooling: Do not immediately place the flask in an ice bath. Allow it to cool slowly to room temperature first, then gradually cool it further. Slower cooling provides the necessary time for crystal nucleation and growth.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites to initiate crystallization.[3]

  • Introduce a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to act as a template for crystal growth.

Section 2: Troubleshooting Guide: In-Depth Scenarios

Scenario A: Column Chromatography Purification
Problem Underlying Cause (The "Why") Recommended Solution & Protocol
Poor Separation of Product and Starting Acid The carboxylic acid is significantly more polar than the ester product due to its ability to act as a hydrogen bond donor and acceptor. It interacts very strongly with silica gel.1. Pre-Column Extraction: Before chromatography, perform a liquid-liquid extraction as detailed in Protocol 1. This is the most effective method. 2. High Polarity Eluent: If extraction is not possible, a steeper gradient or higher polarity mobile phase (e.g., higher % of Ethyl Acetate or adding Methanol) will be needed, but this may compromise separation from other impurities.
Product Co-elutes with an Unknown, Less Polar Impurity This could be a byproduct from the esterification, such as a benzyl ether if benzyl alcohol was used, or impurities from starting materials.[5]1. Adjust Eluent Polarity: Decrease the polarity of your mobile phase (e.g., lower the percentage of ethyl acetate in hexane). This will increase the retention time of your more polar product on the silica gel, allowing the less polar impurity to elute first. 2. Use a Different Solvent System: Explore alternative solvent systems like Dichloromethane/Methanol or Toluene/Acetone to alter the selectivity of the separation.
Product Appears Yellow/Brown After Column The slightly acidic nature of silica gel can sometimes promote the degradation or oxidation of sensitive compounds, especially phenols, over the long residence time of a column.1. Work Quickly: Do not let the purified compound sit in solution for extended periods. Rotary evaporate the fractions as soon as they are identified as pure. 2. Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or purchase commercially available deactivated silica.
Scenario B: Recrystallization Purification
Problem Underlying Cause (The "Why") Recommended Solution & Protocol
Very Low Recovery of Product The product has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used initially.1. Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[3] A solvent/anti-solvent system is often best. (See Table 1). 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. 3. Evaporate Excess Solvent: If too much solvent was added, carefully evaporate a portion of it and attempt to cool and crystallize again.
Impurity Crystallizes with the Product The impurity has similar solubility characteristics to the product in the chosen solvent system.1. Isothermal Crystallization: Try dissolving the product in a good solvent at room temperature and then very slowly adding an anti-solvent until the solution becomes faintly turbid. Allow it to stand undisturbed. This subtle change can sometimes exclude the impurity. 2. Alternative Solvent System: Refer to Table 1 and select a different solvent pair with different polarity characteristics.
Product is Pure by NMR, but Discolored Trace amounts of highly colored impurities, often from phenol oxidation, are trapped in the crystal lattice.1. Activated Charcoal Treatment: Before cooling, add a very small amount of activated charcoal to the hot, dissolved solution and keep it hot for a few minutes. Perform a hot filtration to remove the charcoal, then proceed with cooling. See Protocol 3 for details.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent System (Good Solvent / Anti-Solvent)Rationale
Toluene / Hexane Toluene's aromatic character will dissolve the compound when hot. Hexane is a non-polar anti-solvent that will induce crystallization upon cooling.
Ethanol / Water The polar ethanol will dissolve the compound, particularly with its hydroxyl group. The slow addition of water as an anti-solvent is a very common and effective technique for polar compounds.
Ethyl Acetate / Heptane A widely used combination. Ethyl acetate is a good general solvent, and heptane is a reliable non-polar anti-solvent.

Section 3: Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Carboxylic Acid Removal
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Base Wash: Add an equal volume of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first to release any CO₂ gas formed, then more vigorously.

  • Separation: Allow the layers to separate. The target ester product will remain in the organic layer, while the deprotonated carboxylic acid starting material will move to the aqueous layer as its sodium salt.

  • Repeat: Drain the lower aqueous layer and repeat the wash with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water and salts.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[5]

Protocol 2: Optimized Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent by TLC. A good starting point is 20-30% Ethyl Acetate in Hexane. The target Rƒ for the product should be between 0.25 and 0.35 for good separation.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the pre-purified crude product in a minimal amount of DCM or the eluent. For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the selected solvent system. If necessary, add 0.1% acetic acid to the eluent to reduce tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

G START Recrystallization Fails: 'Oiling Out' Q1 Is the solution clear when hot? START->Q1 ADD_SOLVENT Add more hot solvent until clear Q1->ADD_SOLVENT No Q2 Was cooling slow? Q1->Q2 Yes ADD_SOLVENT->Q1 SLOW_COOL Re-heat to dissolve. Cool slowly on benchtop, then ice bath. Q2->SLOW_COOL No Q3 Still oily? Q2->Q3 Yes SLOW_COOL->Q3 SCRATCH Scratch inner surface of flask with glass rod Q3->SCRATCH Yes SUCCESS Crystals Form Q3->SUCCESS No, crystals formed SCRATCH->SUCCESS Success FAILURE Still Oily: Re-evaluate solvent system or consider chromatography SCRATCH->FAILURE No Success

Caption: Troubleshooting Logic for "Oiling Out" in Recrystallization.

Protocol 3: Decolorization with Activated Charcoal
  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot recrystallization solvent.

  • Charcoal Addition: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heating: Gently swirl and heat the mixture for 2-5 minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Set up a hot filtration apparatus (e.g., a fluted filter paper in a stemless funnel). Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Filtration: Quickly pour the hot mixture through the fluted filter paper to remove the charcoal.

  • Crystallization: The resulting colorless filtrate can now be cooled slowly to induce crystallization as per a standard recrystallization procedure.[3]

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoates. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Retrieved from a URL provided by the grounding tool.
  • Merck Millipore. (n.d.). Separation of substituted benzoic acids by ion-pair chromatography. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from a URL provided by the grounding tool.
  • Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. Retrieved from a URL provided by the grounding tool.
  • Supporting Information - CDC Stacks. (n.d.). Retrieved from a URL provided by the grounding tool.
  • ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde synthesis. Retrieved from a URL provided by the grounding tool.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A. Retrieved from a URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate. Retrieved from [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from a URL provided by the grounding tool.
  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. Retrieved from a URL provided by the grounding tool.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from a URL provided by the grounding tool.
  • Wellek, R. M., & Rosen, H. N. (1973). Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. A general mechanism for carbon-fluorine bond labilization. Journal of medicinal chemistry, 16(10), 1079–1084. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for professionals working with Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. It is designed to offer practical,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for professionals working with Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. It is designed to offer practical, field-proven insights into the potential degradation pathways of this compound, helping you to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate?

A1: Based on its chemical structure, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is susceptible to two primary degradation pathways:

  • Hydrolysis of the methyl ester: The ester group can be hydrolyzed under both acidic and basic conditions to yield 3-fluoro-5-hydroxy-4-methylbenzoic acid and methanol. Basic hydrolysis is typically faster than acidic hydrolysis.[1][2][3]

  • Oxidation of the phenolic hydroxyl group: The hydroxyl group on the aromatic ring makes the compound susceptible to oxidation, which can lead to the formation of colored degradation products, potentially quinone-like structures.[4]

Q2: How do the substituents (fluoro, hydroxyl, and methyl groups) on the aromatic ring influence the degradation of this molecule?

A2: The substituents play a significant role in the reactivity and stability of the molecule:

  • Hydroxyl Group (-OH): This electron-donating group activates the aromatic ring, making it more susceptible to oxidation.[4]

  • Fluoro Group (-F): As a highly electronegative atom, fluorine has an electron-withdrawing inductive effect, which can influence the rate of both hydrolysis and oxidation. This effect can make the phenol ring less reactive towards electrophilic oxidation in some cases.[4] However, it can also stabilize certain reaction intermediates, potentially leading to different degradation pathways compared to non-fluorinated phenols.[4]

  • Methyl Group (-CH3): This is an electron-donating group, which generally slows down the rate of hydrolysis of the methyl ester.[5]

Q3: What are the recommended storage conditions for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate to minimize degradation?

A3: To minimize degradation, it is recommended to store Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in a cool, dry, and dark place. Exposure to high temperatures, moisture, and light should be avoided to prevent thermal degradation, hydrolysis, and photodecomposition.

Q4: What analytical techniques are best suited for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization of the polar analytes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpectedly rapid degradation of the compound in solution. 1. pH of the solution is highly acidic or basic, accelerating hydrolysis. 2. Presence of oxidizing agents in the solvent or reagents. 3. Exposure to light, leading to photodegradation.1. Buffer the solution to a neutral pH if the experimental conditions allow. 2. Use high-purity solvents and reagents. Consider de-gassing solvents to remove dissolved oxygen. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Formation of colored impurities in the sample. Oxidation of the phenolic hydroxyl group, likely forming quinone-type structures.1. Minimize exposure to air and light. 2. Consider adding an antioxidant to the formulation if appropriate for the application. 3. Store samples under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent or irreproducible results in degradation studies. 1. Variability in experimental conditions (temperature, pH, light exposure). 2. Inconsistent preparation of stock and working solutions. 3. Contamination of the analytical column or system.1. Tightly control all experimental parameters. Use a thermostatted column compartment for HPLC analysis. 2. Follow a standardized and well-documented procedure for solution preparation. 3. Implement a regular cleaning and maintenance schedule for your HPLC system.[6][7][8][9][10]
Poor peak shape (tailing or fronting) in HPLC analysis. 1. Interaction of the phenolic hydroxyl group with active sites on the HPLC column (silanols). 2. Mismatch between the sample solvent and the mobile phase. 3. Column overload.1. Use a mobile phase with a pH that suppresses the ionization of the phenol (e.g., acidic pH). 2. Dissolve the sample in the mobile phase whenever possible. 3. Reduce the injection volume or the concentration of the sample.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate under acidic and basic conditions.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubate all three solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To assess the susceptibility of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate to oxidative degradation.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubate both solutions at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the probable primary degradation pathways of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

parent Methyl 3-fluoro-5-hydroxy-4-methylbenzoate hydrolysis_product 3-fluoro-5-hydroxy-4-methylbenzoic acid + Methanol parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Products (e.g., Quinone-like structures) parent->oxidation_product Oxidation

Caption: Primary degradation pathways of the target compound.

cluster_hydrolysis Hydrolytic Degradation Workflow prep_stock Prepare Stock Solution (1 mg/mL) prep_acid Dilute with 0.1 M HCl prep_stock->prep_acid prep_base Dilute with 0.1 M NaOH prep_stock->prep_base prep_control Dilute with Water (Control) prep_stock->prep_control incubate Incubate at 60°C prep_acid->incubate prep_base->incubate prep_control->incubate sample Sample at Time Points incubate->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze HPLC Analysis neutralize->analyze

Caption: Workflow for hydrolytic forced degradation study.

References

  • - Explanation of how para substituents affect the hydrolysis rate of methyl benzoate's ester group.

  • - Blog post discussing the oxidation reactions of fluorophenol and the influence of fluorine substitution.

  • - Explanation of the trends in acidity of phenol and its monofluoro derivatives.

  • - Discussion on the hydrolysis of methyl benzoate in acidic and basic mediums.

  • - Research article on the hydrolysis and saponification of methyl benzoates at high temperatures.

  • - PubChem entry for Methyl Benzoate, including information on its hydrolysis.

  • - Abstract on the anaerobic degradation of fluorinated aromatic compounds.

  • - Lab demonstration of the hydrolysis of methyl benzoate.

  • - Discussion on the acidity of o-Fluorophenol compared to phenol.

  • - Technical guide on the chemical stability of fluorinated aromatic hydrocarbons.

  • - HPLC troubleshooting guide from Sigma-Aldrich.

  • - ResearchGate article on forced degradation study of fluorometholone.

  • - Discussion on the acidity of para-chlorophenol versus para-fluorophenol.

  • - HPLC troubleshooting guide from SCION Instruments.

  • - Semantic Scholar article on the biodegradation of fluorinated compounds.

  • - Article on the deoxyfluorination of phenols.

  • - HPLC troubleshooting guide.

  • - Technical guide on the thermal stability of alpha-Methylbenzoin.

  • - ResearchGate article on the enthalpy of formation of methyl benzoate.

  • - ResearchGate article on forced degradation study of fluorometholone.

  • - Agilent's tips and tricks for HPLC system troubleshooting.

  • - HPLC troubleshooting guide.

  • - Article on forced degradation studies in pharmaceuticals.

  • - Article on the thermal rearrangement of methyl benzoate.

Sources

Optimization

Technical Support Center: Resolving Impurities in Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Welcome to the technical support center for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and purification of this important intermediate. Our goal is to provide you with the expertise and practical insights necessary to ensure the highest quality of your material.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter, presented in a question-and-answer format.

Question 1: My final product shows a lower melting point and a broad peak in the HPLC analysis. What are the likely impurities?

Answer:

A depressed and broad melting point, coupled with a broad or shouldered peak in your High-Performance Liquid Chromatography (HPLC) analysis, strongly suggests the presence of impurities, particularly regioisomers. Given a plausible synthetic route for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, which likely involves electrophilic aromatic substitution on a substituted phenolic precursor, the formation of isomeric byproducts is a common challenge.

  • Plausible Synthetic Route & Potential Isomeric Impurities: A common synthetic strategy might involve the formylation or carboxylation of a fluorinated and methylated phenol, followed by esterification. The directing effects of the existing substituents on the aromatic ring can lead to the formation of several isomers.

    • Potential Regioisomers: Depending on the exact synthetic pathway, you may have isomers where the functional groups (fluoro, hydroxyl, methyl, and carboxylate) are arranged differently on the benzene ring. For instance, you could have Methyl 4-fluoro-3-hydroxy-5-methylbenzoate or other positional isomers. These isomers often have very similar polarities, making them difficult to separate.[1][2][3]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 3-fluoro-4-methylphenol or its derivatives.

  • By-products of Side Reactions: Side reactions can introduce other impurities. For example, if a harsh methylation agent is used, you could see O-methylation of the phenolic hydroxyl group, resulting in Methyl 3-fluoro-5-methoxy-4-methylbenzoate.

Question 2: I'm observing an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of a methyl group. What could this be?

Answer:

A peak with a mass corresponding to the loss of a methyl group (M-14) or the ester group entirely (M-31 for -OCH3 or M-59 for -COOCH3) is likely due to the hydrolysis of the methyl ester back to the carboxylic acid: 3-fluoro-5-hydroxy-4-methylbenzoic acid.

  • Causes of Hydrolysis:

    • Work-up Conditions: Exposure to acidic or basic conditions during the reaction work-up can catalyze the hydrolysis of the ester.

    • Purification Conditions: Certain purification methods, if not carefully controlled, can lead to hydrolysis. For example, using a highly acidic or basic mobile phase in HPLC or prolonged exposure to acidic silica gel during column chromatography can be problematic.

    • Storage: Improper storage of the final compound, especially in the presence of moisture and trace acid or base, can lead to slow hydrolysis over time.

To confirm this, you can compare the retention time of the impurity with a standard of the corresponding carboxylic acid if available.

Question 3: My NMR spectrum shows residual solvent peaks even after drying under high vacuum. How can I effectively remove them?

Answer:

Residual solvents are a common issue, and their removal can sometimes be challenging, especially for high-boiling point solvents.

  • Common Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene, which might be used in the synthesis, have high boiling points and can be difficult to remove completely.

  • Removal Techniques:

    • Azeotropic Distillation: If the solvent forms an azeotrope with a lower-boiling point solvent, you can add the lower-boiling solvent and re-evaporate. For example, adding methanol or ethanol and repeatedly evaporating can help remove residual toluene.

    • Lyophilization (Freeze-Drying): If your compound is soluble in water or a suitable solvent like dioxane and is stable to these conditions, lyophilization can be a very effective method for removing a wide range of solvents.

    • Recrystallization: A well-chosen recrystallization solvent system will often leave residual synthesis solvents behind in the mother liquor.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to assess the purity of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate?

A1: A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of organic compounds. A reversed-phase C18 or a phenyl-hexyl column is a good starting point. Given the fluorinated nature of the analyte, a fluorinated stationary phase could also offer unique selectivity for separating closely related impurities.[9][10][11][12] A gradient elution with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid to ensure good peak shape) is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for structural confirmation of your main product and for identifying and quantifying impurities, including isomers and residual solvents. ¹⁹F NMR can be particularly useful for identifying any fluorine-containing byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile organic impurities, such as residual solvents.

Q2: What are the recommended storage conditions for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate?

A2: To maintain its integrity, the compound should be stored in a cool, dry, and dark place.[13] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic hydroxyl group. The container should be tightly sealed to protect it from moisture, which could cause hydrolysis of the ester.

Q3: Can I use normal phase chromatography for purification?

A3: While reversed-phase chromatography is generally preferred for polar compounds, normal phase chromatography on silica gel can also be effective. However, phenolic compounds can sometimes exhibit tailing on silica gel due to interactions with acidic silanol groups. To mitigate this, you can:

  • Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase.

  • Use a deactivated silica gel or an alternative stationary phase like alumina.[14]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust HPLC method.

ParameterRecommendation
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Rationale: The C18 column provides good retention for moderately polar aromatic compounds. The formic acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl and any carboxylic acid impurities, leading to sharper peaks. A gradient elution is necessary to separate compounds with a range of polarities.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your impure compound in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for this compound include:

    • Toluene

    • Ethyl acetate/Hexane mixture

    • Ethanol/Water mixture

    • Dichloromethane[6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your impure solid to completely dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Rationale: The slow cooling allows for the formation of a pure crystal lattice, excluding impurities which remain in the solvent.[5]

Protocol 3: Purification by Column Chromatography

For separating larger quantities of material or for difficult-to-remove impurities, column chromatography is the method of choice.[15][16]

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your desired compound an Rf value of around 0.2-0.3. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Rationale: The components of the mixture will travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, allowing for their separation.

Visualizations

Below are diagrams to aid in your troubleshooting and experimental design.

TroubleshootingWorkflow ImpureProduct Impure Product Detected (e.g., Broad HPLC Peak, Low MP) IdentifyImpurity Identify Potential Impurities (LC-MS, NMR) ImpureProduct->IdentifyImpurity Isomers Isomeric Impurities IdentifyImpurity->Isomers StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial SideProduct Side-Reaction Products (e.g., O-methylation, Hydrolysis) IdentifyImpurity->SideProduct ResidualSolvent Residual Solvents IdentifyImpurity->ResidualSolvent PurificationStrategy Select Purification Strategy Isomers->PurificationStrategy StartingMaterial->PurificationStrategy SideProduct->PurificationStrategy AzeotropicDistillation Azeotropic Distillation ResidualSolvent->AzeotropicDistillation Recrystallization Recrystallization PurificationStrategy->Recrystallization ColumnChromatography Column Chromatography PurificationStrategy->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct AzeotropicDistillation->PureProduct

Caption: Troubleshooting workflow for impurity resolution.

PurificationProcess cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography SolventScreen Solvent Screening Test solubility in various solvents Dissolve Dissolution Dissolve in minimum hot solvent SolventScreen->Dissolve Cool Crystallization Slow cooling to form crystals Dissolve->Cool FilterDry Isolation & Drying Vacuum filtration and drying Cool->FilterDry PureProduct Pure Product FilterDry->PureProduct TLC TLC Analysis Select mobile phase Pack Column Packing Prepare silica gel column TLC->Pack Elute Elution & Collection Separate components and collect fractions Pack->Elute Evaporate Solvent Removal Evaporate solvent from pure fractions Elute->Evaporate Evaporate->PureProduct CrudeProduct Crude Product CrudeProduct->SolventScreen CrudeProduct->TLC

Caption: Overview of purification processes.

References

  • Quora. (2017, February 16). What is the best solvent for recrystallization? Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics? Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

  • Unknown Source. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 15). Aromatic Synthesis: Order of Reactions. Retrieved from [Link]

  • ResearchGate. (2013, May). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 4.1.9: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • PubMed. (2014, September 1). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Benzoate Esterification

Welcome to the technical support center for benzoate esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoate esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion and yield during the synthesis of benzoate esters. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring both scientific accuracy and practical utility in your laboratory work.

The Troubleshooting Funnel: A Systematic Approach

When encountering low conversion, it's crucial to approach the problem systematically rather than making random changes to your protocol. The following diagram outlines a logical troubleshooting workflow, starting from the most common and easily addressable issues to more complex considerations.

TroubleshootingFunnel cluster_equilibrium Equilibrium Control cluster_kinetics Kinetic Control cluster_reagents Reagent Quality Start Low Benzoate Ester Conversion Equilibrium Is the reaction equilibrium being effectively shifted? Start->Equilibrium Water Is water being efficiently removed? Equilibrium->Water No Kinetics Are the reaction kinetics optimal? Equilibrium->Kinetics Yes ExcessReagent Is a sufficient excess of alcohol being used? Water->ExcessReagent ExcessReagent->Kinetics Catalyst Is the catalyst active and sufficient? Kinetics->Catalyst No Reagents Are the starting materials pure and anhydrous? Kinetics->Reagents Yes Temperature Is the reaction temperature adequate? Catalyst->Temperature Time Is the reaction time sufficient? Temperature->Time Time->Reagents Purity Verify purity of benzoic acid and alcohol Reagents->Purity No SideReactions Are side reactions consuming starting materials? Reagents->SideReactions Yes Anhydrous Ensure anhydrous conditions Purity->Anhydrous Anhydrous->SideReactions Success Successful Esterification SideReactions->Success Resolved

Caption: Troubleshooting workflow for low yield in benzoate esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations grounded in chemical principles and offering actionable solutions.

Issue 1: Low or No Product Yield with Significant Unreacted Benzoic Acid

Q1: My reaction has run for the recommended time, but TLC or GC analysis shows a large amount of unreacted benzoic acid. What's the primary cause?

A1: The most frequent cause is the reversible nature of the Fischer esterification reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol produces an ester and water. This is an equilibrium process.[4][5][6] If the water produced as a byproduct is not removed, it can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[7][8][9]

The Causality: According to Le Chatelier's principle, to drive the reaction towards the product (the ester), the equilibrium must be shifted to the right.[1][4][10] This can be achieved in two primary ways:

  • Using an excess of one reactant: Typically, the alcohol is used in large excess, often as the solvent itself.[4][11][12] This increases the probability of the forward reaction.

  • Removing a product as it forms: The continuous removal of water is a highly effective strategy to prevent the reverse reaction and drive the esterification to completion.[4][8][11][13]

Solutions:

  • Increase the excess of alcohol: If you are using stoichiometric amounts, try increasing the alcohol to a 5-fold or 10-fold excess.[4][12] Using the alcohol as the solvent is a common and effective approach.[6][13]

  • Implement water removal techniques:

    • Dean-Stark Apparatus: For alcohols that form an azeotrope with water (like butanol with a toluene solvent), a Dean-Stark trap is the gold standard for physically separating the water as it forms.[4][7][10][14]

    • Drying Agents: Incorporating molecular sieves (3Å or 4Å) into the reaction mixture can effectively sequester the water byproduct.[11][13][15]

    • Dehydrating Catalyst: While concentrated sulfuric acid acts as a catalyst, it also serves as a dehydrating agent.[2][13] Ensure you are using a sufficient amount, but be cautious of potential side reactions with sensitive substrates.

Q2: I've increased the excess of alcohol and am trying to remove water, but the conversion is still poor. Could my catalyst be the issue?

A2: Yes, insufficient or inactive catalysis is another common reason for low conversion. The acid catalyst's role is to protonate the carbonyl oxygen of the benzoic acid.[5][6][16] This crucial step makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5][11][16]

The Causality: Without a sufficient concentration of protons (H+), the activation energy for the nucleophilic attack is high, and the reaction rate will be impractically slow.[2]

Solutions:

  • Verify Catalyst Loading: For strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), a catalytic amount of 1-5 mol% is typically sufficient.[13] Ensure your calculations are correct.

  • Check Catalyst Activity: If your acid catalyst is old or has been improperly stored, it may have absorbed atmospheric moisture, reducing its effectiveness. Use a fresh bottle of catalyst.

  • Consider Alternative Catalysts: For sensitive substrates where strong acids might cause degradation, consider using milder Lewis acid catalysts like scandium(III) triflate or solid acid catalysts like Amberlyst-15 for easier removal post-reaction.[6][13]

Issue 2: Reaction Stalls or Proceeds Very Slowly

Q3: My reaction starts, but it seems to stall after a certain point, or the overall rate is extremely slow. What should I check?

A3: Slow or stalled reactions are typically related to kinetics, which are influenced by temperature and reagent purity.

The Causality:

  • Temperature: Esterification generally requires heat to overcome the activation energy barrier.[2] Insufficient heating leads to a slow reaction rate. Most reactions are run at the reflux temperature of the alcohol or solvent.[2][11]

  • Water in Reagents: Starting the reaction with wet reagents or glassware introduces water from the beginning, immediately inhibiting the forward reaction.[3] It is critical to use anhydrous reagents and properly dried glassware.

Solutions:

  • Optimize Reaction Temperature: Ensure your heating mantle or oil bath is reaching and maintaining the reflux temperature of your reaction mixture. For methanol, this is around 65°C, while for ethanol it's about 78°C.

  • Ensure Anhydrous Conditions:

    • Use anhydrous grade alcohol.

    • Dry your benzoic acid in a vacuum oven before use if it has been exposed to air.

    • Flame-dry or oven-dry all glassware immediately before setting up the reaction.

  • Extend Reaction Time: Fischer esterifications can be slow, sometimes requiring several hours to reach equilibrium.[11][17] Monitor the reaction by TLC or GC and allow it to run until no further change is observed.

Issue 3: Difficulty in Product Isolation and Purification

Q4: I seem to get a decent conversion, but my isolated yield is low after workup. Where am I losing my product?

A4: Product loss during workup is a common issue, often due to the solubility of the ester in the aqueous phase or incomplete separation from unreacted starting material.[12]

The Causality: The standard aqueous workup is designed to remove the excess alcohol and acid catalyst. However, shorter-chain benzoate esters (like methyl or ethyl benzoate) have some solubility in water, which is exacerbated by the presence of a water-miscible alcohol like methanol in the aqueous layer.[12]

Solutions:

  • Efficient Extraction: After quenching the reaction with water, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Three extractions are generally better than one large one.

  • Removal of Unreacted Benzoic Acid: A wash with a mild base like 5% sodium bicarbonate solution will convert the unreacted benzoic acid into its water-soluble sodium salt (sodium benzoate), which will then be removed into the aqueous layer.[3][18][19] Be sure to check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: A final wash of the organic layer with saturated sodium chloride solution (brine) can help to remove residual water and dissolved alcohol from the organic phase, reducing loss of your ester.

  • Purification: If unreacted benzoic acid remains, column chromatography or distillation can be used for purification.[2][19]

The Fischer Esterification Mechanism

Understanding the mechanism is key to effective troubleshooting. Each step is reversible, highlighting the importance of the principles discussed above.

Caption: Mechanism of the Fischer esterification of benzoic acid.[4][5][20]

Recommended Reaction Parameters

The following table provides a starting point for optimizing your benzoate esterification.

ParameterRecommended ValueRationale & Key Considerations
Reactant Ratio 1:5 to 1:10 (Acid:Alcohol)Using excess alcohol shifts the equilibrium toward the product side.[12]
Catalyst H₂SO₄ or p-TsOHStrong Brønsted acids are effective catalysts. H₂SO₄ also acts as a dehydrating agent.[2][6]
Catalyst Loading 1-5 mol%Sufficient to catalyze the reaction without causing excessive side reactions.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[2]
Water Removal Dean-Stark or Molecular SievesEssential for driving the reaction to completion by preventing ester hydrolysis.[11][13]
Reaction Time 1-10 hoursReaction progress should be monitored (e.g., by TLC, GC) to determine completion.[6]

Experimental Protocols

Protocol 1: General Fischer Esterification of Benzoic Acid with Methanol

This protocol is a standard procedure for producing methyl benzoate.

  • Glassware Preparation: Ensure all glassware (100 mL round-bottom flask, condenser) is thoroughly dried in an oven at >100°C for at least one hour or flame-dried under vacuum.

  • Reagent Addition: To the round-bottom flask, add benzoic acid (e.g., 6.1 g, 0.05 mol). Add a magnetic stir bar.

  • In a fume hood, add an excess of methanol (e.g., 20 mL, ~0.5 mol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL) to the stirring mixture. The addition is exothermic.

  • Reflux: Attach the reflux condenser and ensure cooling water is flowing. Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Allow the reaction to reflux for 1-3 hours. Monitor the disappearance of benzoic acid using TLC (e.g., with a 4:1 hexanes:ethyl acetate eluent).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of cold water.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 30 mL) to remove unreacted benzoic acid.

    • Wash the organic layer with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl benzoate.

  • Purification: If necessary, purify the ester by vacuum distillation.

Protocol 2: Steglich Esterification for Sensitive Substrates

This method is ideal for acid-sensitive substrates or for forming esters of sterically hindered alcohols where Fischer conditions fail.[21][22] It operates under mild, neutral conditions at room temperature.[22][23]

  • Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid (1 equivalent), the alcohol (1-1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous polar aprotic solvent (e.g., dichloromethane or THF).

  • Coupling Agent: Cool the solution in an ice bath (0°C). Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.[23]

  • Monitoring: Monitor the reaction by TLC.

  • Workup:

    • Filter off the DCU precipitate and wash it with a small amount of the solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

References

  • Handout Esterification and Acetalization. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap. [Link]

  • Roberts, I., & Urey, H. C. (1938). A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]

  • JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • University of Wisconsin-Madison. (n.d.). Organic Chemistry- Esterification Using a Dean-Stark Trap. [Link]

  • Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • Professor Heath's Chemistry Channel. (2012, April 10). Organic Mechanism Fischer Esterification 004. YouTube. [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Reddit. (2022, December 20). What happens if i don't remove water during esterification? r/chemistry. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! YouTube. [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. [Link]

  • Indiana University. (n.d.). Anhydrous Salts for Esterification. [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • Cap, A. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. [Link]

  • One Part of Chemistry. (2011, May 28). Esterification: Methyl benzoate. [Link]

  • The Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2020, August 8). Benzoic Acid + Ethanol = ?? (Ethyl Benzoate + Water). YouTube. [Link]

  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. [Link]

  • Google Patents. (n.d.).
  • Homework.Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. [Link]

  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. [Link]

Sources

Optimization

Technical Support Center: Preventing Byproduct Formation in Fluorinated Compound Synthesis

Welcome to the Technical Support Center for fluorinated compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation duri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation during fluorination reactions. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot and optimize your synthetic strategies effectively. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Section 1: Troubleshooting Deoxofluorination Reactions (DAST, Deoxo-Fluor)

Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) are powerful reagents for converting alcohols and carbonyls to their corresponding fluoro- and difluoro-analogs.[1][2] However, their high reactivity can lead to several common byproducts.

FAQ 1: My reaction with DAST/Deoxo-Fluor is giving significant amounts of alkene byproduct. What is happening and how can I fix it?

Answer: The formation of alkenes is a classic example of a competing elimination (E2) reaction, which is a major challenge, especially with secondary alcohols.[3] The fluorinating agent can act as a base, promoting the removal of a proton and the leaving group.

Causality:

  • Substrate Structure: Secondary and tertiary alcohols are more prone to elimination due to the formation of more stable carbocation-like intermediates or sterically accessible protons for abstraction.[3]

  • Reaction Temperature: Higher temperatures favor elimination pathways, which generally have a higher activation energy than substitution.[4]

  • Reagent Basicity: While effective, DAST and Deoxo-Fluor can exhibit sufficient basicity to induce elimination.[3][5]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most critical first step. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Cooling to 0 °C or even -78 °C is a common starting point.[2][4]

  • Solvent Choice: The polarity of the solvent can influence the SN2/E2 competition. Non-polar solvents like toluene can help suppress elimination reactions.[4] In contrast, polar aprotic solvents can lead to a highly reactive fluoride ion that promotes elimination.[3]

  • Consider an Alternative Reagent: If elimination persists, newer reagents like PyFluor have been developed to be more selective for substitution over elimination.[3] Aminodifluorosulfinium salts have also been reported to produce fewer elimination byproducts compared to DAST and Deoxo-Fluor.[6]

FAQ 2: I am observing unexpected rearranged products in my DAST-mediated fluorination. Why does this occur?

Answer: Cationic rearrangements, such as Wagner-Meerwein or pinacol rearrangements, are known side reactions when using DAST and related reagents.[7][8] This typically occurs with substrates that can form stabilized carbocation intermediates upon activation of the alcohol.

Mechanism: The reaction of an alcohol with DAST forms a fluorosulfite intermediate. Heterolytic cleavage of the C-O bond can generate a carbocation, which is susceptible to rearrangement to a more stable carbocation before being trapped by the fluoride ion.

Preventative Measures:

  • Minimize Carbocation Formation: Use non-polar solvents and low temperatures to disfavor the formation of a discrete carbocation.

  • Substrate Design: If possible, modify the substrate to avoid structures prone to rearrangement.

  • Alternative Reagents: Reagents that proceed more concertedly through an SN2-like mechanism with less charge separation may suppress rearrangements.

FAQ 3: My DAST/Deoxo-Fluor reagent has turned dark and is giving poor yields. What is the issue?

Answer: DAST and Deoxo-Fluor have limited thermal stability. DAST, in particular, is known to be thermally unstable and can decompose, sometimes explosively.[6] Deoxo-Fluor was developed as a more thermally stable alternative, though it also degrades over time and with exposure to moisture.[9][10]

Key Considerations for Reagent Stability:

Reagent Thermal Stability Decomposition Onset Hazards
DAST Lower ~140 °C (with rapid heat evolution)[6] Explosive potential, corrosive HF generation.[6][11]

| Deoxo-Fluor | Higher | ~140 °C (but with less heat evolution than DAST)[6][9] | Reacts exothermally with water, generates HF.[10][12] |

Troubleshooting and Handling:

  • Proper Storage: Always store these reagents under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically refrigerated).

  • Use Fresh Reagent: For critical reactions, it is best to use a freshly opened bottle or a recently purchased reagent. Discolored (yellow to dark brown) reagents are a sign of decomposition.

  • Avoid Moisture: Both reagents react rapidly with water to generate hydrofluoric acid (HF), which is corrosive and can lead to unwanted side reactions.[10][11][12] Ensure all glassware is oven-dried and solvents are anhydrous.

Section 2: Troubleshooting Electrophilic Fluorination (e.g., Selectfluor)

Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are versatile reagents for the fluorination of electron-rich species like enolates, enol ethers, and aromatic compounds.[13][14][15]

FAQ 4: I am getting a mixture of regioisomers in the fluorination of my aromatic compound. How can I improve selectivity?

Answer: Regioselectivity in electrophilic aromatic fluorination is governed by the electronic and steric effects of the substituents on the ring.[16][17]

Controlling Factors:

  • Directing Groups: Electron-donating groups (EDGs) activate the ring and direct fluorination to the ortho and para positions. The strongest activating group will typically control the regioselectivity.[16]

  • Steric Hindrance: Bulky substituents can hinder attack at the ortho position, favoring the para position.

  • Reaction Conditions: Temperature and solvent can influence the isomer distribution. Lower temperatures often increase selectivity by favoring the kinetically controlled product.[18]

Troubleshooting Workflow:

start Poor Regioselectivity Observed directing_group Analyze Directing Group Effects (ortho, para vs. meta) start->directing_group sterics Evaluate Steric Hindrance directing_group->sterics If competing o,p positions temp Lower Reaction Temperature sterics->temp solvent Screen Solvents of Varying Polarity temp->solvent result Improved Regioselectivity? solvent->result

Caption: Troubleshooting workflow for poor regioselectivity.

FAQ 5: My reaction with Selectfluor is not working on an enolate substrate, and I see decomposition. What could be the cause?

Answer: While Selectfluor is a powerful reagent, its success with enolates depends on careful control of the reaction conditions. Decomposition can arise from several factors.

Potential Issues & Solutions:

  • Base Incompatibility: The choice of base to generate the enolate is critical. Strong, non-nucleophilic bases are preferred. If the base can be oxidized by Selectfluor, it will be consumed, and the reaction will fail.

  • Solvent Reactivity: Selectfluor can react exothermically with certain polar aprotic solvents like DMF and DMSO.[17] Acetonitrile is a more common and generally safer choice of solvent for these reactions.[17]

  • Hydrolysis: Selectfluor is stable in the presence of water, but the enolate substrate is not.[14][19] Rigorously dry conditions are necessary to prevent protonation of the enolate, which would shut down the desired reaction.

  • Radical Pathways: Although the mechanism is debated, single-electron transfer (SET) pathways can occur, potentially leading to undesired side reactions or decomposition.[14][20]

Section 3: Unique Byproduct Scenarios

FAQ 6: I am trying to fluorinate a sulfoxide and am getting an α-acyloxy thioether instead. What is this reaction?

Answer: You are likely observing a Pummerer rearrangement. This is a classic reaction of sulfoxides with an activating agent (like an acid anhydride, which can be present or formed in situ).[21][22] A "fluoro-Pummerer" rearrangement can occur during oxidative fluorination of sulfur compounds, leading to α-fluorinated sulfides.[23]

Mechanism Overview: The reaction begins with the activation of the sulfoxide oxygen. Subsequent elimination of water (or a related species) generates a highly electrophilic thionium ion. This intermediate is then trapped by a nucleophile (in the classic Pummerer, an acetate; in a fluoro-Pummerer, a fluoride) at the α-carbon.[21]

cluster_0 Pummerer Rearrangement Pathway sulfoxide Alkyl Sulfoxide activated Activated Sulfoxide (e.g., O-Acylated) sulfoxide->activated + Ac₂O thionium Thionium Ion Intermediate (Electrophilic) activated->thionium - AcOH product α-Acyloxy Thioether thionium->product + AcO⁻ (Nucleophile)

Caption: Simplified Pummerer rearrangement pathway.

To favor the desired fluorination:

  • Choose a direct fluorinating agent that does not require an external activator if the goal is α-fluorination of a sulfide.

  • Control the conditions to avoid acidic byproducts that might catalyze the rearrangement. For example, using a non-nucleophilic base can be beneficial.[24]

General Experimental Protocol: Improving Selectivity in Electrophilic Aromatic Fluorination

This protocol provides a general workflow for optimizing the regioselectivity of an electrophilic fluorination on an activated aromatic substrate using Selectfluor.

Materials:

  • Aromatic Substrate (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Anhydrous Acetonitrile (or other solvent to be screened)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aromatic substrate in anhydrous acetonitrile.

  • Temperature Control: Cool the solution to the desired starting temperature (e.g., 0 °C or room temperature). Lower temperatures are often beneficial for selectivity.[18]

  • Reagent Addition: Add Selectfluor™ in one portion to the stirred solution.[16]

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹⁹F NMR) to track the formation of the desired product and any isomeric byproducts.

  • Work-up: Once the reaction has reached completion (or optimal conversion), quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the regioisomers.

  • Optimization: If regioselectivity is low, repeat the reaction at a lower temperature or screen alternative anhydrous solvents (e.g., toluene, dichloromethane).

References

  • Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination. Benchchem.
  • Preventing elimination byproducts in secondary fluoroalkane synthesis. Benchchem.
  • Preventing elimination side reactions in allylic fluorination. Benchchem.
  • Fluoro-Pummerer Rearrangement and Analogous Reactions. ResearchGate. Available at: [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. Available at: [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. NIH National Center for Biotechnology Information. Available at: [Link]

  • A Comparative Guide to Deoxofluorinating Agents: DAST vs. Deoxo-Fluor and the Role of Amine Hydrofluorides. Benchchem.
  • Organic Syntheses Procedure: Bis(4-fluorophenyl)difluoromethane. Organic Syntheses. Available at: [Link]

  • Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Publishing. Available at: [Link]

  • Diethylaminosulfur Trifluoride (DAST). Common Organic Chemistry. Available at: [Link]

  • Fluoride Chemistry - Explanation of Hydrolysis Reaction. Fluoride Action Network. Available at: [Link]

  • Troubleshooting low yield in heterocycle fluorination reactions. Benchchem.
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. ResearchGate. Available at: [Link]

  • Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. ACS Publications. Available at: [Link]

  • Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Royal Society of Chemistry. Available at: [Link]

  • Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole. Benchchem.
  • Fluorination with aminosulfuranes. Wikipedia. Available at: [Link]

  • Proposed mechanisms for the hydrolysis of (a) 3 and (b) 8 c after fluorination. ResearchGate. Available at: [Link]

  • Simpler fluorine chemistry. Society of Chemical Industry. Available at: [Link]

  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. Available at: [Link]

  • Pummerer rearrangement. Wikipedia. Available at: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • Pummerer rearrangement. Grokipedia. Available at: [Link]

  • Electrophilic fluorination. Wikipedia. Available at: [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]

  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. Available at: [Link]

  • Synthesis and Hydrolysis of Aryl Fluoroglycosides. ResearchGate. Available at: [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. Available at: [Link]

  • Selectfluor. Wikipedia. Available at: [Link]

  • The Hydrolysis of Acetyl Fluoride. ACS Publications. Available at: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Fluorination by F-. ACS Green Chemistry Institute. Available at: [Link]

  • Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. NIH National Center for Biotechnology Information. Available at: [Link]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. ACS Publications. Available at: [Link]

  • Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. ResearchGate. Available at: [Link]

  • Hydrogen Bonding: Regulator for Nucleophilic Fluorination. NIH National Center for Biotechnology Information. Available at: [Link]

  • Selectfluor: Mechanistic Insight and Applications. ResearchGate. Available at: [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available at: [Link]

  • Renewable Reagent for Nucleophilic Fluorination. ACS Publications. Available at: [Link]

  • Ether - Synthesis, Reactions, Uses. Britannica. Available at: [Link]

  • Preparing Ethers. Chemistry LibreTexts. Available at: [Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the scale-up of this synthesis. Our focus is on providing practical, experience-driven insights to help you navigate the challenges of this multi-step synthesis, ensuring efficiency, purity, and yield.

The synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a nuanced process, often involving challenges in regioselectivity during fluorination and potential side reactions during esterification. This guide will break down the synthesis into its core stages and address specific problems you might encounter.

Diagram: Synthetic Workflow Overview

Synthetic_Workflow Start Starting Material (e.g., 4-hydroxy-3-methylbenzoic acid) Step1 Step 1: Electrophilic Fluorination Start->Step1 Selectfluor® Intermediate1 Intermediate: 3-fluoro-4-hydroxy-5-methylbenzoic acid Step1->Intermediate1 Step2 Step 2: Fischer-Speier Esterification Intermediate1->Step2 Methanol, H₂SO₄ (cat.) Product Final Product: Methyl 3-fluoro-5-hydroxy-4-methylbenzoate Step2->Product

Caption: Proposed synthetic route for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Part 1: FAQs and Troubleshooting for Electrophilic Fluorination

The introduction of a fluorine atom onto an aromatic ring can be challenging, often leading to issues with regioselectivity and low yields.[1]

Q1: My fluorination reaction is resulting in a mixture of isomers. How can I improve the regioselectivity?

A1: The formation of multiple products is a common issue when multiple C-H bonds are available for fluorination.[1] The directing effects of the existing functional groups (hydroxyl and methyl) on the benzoic acid precursor are key.

  • Expert Insight: The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. In 4-hydroxy-3-methylbenzoic acid, the positions ortho to the hydroxyl group are the most activated. To favor fluorination at the desired 5-position, consider the following:

    • Solvent Screening: The choice of solvent can significantly influence regioselectivity. Acetonitrile is a common choice for fluorination reactions.[1] For certain catalyzed reactions, ethyl acetate has been shown to be effective.[1]

    • Temperature Control: Running the reaction at a lower temperature may enhance selectivity by favoring the kinetically controlled product.[1]

    • Fluorinating Agent: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity can be influenced by the reaction media.[1] Ensure it has been stored correctly to prevent degradation.

Q2: The yield of my fluorinated intermediate is consistently low. What are the likely causes and solutions?

A2: Low yields in fluorination reactions can stem from several factors, from reagent quality to reaction conditions.

  • Troubleshooting Steps:

    • Moisture Control: Fluorination reactions are often highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.[1]

    • Reagent Purity: Verify the purity of your starting material and the fluorinating agent. Impurities can lead to unwanted side reactions.

    • Reaction Temperature: Some fluorination reactions require elevated temperatures to proceed efficiently.[1] A gradual increase in temperature, while monitoring for decomposition, may improve the yield.

    • Reaction Monitoring: Use TLC or GC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and prevent the formation of degradation products.[1]

Parameter Recommendation Rationale
Solvent Anhydrous AcetonitrileNon-nucleophilic and compatible with many fluorinating agents.[1]
Temperature Start at room temperature and gradually increase if needed.Balances reaction rate with selectivity and stability.[1]
Fluorinating Agent Selectfluor®A versatile and relatively safe electrophilic fluorinating agent.[2]

Part 2: FAQs and Troubleshooting for Fischer-Speier Esterification

The conversion of the carboxylic acid to its methyl ester is a classic equilibrium reaction. Driving the reaction to completion is key for achieving a high yield.[3]

Q3: My esterification reaction is not going to completion, and I have significant amounts of starting material left. How can I improve the conversion?

A3: The Fischer-Speier esterification is a reversible reaction. To shift the equilibrium towards the product, you need to either use a large excess of one reactant or remove a product as it is formed.[3]

  • Strategies for Driving the Equilibrium:

    • Excess Methanol: Using methanol as the solvent provides a large excess of one of the reactants, pushing the equilibrium towards the ester.[4][5]

    • Water Removal: The removal of water as it is formed is a highly effective method. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Catalyst Choice: While sulfuric acid is a common catalyst, other acids like p-toluenesulfonic acid can also be effective.[6] For some substrates, solid acid catalysts can offer advantages in terms of separation and reusability.[5]

Q4: I am observing significant byproduct formation during esterification, particularly a dark-colored tar-like substance. What is causing this and how can I prevent it?

A4: Phenolic compounds can be sensitive to strongly acidic and high-temperature conditions, potentially leading to oxidation and polymerization.[1]

  • Mitigation Strategies:

    • Milder Conditions: Employing milder reaction conditions can prevent the formation of byproducts.[1] Consider using a less aggressive acid catalyst or running the reaction at a lower temperature for a longer duration.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenol.

    • Alternative Esterification Methods: If byproduct formation remains a significant issue, consider alternative esterification methods that do not require strong acids, such as using a milder coupling reagent.

Parameter Recommendation Rationale
Alcohol Methanol (as solvent)Serves as both reactant and solvent, driving the equilibrium.[4][5]
Catalyst Catalytic H₂SO₄ or p-TsOHEffective and widely used for Fischer esterification.[6]
Temperature RefluxProvides the necessary activation energy for the reaction.

Part 3: Purification and Characterization

The final step in any synthesis is the purification and characterization of the product. For phenolic compounds, specific techniques are often required.

Q5: I am having difficulty purifying the final product from unreacted starting material and byproducts. What purification methods are most effective?

A5: The purification of phenolic compounds can be challenging due to their polarity and potential for hydrogen bonding. A multi-step approach is often necessary.

  • Recommended Purification Workflow:

    • Aqueous Workup: After the reaction, a standard aqueous workup can remove the acid catalyst and water-soluble impurities. Washing with a saturated sodium bicarbonate solution will neutralize any remaining acid.[4]

    • Solvent Extraction: Liquid-liquid extraction is a powerful technique for separating compounds based on their relative solubilities in two immiscible liquids.[7]

    • Column Chromatography: For high purity, column chromatography on silica gel is often the method of choice.[8] A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) will allow for the separation of the desired product from impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.

Q6: What are the key analytical techniques I should use to confirm the structure and purity of my final product?

A6: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

  • Essential Analytical Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule by showing the connectivity of the atoms. ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.

    • Mass Spectrometry (MS): This will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and C-F bond.

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.[8]

Diagram: Troubleshooting Logic Flow

Troubleshooting_Flow cluster_fluorination Fluorination Issues cluster_esterification Esterification Issues cluster_purification Purification Challenges Problem Low Yield or Impure Product Step1_Check Analyze Fluorination Step Problem->Step1_Check Step2_Check Analyze Esterification Step Problem->Step2_Check Purification_Check Optimize Purification Problem->Purification_Check Isomers Isomer Formation? Step1_Check->Isomers Low_Yield_F Low Yield? Step1_Check->Low_Yield_F Incomplete_Rxn Incomplete Reaction? Step2_Check->Incomplete_Rxn Byproducts Byproduct Formation? Step2_Check->Byproducts Poor_Sep Poor Separation? Purification_Check->Poor_Sep T_Control Adjust Temperature Isomers->T_Control Yes Solvent_Screen Screen Solvents Isomers->Solvent_Screen Yes Moisture Ensure Anhydrous Conditions Low_Yield_F->Moisture Yes Reagent_Check Check Reagent Purity Low_Yield_F->Reagent_Check Yes Excess_MeOH Use Excess Methanol Incomplete_Rxn->Excess_MeOH Yes Water_Removal Remove Water (Dean-Stark) Incomplete_Rxn->Water_Removal Yes Milder_Cond Use Milder Conditions Byproducts->Milder_Cond Yes Inert_Atm Use Inert Atmosphere Byproducts->Inert_Atm Yes Column Optimize Column Chromatography Poor_Sep->Column Yes Recrystallize Attempt Recrystallization Poor_Sep->Recrystallize Yes

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • ResearchGate. (2020). Strategies for enrichment and purification of polyphenols from fruit-based materials. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Fluorination Remains Key Challenge in API Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (2014). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Retrieved from [Link]

  • ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Retrieved from [Link]

  • ACS Publications. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Retrieved from [Link]

  • ResearchGate. (2014). Fluorine Chemistry for Organic Chemists: Problems and Solutions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Strategies Towards Challenging Fluorination Reactions. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (2019). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
  • Google Patents. (n.d.). Continuous process for preparing benzoic acid esters.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Optimization

Stability issues of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in solution

Welcome to the technical support center for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues that may be encountered in solution.

Introduction

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a substituted aromatic compound with a unique combination of functional groups that contribute to its potential utility in pharmaceutical and chemical synthesis. However, this structural complexity also presents challenges regarding its stability in solution. This guide will provide a comprehensive overview of the potential stability issues, their underlying chemical principles, and practical solutions for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in solution?

A1: The two primary stability concerns for this molecule are hydrolysis of the methyl ester and oxidation of the phenolic hydroxyl group. The presence of a fluoro group, an electron-withdrawing substituent, can make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis.[1] Conversely, the electron-donating nature of the hydroxyl and methyl groups increases the electron density of the aromatic ring, making the phenolic group more susceptible to oxidation.[2]

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor.

  • Alkaline conditions (high pH) will significantly accelerate the hydrolysis of the methyl ester to the corresponding carboxylic acid.[3][4] Phenolic compounds also tend to degrade in alkaline environments.[5][6][7][8]

  • Acidic conditions (low pH) can also catalyze ester hydrolysis, although typically to a lesser extent than basic conditions. Phenolic compounds are generally more stable in acidic to neutral pH.[5]

Q3: Is Methyl 3-fluoro-5-hydroxy-4-methylbenzoate sensitive to light?

A3: Yes, compounds with phenolic and aromatic structures can be susceptible to photodegradation.[9][10] Exposure to light, especially UV light, can initiate photochemical reactions, leading to the formation of degradation products and a change in the solution's appearance (e.g., color change).[9] It is crucial to protect solutions of this compound from light.

Q4: What is the likely impact of temperature on the stability of this compound?

A4: Elevated temperatures will increase the rate of both hydrolysis and oxidation reactions, leading to faster degradation of the compound.[11][12][13][14][15] For long-term storage, solutions should be kept at low temperatures (e.g., refrigerated or frozen) to minimize degradation. However, it is important to assess for potential freeze-thaw stability issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I'm observing a decrease in the concentration of my compound over time in my aqueous buffer, even when stored in the dark.

Q: My compound concentration is decreasing in a neutral or slightly alkaline buffer (pH 7-8). What is the likely cause and how can I fix it?

A: The most probable cause is hydrolysis of the methyl ester.

  • Causality: The ester functional group is susceptible to hydrolysis, which is catalyzed by both acid and base. However, base-catalyzed hydrolysis is typically much faster. Even at neutral pH, the presence of water can lead to slow hydrolysis. In slightly alkaline conditions, this process is significantly accelerated. The electron-withdrawing fluorine atom on the aromatic ring can enhance the rate of hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions permit, adjust the pH of your solution to a slightly acidic range (pH 4-6), where phenolic esters are generally more stable.[5]

    • Solvent System: If possible, consider using a co-solvent system with a lower water activity, such as acetonitrile/water or ethanol/water mixtures, to reduce the rate of hydrolysis.

    • Temperature Control: Store your stock solutions and experimental samples at a lower temperature (e.g., 2-8 °C or -20 °C) to slow down the degradation kinetics.[11]

    • Fresh Solutions: Prepare solutions fresh before use whenever possible to minimize the impact of time-dependent degradation.

Issue 2: The color of my solution is changing from colorless to yellow or brown.

Q: My solution of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is turning yellow/brown. What is happening and how can I prevent it?

A: This color change is a strong indicator of oxidation of the phenolic hydroxyl group.

  • Causality: Phenols are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[16] The electron-donating hydroxyl and methyl groups on the benzene ring increase its susceptibility to oxidation. This process often leads to the formation of colored quinone-type structures.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions to remove dissolved oxygen.

    • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution.

    • Chelating Agents: If trace metal ion catalysis is suspected, the addition of a chelating agent like EDTA can be beneficial.

    • Light Protection: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light, as light can catalyze the oxidation process.[9][10][17]

    • Headspace Purging: For long-term storage, purge the headspace of your container with an inert gas before sealing.

Issue 3: I am seeing unexpected peaks in my HPLC analysis.

Q: My HPLC chromatogram shows new peaks appearing over time, and the peak for my main compound is decreasing. How do I identify the problem?

A: The appearance of new peaks is indicative of degradation. A systematic forced degradation study can help identify the degradation products and establish a stability-indicating analytical method.

  • Causality: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation. To ensure the accuracy of your analytical data, your HPLC method must be able to separate the parent compound from all potential degradation products. This is known as a stability-indicating method.

  • Troubleshooting & Protocol:

    • Forced Degradation Study: Perform a forced degradation study as recommended by ICH guidelines (Q1A(R2)) to intentionally degrade your compound under various stress conditions.[18][19][20][21][22] This will help you to identify the potential degradation products and confirm that your HPLC method can resolve them.

    • Experimental Protocol: Forced Degradation Study

      • Prepare Stock Solution: Prepare a stock solution of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in a suitable solvent (e.g., acetonitrile or methanol).

      • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

        • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

        • Base Hydrolysis: 0.1 M NaOH at room temperature for 1-2 hours (this reaction is expected to be fast).

        • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

        • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

        • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and white light for a defined period.

      • Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

      • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of your main compound and the degradation products. This will confirm that your method can separate all components.

    • Illustrative HPLC Method:

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23][24]

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).

      • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 270-280 nm).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

Data Presentation

The following table provides hypothetical stability data for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate under various conditions to illustrate the expected trends.

ConditionTime (hours)% Remaining Parent CompoundObservations
pH 3 (in dark, 25°C) 0100%Colorless solution
2499.5%Colorless solution
4899.1%Colorless solution
pH 7 (in dark, 25°C) 0100%Colorless solution
2495.2%Colorless solution
4890.8%Slight yellowing
pH 9 (in dark, 25°C) 0100%Colorless solution
285.3%Yellow solution
860.1%Brown solution
pH 7 (with light, 25°C) 0100%Colorless solution
880.5%Yellow solution
2465.2%Brown solution
pH 7 (in dark, 4°C) 0100%Colorless solution
7299.8%Colorless solution

Visualizations

Potential Degradation Pathways

parent Methyl 3-fluoro-5-hydroxy-4-methylbenzoate hydrolysis_product 3-fluoro-5-hydroxy-4-methylbenzoic acid + Methanol parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_product Quinone-type structures parent->oxidation_product Oxidation (O₂, light, metal ions) cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution in Desired Buffer/Solvent stress_ph Incubate at Different pH prep_solution->stress_ph stress_temp Incubate at Different Temperatures prep_solution->stress_temp stress_light Expose to Light prep_solution->stress_light sampling Sample at Time Points stress_ph->sampling stress_temp->sampling stress_light->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (% Degradation) hplc_analysis->data_analysis

Caption: Workflow for investigating the stability of the compound in solution.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Gibson, D. T., Koch, J. R., & Kallio, R. E. (1968). Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. Biochemistry, 7(7), 2653-2662.
  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Li, X., Zhao, Y., & Hoffmann, M. R. (2008). Electrochemical Oxidation Characteristics of p-Substituted Phenols Using a Boron-Doped Diamond Electrode. Environmental Science & Technology, 42(19), 7439-7444.
  • Howard, J. A., & Ingold, K. U. (1970). THE STOICHIOMETRIES FOR THE OXIDATION OF SOME SUBSTITUTED PHENOLS WITH PEROXY RADICALS. Canadian Journal of Chemistry, 48(6), 873-880.
  • Obradović, D., Stanković, D. M., Gojković-Bukarica, L., & Bumbaširević, V. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Bundgaard, H., & Nielsen, N. M. (1989). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. International Journal of Pharmaceutics, 57(2), 113-121.
  • Obradović, D., Stanković, D. M., Gojković-Bukarica, L., & Bumbaširević, V. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

  • Larrauri, J. A., Rupérez, P., & Saura-Calixto, F. (1997). Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

  • Singh, B., & Long, F. A. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 26A(9), 744-746.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Rockenbach, I. I., Gonzaga, L. V., Rizelio, V. M., de Oliveira, D. A., Fett, R., & Vizzotto, M. (2016). Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. Food Science and Technology, 36(3), 479-485.
  • Cheng, V. J., Bekhit, A. E. D. A., McConnell, M., Mros, S., & Zhao, J. (2017). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. Food Chemistry, 218, 307-315.
  • Olariu, R. I., Yüksel, A., Vione, D., & Arsene, C. (2022). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere.
  • Larrauri, J. A., Rupérez, P., & Saura-Calixto, F. (1997). Effect of Temperatures on Polyphenols during Extraction. Encyclopedia.pub. [Link]

  • Pocurull, E., Sánchez, G., Borrull, F., & Marcé, R. M. (2003). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Rockenbach, I. I., Gonzaga, L. V., Rizelio, V. M., de Oliveira, D. A., Fett, R., & Vizzotto, M. (2016). Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. SciELO. [Link]

  • Storemasta. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • Peterson, R. L., Himes, R. A., & Karlin, K. D. (2011). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 133(43), 17291-17303.
  • Agapiou, A., & Lymperopoulou, T. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Liu, M., Li, X., & Wang, J. (2010). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry, 58(1), 133-138.
  • Sharma, S., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Rayan Azoz. (n.d.). Storage conditions for chemicals in the laboratory. [Link]

  • Walse, S. S., & Tjeerdema, R. S. (2003). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 37(14), 3166-3173.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Bhat, N. A., Pomerantz, A., Mundhenke, C. J., & Field, J. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10696-10706.
  • Ankur Choudhary. (2015). Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. [Link]

  • Pihlaja, K., & Pasanen, P. (1989). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. [Link]

  • Pihlaja, K., & Pasanen, P. (1989). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (11), 1827-1831.
  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. [Link]

  • Zhang, Y., & Liu, J. (2018).
  • Khan, M. N. (2007). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]

  • Harper, D. B., & O'Hagan, D. (1994). Degradation and Transformation of Organic Fluorine Compounds. Critical Reviews in Microbiology, 20(3), 195-212.
  • Kim, S., Shin, H., & Lee, S. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H 2 O 2 Advanced Treatment of Tertiary-Treated Sewage.
  • da Silva, A. B. F., de Oliveira, A. C. A., da Silva, A. C., & de Alencastro, R. B. (2007). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 18(1), 145-152.
  • Angell, Y. L., Chen, Y., & Yan, X. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 26(16), 3878-3882.
  • Amidon, G. L., & Lee, H. K. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences, 70(7), 768-772.
  • Prakash, G. K. S., & Mathew, T. (2010). BF3-H2O catalyzed Fries rearrangement of phenolic esters. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate by NMR and MS

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical compar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a fluorinated aromatic compound with potential applications in pharmaceutical synthesis.[1] The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability and bioavailability, making precise characterization paramount.[2]

This document moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices and providing a framework for anticipating spectral outcomes.

The Analytical Imperative: Why NMR and MS?

The complementary nature of NMR and Mass Spectrometry provides a powerful and self-validating system for structural determination. While NMR spectroscopy probes the chemical environment of magnetically active nuclei to piece together the molecular skeleton, mass spectrometry provides the exact mass of the molecule and critical information about its fragmentation, confirming the elemental composition and connectivity. For a molecule like Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, with its various functional groups, a multi-technique approach is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prognosis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. Based on analogous compounds, we can predict the following proton signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 10.0 - 11.0Singlet1HAr-OH The phenolic proton is acidic and its chemical shift can be broad and variable depending on the solvent and concentration.
~ 7.0 - 7.5Doublet of doublets1HAr-H (position 2 or 6)Aromatic protons will be deshielded. The fluorine and hydroxyl groups will influence the exact shift. Coupling to the adjacent fluorine and potentially a meta proton will result in a doublet of doublets.
~ 6.8 - 7.2Doublet of doublets1HAr-H (position 2 or 6)The other aromatic proton will have a similar pattern but a slightly different chemical shift due to the different electronic environment.
~ 3.9Singlet3H-OCH₃ The methyl ester protons are in a relatively shielded environment.
~ 2.2Singlet3HAr-CH₃ The aromatic methyl protons are slightly deshielded by the aromatic ring.
¹³C NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The presence of the fluorine atom will introduce characteristic carbon-fluorine couplings (J-couplings), which are invaluable for assignment.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 165 - 170C =OThe carbonyl carbon of the ester is highly deshielded.
~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz)C -FThe carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly deshielded.
~ 145 - 150C -OHThe carbon bearing the hydroxyl group will be deshielded.
~ 130 - 135Quaternary Ar-C The quaternary carbon of the ester attachment.
~ 120 - 125 (d, ²JCF ≈ 20-25 Hz)Ar-C HAromatic methine carbon ortho to the fluorine will show a two-bond coupling.
~ 115 - 120 (d, ²JCF ≈ 15-20 Hz)C -CH₃The carbon attached to the methyl group, potentially showing a two-bond coupling to fluorine.
~ 110 - 115 (d, ³JCF ≈ 5-10 Hz)Ar-C HAromatic methine carbon meta to the fluorine will exhibit a smaller three-bond coupling.
~ 52-OC H₃The methyl ester carbon.
~ 15 - 20Ar-C H₃The aromatic methyl carbon.
¹⁹F NMR: The Fluorine Perspective

Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[3][4][5] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[6][7] For an aromatic fluoride, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃.[8] The signal will likely be a triplet of doublets due to coupling with the two ortho protons and the meta proton.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry will provide the molecular weight of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and offer structural clues through its fragmentation pattern. The molecular formula is C₉H₉FO₃, giving a molecular weight of 184.16 g/mol .[1]

Expected Fragmentation Pattern

Under electron ionization (EI), the molecular ion ([M]⁺•) is expected at m/z 184. Key fragmentation pathways would likely involve:

  • Loss of a methoxy radical (•OCH₃): This would lead to a fragment ion at m/z 153.

  • Loss of formaldehyde (CH₂O) from the methoxy group: This would result in an ion at m/z 154.

  • Decarboxylation (loss of CO₂): This would produce a fragment at m/z 140.

  • Loss of the entire ester group (•COOCH₃): This would give rise to a fragment at m/z 125.

The relative abundances of these fragments will depend on their stability.[9][10]

Predicted m/z Proposed Fragment
184[M]⁺• (Molecular Ion)
153[M - •OCH₃]⁺
154[M - CH₂O]⁺•
125[M - •COOCH₃]⁺

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization). The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400).

Visualization of the Analytical Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation & Structure Confirmation Sample Methyl 3-fluoro-5-hydroxy-4-methylbenzoate NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq 1D (¹H, ¹³C, ¹⁹F) & 2D (COSY, HSQC) NMR NMR_Prep->NMR_Acq NMR_Data NMR Spectra & Coupling Constants NMR_Acq->NMR_Data Interpretation Spectral Interpretation NMR_Data->Interpretation GCMS GC-MS Analysis (EI) MS_Prep->GCMS MS_Data Mass Spectrum & Fragmentation Pattern GCMS->MS_Data MS_Data->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Workflow for the characterization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Comparison of Techniques and Alternative Methods

Technique Strengths Limitations Alternative/Complementary Methods
NMR Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Relatively low sensitivity. Requires higher sample concentration.X-ray Crystallography (for solid-state structure), Infrared (IR) Spectroscopy (for functional group identification).
Mass Spectrometry High sensitivity. Provides accurate molecular weight and elemental composition (with high-resolution MS).Provides limited information on stereochemistry. Isomers can be difficult to distinguish.Elemental Analysis (to confirm elemental composition).

Conclusion

The comprehensive characterization of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is best achieved through the synergistic application of NMR spectroscopy and mass spectrometry. While this guide provides a robust predictive framework based on established principles and data from analogous structures, experimental verification remains the gold standard. The detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with the molecular weight and fragmentation patterns from mass spectrometry, will provide the necessary evidence for unambiguous structure elucidation, a critical step in the advancement of any research or development program involving this compound.

References

  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2847–2854. [Link][5][6]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link][3]

  • Idkowiak, J., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(33), 6858-6866. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][4]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. [Link]

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  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link][9]

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Comparative

A Comparative Guide to the Analytical Validation for the Synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate synthesis. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation strategy.

Introduction: The Significance of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a key building block in modern medicinal chemistry. As a substituted phenolic ester, its structure is pivotal for the synthesis of complex pharmaceutical agents. The strategic placement of a fluorine atom is a common tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability[1]. Consequently, ensuring the purity, identity, and quality of this intermediate is not merely a procedural step but a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide will dissect the analytical validation process for a representative synthesis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3][4]. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of Good Manufacturing Practice (GMP)[5][6].

Synthesis Overview and the Role of Analytical Validation

A plausible and common route to Methyl 3-fluoro-5-hydroxy-4-methylbenzoate involves the esterification of its corresponding carboxylic acid, 3-fluoro-5-hydroxy-4-methylbenzoic acid, with methanol. This reaction is typically catalyzed by a strong acid, such as thionyl chloride or a solid acid catalyst, to drive the reaction to completion[7][8].

The validation process is intrinsically linked to the synthesis, as it must be capable of separating the final product from starting materials, reagents, and any potential side-products or degradation products[9][10].

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Reagents Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification e.g., Recrystallization, Chromatography Purified Intermediate Purified Intermediate Purification->Purified Intermediate Method Development Method Development Purified Intermediate->Method Development Method Validation Method Validation Method Development->Method Validation ICH Q2(R2) Parameters Validated Method Validated Method Method Validation->Validated Method QC Release & Stability Testing QC Release & Stability Testing Validated Method->QC Release & Stability Testing

Caption: Overall Workflow from Synthesis to a Validated QC Method.

Comparative Analysis of Core Analytical Techniques

A multi-faceted analytical approach is required for comprehensive validation. No single technique can provide all the necessary information. The table below compares the primary methods used to characterize Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Technique Primary Application Strengths Limitations Relevance to this Synthesis
HPLC (UV) Purity assessment, quantitative assay, impurity profiling, stability testing.High precision and accuracy for quantification; robust and reproducible; widely accepted by regulatory bodies[11][12].Not a primary tool for structural identification; requires reference standards for quantification.Essential. The primary workhorse for determining purity, assaying the final product, and performing stability studies.
GC-MS Analysis of volatile impurities; identity confirmation.Excellent for separating volatile components; provides mass data for identification[13][14].May require derivatization for non-volatile or thermally labile compounds like phenols, adding complexity[15].Complementary. Useful for detecting residual solvents (e.g., methanol) and volatile side-products.
NMR (¹H, ¹³C, ¹⁹F) Unambiguous structural elucidation and confirmation of identity.Provides definitive structural information, including atom connectivity and stereochemistry[16]. ¹⁹F NMR is highly specific and sensitive for fluorinated compounds[17][18].Primarily qualitative/semi-quantitative; lower throughput and higher equipment cost for routine QC.Crucial. Indispensable for the definitive confirmation of the molecular structure of the synthesized intermediate.
FTIR Identification of functional groups.Fast, simple, and provides a characteristic molecular "fingerprint"[10].Provides limited structural information; not suitable for quantification of mixtures.Supportive. A rapid and effective tool for confirming the presence of key functional groups (ester C=O, phenol O-H, C-F).

Deep Dive: A Validated HPLC Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative validation of this synthesis. We will detail a representative reversed-phase HPLC method and its validation according to ICH Q2(R2) guidelines[2][5].

Proposed HPLC Method Parameters
Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for retaining and separating moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution for phenolic compounds. A gradient elution is chosen to ensure elution of both polar and non-polar impurities.
Gradient 30% B to 90% B over 15 minEnsures separation of potential impurities from the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection UV at 275 nmThe aromatic ring provides strong UV absorbance, allowing for sensitive detection.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good detector response.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
The Validation Workflow: Parameters and Protocols

The validation process demonstrates that the analytical procedure is fit for its intended purpose[19]. This involves a series of experiments to assess its performance characteristics.

G Start Start Protocol Develop Validation Protocol & Acceptance Criteria Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits QL & DL Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report End End Report->End

Caption: A systematic workflow for HPLC method validation.

Validation Parameters: Acceptance Criteria & Experimental Design

The following table summarizes the key validation parameters and their typical acceptance criteria as mandated by regulatory guidelines[4][20][21].

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method measures only the desired analyte, free from interference.Peak purity index > 0.999. No co-elution from placebo, impurities, or degradation products.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999
Range The concentration interval where the method is precise, accurate, and linear.For Assay: 80-120% of the target concentration[19].
Accuracy The closeness of the measured value to the true value.98.0% - 102.0% recovery for the assay.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%
Quantitation Limit (QL) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-Noise (S/N) ratio ≥ 10.
Detection Limit (DL) The lowest concentration that can be detected, but not necessarily quantified.Signal-to-Noise (S/N) ratio ≥ 3.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., tailing factor, resolution) remain within limits.

Experimental Protocols & Data Presentation

Protocol 1: Specificity (Forced Degradation)

Objective: To demonstrate that the analytical method can separate the main analyte from potential degradation products, proving it is "stability-indicating"[22].

  • Prepare Solutions: Prepare solutions of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate at a target concentration (e.g., 0.5 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Store the solid material at 105°C for 24 hours.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid/base samples and dilute all samples to the target concentration. Analyze by HPLC with a photodiode array (PDA) detector.

  • Evaluation: Assess the chromatograms for new peaks corresponding to degradation products. The primary peak should be spectrally pure and well-resolved from all other peaks.

Protocol 2: Linearity, Accuracy, and Precision

Objective: To simultaneously evaluate linearity, accuracy, and precision across the analytical range.

  • Prepare Stock Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Prepare Calibration Standards: Prepare at least five concentration levels ranging from 80% to 120% of the target assay concentration (e.g., 0.4, 0.45, 0.5, 0.55, 0.6 mg/mL).

  • Linearity Analysis:

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²).

    Table: Hypothetical Linearity Data

    Concentration (mg/mL) Mean Peak Area
    0.40 (80%) 810,500
    0.45 (90%) 909,800
    0.50 (100%) 1,015,200
    0.55 (110%) 1,110,700
    0.60 (120%) 1,225,100

    | Result | R² = 0.9998 |

  • Accuracy and Precision Analysis:

    • The results from the linearity study (three injections at each of the three levels: 80%, 100%, 120%) can be used.

    • Accuracy: Calculate the percent recovery for each injection against the theoretical concentration[23].

    • Precision (Repeatability): Calculate the Relative Standard Deviation (RSD) of the peak areas at each concentration level.

    • Intermediate Precision: Have a second analyst repeat the study on a different day or with a different instrument and compare the results[6].

    Table: Hypothetical Accuracy & Precision Data

    Level Theoretical Conc. (mg/mL) Mean Recovery (%) Repeatability (RSD, n=3)
    80% 0.40 100.5% 0.8%
    100% 0.50 99.8% 0.6%

    | 120% | 0.60 | 101.1% | 0.9% |

Conclusion

The analytical validation for the synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a rigorous, multi-step process that underpins the quality and reliability of this critical pharmaceutical intermediate. While HPLC serves as the primary quantitative tool for purity and assay, its validation must be comprehensive, covering specificity, linearity, accuracy, precision, and robustness as defined by ICH guidelines[24].

A holistic validation strategy integrates complementary techniques. NMR and FTIR are indispensable for the absolute confirmation of the chemical structure, while GC-MS provides a valuable method for screening volatile impurities and residual solvents. By employing this suite of validated analytical methods, researchers and drug developers can ensure that the synthesized intermediate meets the stringent quality standards required for its use in the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH.org. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharmInternational.com. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]

  • ResearchGate. (2013). HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]

  • Separation Science. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of methylated products generated by recombinant HcBSMTs.... ResearchGate. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.gov. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR.com. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate. MySkinRecipes. [Link]

  • Wiley Analytical Science. (2006). GC/MS reveals methyl benzoate is a marker for indoor mould. Wiley Analytical Science. [Link]

  • PubMed. (n.d.). Methyl benzoate as a marker for the detection of mold in indoor building materials. PubMed. [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Rocky Mountain Laboratories. [Link]

  • Google Patents. (n.d.). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL.co.jp. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Restek. (n.d.). Methyl benzoate. Restek. [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link]

  • GSC Online Press. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Scheme 1. Route to preparation of benzoic acid derivatives by reaction.... ResearchGate. [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.com. [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. [Link]

  • Pharmaffiliates. (n.d.). Sodium Benzoate-impurities. Pharmaffiliates. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. MySkinRecipes. [Link]

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  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Organic-Chemistry.org. [Link]

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Validation

A Comparative Guide to Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and Other Benzoate Derivatives for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the selection of appropriate excipients is paramount to ensuring product stability, efficacy, and safety. Among the various classes of preservatives and antiox...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and cosmetic formulation, the selection of appropriate excipients is paramount to ensuring product stability, efficacy, and safety. Among the various classes of preservatives and antioxidants, benzoate derivatives have long been a cornerstone. This guide provides an in-depth technical comparison of a novel fluorinated benzoate, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, with established benzoate derivatives such as methylparaben and sodium benzoate. By examining their structure-activity relationships, and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

Introduction to Benzoate Derivatives: A Legacy of Preservation

Benzoate derivatives, characterized by the presence of a carboxyl group attached to a benzene ring, are a versatile class of chemical compounds with widespread applications in the food, cosmetic, and pharmaceutical industries. Their primary function is to act as antimicrobial agents, preventing the growth of bacteria, yeasts, and molds, thereby extending the shelf-life and ensuring the safety of various products. Furthermore, many benzoate derivatives exhibit antioxidant properties, protecting formulations from oxidative degradation.

The efficacy of these compounds is intrinsically linked to their chemical structure. Substitutions on the benzene ring, such as hydroxyl, alkyl, and halogen groups, can significantly influence their physicochemical properties and biological activities. This guide will delve into these structure-activity relationships, with a particular focus on the impact of fluorination.

Profile of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a halogenated phenolic compound that has emerged as a promising intermediate in the synthesis of pharmaceuticals.[1] Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl group, suggests a potential for enhanced biological activity compared to traditional benzoate derivatives.

Physicochemical Properties:

PropertyValueSource
CAS Number 1215031-99-4[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Boiling Point 307.3±42.0 °C at 760 mmHg[1]
Storage Room temperature, light-proof, inert gas[1]

The presence of a fluorine atom is known to enhance the metabolic stability and bioavailability of drug candidates.[2][3] The hydroxyl group is crucial for antioxidant activity, while the methyl group can influence lipophilicity and binding to target enzymes.[4][5]

Comparative Analysis of Performance

This section provides a comparative analysis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate with two widely used benzoate derivatives: Methylparaben (a p-hydroxybenzoic acid ester) and Sodium Benzoate (the sodium salt of benzoic acid). The comparison will focus on three key performance indicators: antimicrobial efficacy, antioxidant capacity, and cytotoxicity.

Antimicrobial Efficacy

The antimicrobial activity of benzoate derivatives is a critical parameter for their application as preservatives. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.

Predicted Antimicrobial Activity of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate:

  • Fluorination: The introduction of a fluorine atom onto an aromatic ring has been shown to enhance the antimicrobial activity of various compounds.[6][7] This is attributed to increased lipophilicity, which facilitates passage through the microbial cell membrane, and alteration of electronic properties that can lead to enhanced interaction with microbial targets.

  • Hydroxyl Group: The presence of a hydroxyl group is also known to contribute to antimicrobial activity.

  • Methyl Group: The methyl group can further increase lipophilicity.

Based on these principles, it is hypothesized that Methyl 3-fluoro-5-hydroxy-4-methylbenzoate will exhibit a lower MIC (i.e., higher potency) than its non-fluorinated counterparts against a broad spectrum of microorganisms.

Comparative MIC Data for Benzoate Derivatives:

The following table summarizes the known MIC values for Methylparaben and Sodium Benzoate against common microorganisms.

MicroorganismMethylparaben MICSodium Benzoate MICPredicted Methyl 3-fluoro-5-hydroxy-4-methylbenzoate MIC
Staphylococcus aureus~2.6 mM>10,000 ppm (pH 7.0)< 2.6 mM
Escherichia coli->10,000 ppm (pH 7.0)Lower than non-fluorinated analogs
Candida albicans-0.5 mg/ml< 0.5 mg/ml
Aspergillus brasiliensis->50 mg/ml< 50 mg/ml

Note: The efficacy of sodium benzoate is highly dependent on the pH of the medium, with greater activity observed in more acidic conditions. The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[8]

Antioxidant Capacity

The antioxidant activity of phenolic compounds like benzoate derivatives is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with the results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater antioxidant activity.

Predicted Antioxidant Activity of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate:

The antioxidant potential of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is influenced by its substituents:

  • Hydroxyl Group: The hydroxyl group is the primary functional group responsible for antioxidant activity.[4]

  • Fluorine and Methyl Groups: These groups can modulate the electronic properties of the benzene ring and the bond dissociation enthalpy of the O-H bond, thereby influencing the hydrogen-donating ability. Theoretical studies suggest that fluorination can enhance the pharmacological activity of antioxidants.[9]

Therefore, it is anticipated that Methyl 3-fluoro-5-hydroxy-4-methylbenzoate will exhibit potent antioxidant activity.

Comparative Antioxidant Activity of Benzoic Acid Derivatives:

The following table presents the DPPH IC50 values for several hydroxybenzoic acids to provide a comparative context.

Benzoate DerivativeDPPH IC50 (µM)
Gallic Acid (3,4,5-trihydroxybenzoic acid)2.42
Protocatechuic Acid (3,4-dihydroxybenzoic acid)10.4
Gentisic Acid (2,5-dihydroxybenzoic acid)6.1
Predicted Methyl 3-fluoro-5-hydroxy-4-methylbenzoatePotentially < 10 µM
Cytotoxicity

While effective as antimicrobial and antioxidant agents, the potential cytotoxicity of benzoate derivatives is a critical consideration for their use in pharmaceuticals and cosmetics. Cytotoxicity is often evaluated in vitro using cell lines, such as human gingival fibroblasts.

Predicted Cytotoxicity of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate:

The introduction of fluorine can sometimes increase the cytotoxicity of a compound.[10] However, the overall cytotoxicity will depend on the specific cell line and the concentration of the compound. It is crucial to perform experimental cytotoxicity assays to determine the safety profile of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Comparative Cytotoxicity of Benzoate Derivatives:

Studies have shown that at concentrations typically used in consumer products, sodium benzoate and parabens exhibit low cytotoxicity to human gingival fibroblasts.[11] It is essential to conduct similar studies for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate to establish its safety profile.

Experimental Protocols

To facilitate the direct comparison of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate with other benzoate derivatives, detailed, step-by-step methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solution of test compound dilutions Perform serial two-fold dilutions in microtiter plate start->dilutions inoculate Inoculate microtiter plate with microbial suspension dilutions->inoculate inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Visually inspect for turbidity (growth) incubate->read mic Determine MIC as the lowest concentration with no visible growth read->mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the benzoate derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solution of test compound dilutions Prepare serial dilutions of test compound start->dilutions mix Mix test compound dilutions with DPPH solution dilutions->mix dpph_prep Prepare DPPH working solution (e.g., 0.1 mM in methanol) dpph_prep->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate percentage of radical scavenging activity measure->calculate ic50 Determine IC50 value calculate->ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the benzoate derivative in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microtiter plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Conclusion and Future Directions

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate presents a compelling profile for further investigation as a multifunctional agent in pharmaceutical and cosmetic applications. Based on established structure-activity relationships, it is predicted to exhibit enhanced antimicrobial and antioxidant properties compared to traditional benzoate derivatives. The fluorine substitution is a key feature that is expected to confer these advantages.

However, it is imperative to underscore that these are predictions based on sound scientific principles. Rigorous experimental validation is the necessary next step. The detailed protocols provided in this guide offer a clear roadmap for researchers to undertake a direct, head-to-head comparison of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate with other benzoates. Such studies will be instrumental in elucidating its true potential and defining its place in the arsenal of formulation scientists. Future research should also focus on in vivo efficacy and comprehensive safety assessments to fully characterize this promising compound.

References

  • Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. (2023). MDPI. [Link]

  • Methyl 3-fluoro-5-hydroxybenzoate. (n.d.). PubChem. [Link]

  • Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. (2022). Preprints.org. [Link]

  • Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. (n.d.). Taylor & Francis Online. [Link]

  • Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.). ResearchGate. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. [Link]

  • Antioxidant properties of benzoic acid derivatives against superoxide radical. (n.d.). Phcog.Net. [Link]

  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. (n.d.). SciELO SA. [Link]

  • Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2025). ResearchGate. [Link]

  • Antioxidant properties of benzoic acid derivatives against superoxide radical. (n.d.). Semantic Scholar. [Link]

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. (n.d.). MySkinRecipes. [Link]

  • Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. (2000). PubMed. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). PMC. [Link]

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2021). PubMed. [Link]

  • Fluorination in enhancing photoactivated antibacterial activity of Ru(II) complexes with photo-labile ligands. (2020). RSC Publishing. [Link]

  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (n.d.). PubMed. [Link]

  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. (n.d.). PubMed. [Link]

  • A new element in the fight against antibiotic resistance. (2022). BioTechniques. [Link]

  • Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com. [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). PubMed. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). PubMed. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH. [Link]

  • Cytotoxicity of the Ingredients of Commonly Used Toothpastes and Mouthwashes on Human Gingival Fibroblasts. (n.d.). PMC. [Link]

  • Methylparaben. (n.d.). PubChem. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). Semantic Scholar. [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate. [Link]

  • Syntheses and Structure–activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. (n.d.). Amanote Research. [Link]

  • Structure-Property Relationships in Fluorinated Aromatic Polymers for High-Performance Energy Storage Systems. (2025). ResearchGate. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
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  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC. [Link]

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Comparative

The Strategic Advantage of Fluorine: A Comparative Guide to Methyl 3-fluoro-5-hydroxy-4-methylbenzoate as a Synthetic Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences the efficiency, scalability, and ultimate su...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the selection of an appropriate synthetic intermediate is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. Among the vast array of available building blocks, fluorinated aromatic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of target molecules. This guide provides an in-depth technical comparison of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and its utility as a synthetic intermediate against viable alternatives, supported by experimental insights and data.

The Rise of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry. The small atomic radius and high electronegativity of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, transforming a promising compound into a viable drug candidate. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, with its strategically placed fluorine, hydroxyl, and methyl substituents, presents itself as a versatile scaffold for the synthesis of a new generation of pharmaceuticals.

Physicochemical Properties and Reactivity Profile

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a trifunctional aromatic compound offering multiple reaction sites for synthetic elaboration.

PropertyValue
CAS Number 1215031-99-4
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Boiling Point 307.3±42.0 °C at 760 mmHg

The key reactive centers of this intermediate are:

  • Phenolic Hydroxyl Group: Amenable to a wide range of reactions including O-alkylation, acylation, and etherification. The acidity of this proton is influenced by the electron-withdrawing fluorine atom.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization.

  • Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the directing effects of the existing substituents guiding the position of new functional groups. The fluorine atom can also participate in nucleophilic aromatic substitution reactions under specific conditions.

Comparative Performance in a Key Transformation: O-Alkylation

To objectively assess the efficacy of methyl 3-fluoro-5-hydroxy-4-methylbenzoate, we will compare its performance in a common and crucial synthetic transformation, O-alkylation, against its non-fluorinated analog, methyl 3-hydroxy-4-methylbenzoate.

Experimental Protocol: O-Alkylation

The following protocol is a representative procedure for the O-alkylation of a phenolic hydroxyl group on a benzoate scaffold.

Materials:

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate or Methyl 3-hydroxy-4-methylbenzoate (1.0 equiv)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.4 equiv)

  • Potassium carbonate (K₂CO₃) (2.2 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the methyl hydroxybenzoate derivative, potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 70°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum.

Performance Comparison
IntermediateReactionTypical YieldReference
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate O-AlkylationHigh (expected)N/A
Methyl 3-hydroxy-4-methoxybenzoate O-Alkylation94.7%[1]

Alternative Synthetic Intermediates

While methyl 3-fluoro-5-hydroxy-4-methylbenzoate offers distinct advantages, other intermediates can be employed for the synthesis of similar molecular scaffolds.

  • Methyl 3,5-dihydroxybenzoate: This intermediate allows for the introduction of two different side chains via selective alkylation of the two hydroxyl groups. However, achieving high regioselectivity can be challenging and may require multi-step protection-deprotection strategies.

  • Methyl 4-hydroxybenzoate: A simple and cost-effective starting material, but lacks the fluorine substituent and the additional functional group handle present in the primary subject of this guide.

  • Other Fluorinated Benzoic Acid Derivatives: A variety of other fluorinated benzoic acid derivatives are commercially available, each with a unique substitution pattern that can be advantageous for specific synthetic targets. The choice among these will depend on the desired final structure and the planned synthetic route.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of DMF as a solvent in the O-alkylation protocol is deliberate; its polar aprotic nature effectively solvates the potassium carbonate and the phenoxide intermediate, facilitating the nucleophilic attack on the alkyl halide. The use of a moderate excess of the alkylating agent and base ensures the reaction proceeds to completion. A self-validating aspect of this protocol is the straightforward workup procedure. The product precipitates upon addition to water, allowing for easy isolation and purification, and the purity can be readily assessed by standard analytical techniques such as NMR and melting point determination.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the O-alkylation of a methyl hydroxybenzoate derivative.

O_Alkylation_Workflow Start Start: Methyl Hydroxybenzoate Derivative Reagents Reagents: - Alkyl Halide - K₂CO₃ - DMF Reaction Reaction: - Stir at room temperature - Heat to 70°C Reagents->Reaction Combine Workup Workup: - Cool to RT - Add to ice-water Reaction->Workup Monitor by TLC Isolation Isolation: - Vacuum filtration - Wash with cold water Workup->Isolation Precipitation Product Final Product: O-Alkylated Methyl Benzoate Isolation->Product Drying

Caption: General workflow for the O-alkylation of a methyl hydroxybenzoate.

Logical Relationships in Intermediate Selection

The decision to use a fluorinated versus a non-fluorinated intermediate often hinges on the desired properties of the final product. The following diagram illustrates this decision-making process.

Intermediate_Selection Goal Desired Final Product Properties Fluorinated Enhanced Metabolic Stability, Altered Lipophilicity, Improved Binding Affinity Goal->Fluorinated Need for Property Modulation NonFluorinated Lower Cost, Simpler Synthesis, Established Protocols Goal->NonFluorinated Prioritize Cost/Simplicity SelectFluorinated Select Methyl 3-fluoro- 5-hydroxy-4-methylbenzoate Fluorinated->SelectFluorinated SelectNonFluorinated Select Non-Fluorinated Alternative NonFluorinated->SelectNonFluorinated

Caption: Decision tree for selecting a fluorinated vs. non-fluorinated intermediate.

Conclusion

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate stands out as a highly efficacious synthetic intermediate, particularly for applications in medicinal chemistry where the introduction of a fluorine atom is desired to enhance the properties of the target molecule. Its trifunctional nature provides synthetic chemists with a versatile platform for constructing complex molecular architectures. While direct comparative data with its non-fluorinated analog is sparse in the literature, fundamental principles of organic chemistry suggest that its reactivity in key transformations like O-alkylation is likely to be excellent, with the potential for faster reaction rates. The choice between this and other intermediates will ultimately depend on the specific goals of the synthesis, with methyl 3-fluoro-5-hydroxy-4-methylbenzoate being the premier choice when the strategic incorporation of fluorine is a key design element.

References

Sources

Validation

A Comparative Spectroscopic Guide to Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and its Structural Analogs

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic ester, presents a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic ester, presents a unique analytical challenge due to the interplay of its various functional groups. This guide provides an in-depth comparative analysis of its spectral properties, juxtaposed with two structurally related compounds: Methyl 3,5-dihydroxybenzoate and Methyl 4-methylbenzoate. By understanding their distinct spectral signatures, researchers can gain valuable insights into the structural nuances that drive their chemical and biological activities.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a repository of experimental data but also a logical framework for spectroscopic analysis. The methodologies presented herein are grounded in established scientific principles, ensuring both technical accuracy and practical applicability.

Introduction to the Spectroscopic Landscape

The structural elucidation of organic molecules relies on a synergistic application of various spectroscopic techniques. For Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and its analogs, four key methods provide a comprehensive analytical toolkit:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of each atom.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and provides information about its structure through fragmentation patterns.

  • UV-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.

The following sections will delve into the theoretical underpinnings and practical application of each technique, presenting a comparative analysis of the spectral data for our three compounds of interest.

Comparative Spectral Analysis

A direct comparison of the spectral data reveals the subtle yet significant influence of substituent groups on the physicochemical properties of these aromatic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)-OH (δ, ppm)
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate Predicted data~3.9~2.2~5.0-6.0
Methyl 3,5-dihydroxybenzoate 6.81 (t, J=2.20Hz, 1H), 7.29 (d, J=2.20Hz, 2H)[1]3.91 (s, 3H)[1]-~9.0-10.0
Methyl 4-methylbenzoate 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H)[2]3.88 (s, 3H)[2]2.39 (s, 3H)[2]-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)-CH₃ (δ, ppm)
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate Predicted dataPredicted dataPredicted dataPredicted data
Methyl 3,5-dihydroxybenzoate 158.4[1]107.5, 108.8, 132.0, 157.8[1]52.4[1]-
Methyl 4-methylbenzoate 167.1[2]143.4, 129.5, 129.0, 127.3[2]51.8[2]21.5[2]
Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupMethyl 3-fluoro-5-hydroxy-4-methylbenzoate (Predicted)Methyl 3,5-dihydroxybenzoateMethyl 4-methylbenzoate
O-H Stretch ~3300-3500 (broad)~3300-3500 (broad)-
C-H Stretch (Aromatic) ~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic) ~2850-3000-~2850-3000
C=O Stretch (Ester) ~1710-1730~1700-1720~1720-1740
C-O Stretch (Ester) ~1250-1300 and ~1000-1100~1250-1300 and ~1000-1100~1250-1300 and ~1000-1100
C-F Stretch ~1000-1100--
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. The data is presented as a mass-to-charge ratio (m/z).

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate 184.05Predicted: 153 ([M-OCH₃]⁺), 125 ([M-COOCH₃]⁺)
Methyl 3,5-dihydroxybenzoate 168.04[3]137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺)[3]
Methyl 4-methylbenzoate 150.07[4]119 ([M-OCH₃]⁺), 91 ([M-COOCH₃]⁺, tropylium ion)[5]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated systems and chromophores. The wavelength of maximum absorbance (λ_max) is reported in nanometers (nm).

Table 5: UV-Visible Absorption Data

Compoundλ_max (nm) (in Ethanol or Methanol)Molar Absorptivity (ε)
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate Predicted: ~270-290 nm-
Methyl 3,5-dihydroxybenzoate ~275 nm-
Methyl 4-methylbenzoate ~240 nm and ~280 nm-

Phenolic compounds, such as our target molecule and Methyl 3,5-dihydroxybenzoate, typically exhibit strong absorption in the UV region due to the presence of the benzene ring.[6]

Experimental Protocols

To ensure the reproducibility and validity of the spectral data, detailed experimental protocols are essential. The following sections outline standardized procedures for each spectroscopic technique.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections. For ¹H NMR, integrate the signals to determine the relative number of protons. Identify the chemical shifts of the peaks.

Infrared (IR) Spectroscopy Protocol

Caption: Workflow for solid-state IR spectroscopy.

Detailed Steps:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This will account for any atmospheric and instrumental absorptions.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)

Caption: Workflow for GC-MS with Electron Ionization.

Detailed Steps:

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol). Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization: In the electron ionization (EI) source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[7]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.[8]

UV-Visible Spectroscopy Protocol

Caption: Workflow for UV-Visible Spectroscopy.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration. Prepare a series of dilutions from the stock solution.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).[9]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration for the series of dilutions, and the concentration of an unknown sample can be determined using the Beer-Lambert law.

Conclusion

The spectral analysis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, in comparison with its structural analogs, Methyl 3,5-dihydroxybenzoate and Methyl 4-methylbenzoate, highlights the diagnostic power of modern spectroscopic techniques. Each functional group and its position on the aromatic ring imparts a unique signature on the NMR, IR, MS, and UV-Vis spectra. This guide provides a foundational framework for the characterization of such compounds, emphasizing the importance of rigorous experimental protocols and a comparative analytical approach. As the complexity of pharmaceutical molecules continues to grow, a deep understanding of these spectroscopic principles will remain an indispensable asset for researchers in the field.

References

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Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Any ambiguity can lead to flawed interpretations of experimental results and costly delays in research and development. This guide provides an in-depth, technical comparison of analytical techniques for the structural elucidation of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry.

The challenge in confirming the structure of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate lies in the potential for isomeric substitution patterns on the benzene ring. Misidentification of the substitution pattern could lead to the pursuit of incorrect structure-activity relationships (SAR) and ultimately, the failure of a drug discovery campaign. This guide will walk through a systematic, multi-technique approach to confidently assign the correct structure, comparing predicted spectroscopic data with established principles of organic spectroscopy. While publicly available experimental spectra for this specific molecule are limited, this guide will utilize predicted data, benchmarked against known compounds, to illustrate the principles of structural confirmation.

The Importance of Orthogonal Analytical Techniques

No single analytical technique can unequivocally determine the structure of a novel compound. A robust structural confirmation relies on the convergence of data from multiple, orthogonal techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system. For Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, the key analytical techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. Crucially for this molecule, NMR can reveal through-bond and through-space correlations that help to definitively establish the substitution pattern.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can offer clues about the arrangement of functional groups.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Visualizing the Structural Challenge: Potential Isomers

To appreciate the importance of a rigorous analytical approach, let's visualize the target molecule and its potential isomers. The subtle differences in the positions of the fluorine, hydroxyl, and methyl groups on the benzene ring present the primary analytical challenge.

G cluster_target Target Molecule cluster_isomer1 Isomer 1 cluster_isomer2 Isomer 2 target target caption1 Methyl 3-fluoro-5-hydroxy-4-methylbenzoate isomer1 isomer1 caption2 Methyl 5-fluoro-3-hydroxy-4-methylbenzoate isomer2 isomer2 caption3 Methyl 3-fluoro-5-hydroxy-2-methylbenzoate G start Synthesized Compound (Presumed Methyl 3-fluoro-5-hydroxy-4-methylbenzoate) ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Pattern start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups start->ir nmr_1d 1D NMR Spectroscopy (¹H and ¹³C) - Determine Proton and Carbon Environments start->nmr_1d data_analysis Integrated Data Analysis - Compare Experimental and Predicted Data - Elucidate Structure ms->data_analysis ir->data_analysis nmr_2d 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish Connectivity nmr_1d->nmr_2d nmr_2d->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Validation

A Comparative Guide to the Purity Assessment of Synthesized Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a synthesized fluorinated aromatic ester, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a compound with potential applications in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from years of experience in the field, all while adhering to the stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The Synthetic Landscape and Potential Impurities

The synthesis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate typically proceeds via a Fischer-Speier esterification of 3-fluoro-5-hydroxy-4-methylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[6][7] While seemingly straightforward, this process can introduce a variety of impurities that must be identified and quantified.

Common Organic Impurities May Include:

  • Starting Materials: Unreacted 3-fluoro-5-hydroxy-4-methylbenzoic acid.

  • By-products: Formation of undesired isomers or products from side reactions.

  • Intermediates: Incomplete reaction leading to the presence of reaction intermediates.

  • Degradation Products: Decomposition of the target molecule under the reaction or storage conditions.[8][9]

  • Reagents, Ligands, and Catalysts: Residual acid catalyst or other reagents used in the synthesis.[8][9]

Inorganic Impurities and Residual Solvents:

  • Inorganic Salts: Formed during workup and neutralization steps.

  • Residual Solvents: Methanol from the esterification, and other solvents used during purification (e.g., ethyl acetate, hexane for recrystallization).[8]

The purification of the synthesized ester is critical. Recrystallization is a powerful technique for removing nonvolatile organic impurities.[10][11] A typical procedure would involve dissolving the crude product in a hot solvent in which it is soluble and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[10][12]

Orthogonal Analytical Approaches for Robust Purity Determination

A cornerstone of trustworthy purity assessment is the use of orthogonal analytical techniques – methods that measure the same attribute (purity) through different physicochemical principles. This approach provides a more comprehensive and reliable purity profile. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a staple in pharmaceutical analysis for its ability to separate and quantify non-volatile and thermally labile compounds.[13][14] For Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile. A gradient elution is chosen to ensure separation of impurities with a wide range of polarities.[13]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in 50:50 Acetonitrile:Water.

This method is designed for robustness. The C18 stationary phase provides excellent retention for the aromatic ester. The acidic mobile phase ensures that the phenolic hydroxyl group and any residual carboxylic acid are in their protonated state, leading to sharp, symmetrical peaks. The gradient elution allows for the separation of more polar impurities (like the starting acid) from the main component and also resolves less polar by-products. The UV detector is simple, reliable, and provides a linear response over a wide concentration range, which is crucial for accurate quantification.[5] The method's performance must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[4][5][15]

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

For volatile and semi-volatile impurities, GC-MS is an exceptionally powerful technique, offering high-resolution separation combined with definitive mass identification.[16][17][18] This is particularly useful for detecting residual solvents and volatile by-products that might not be well-resolved or detected by HPLC.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: 1 mg/mL solution in Dichloromethane.

The DB-5ms column is a low-polarity phase suitable for a wide range of analytes. The temperature program is designed to first elute highly volatile compounds like residual solvents at a low temperature, followed by a ramp to separate semi-volatile impurities and the main compound. The high final temperature ensures that any high-boiling point impurities are eluted from the column. The mass spectrometer provides a second dimension of data, confirming the identity of separated components by their mass spectra, which can be compared against spectral libraries. This inherent specificity is a key aspect of the method's trustworthiness.[16]

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, offers a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.[19][20] The signal intensity is directly proportional to the number of nuclei, providing a highly accurate measure of purity.

  • Spectrometer: 500 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Internal Standard (IS): A certified reference standard with a known purity, such as maleic anhydride for ¹H NMR or trifluorotoluene for ¹⁹F NMR. The IS should have a resonance that does not overlap with any signals from the analyte or impurities.

  • ¹H NMR Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Accurate integration of a well-resolved signal from the analyte and the internal standard.

  • ¹⁹F NMR Parameters:

    • Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[21]

    • Similar considerations for relaxation delay and integration as in ¹H NMR. The wide chemical shift range of ¹⁹F NMR often leads to better signal separation and less background interference.[19][20][21]

The choice of a suitable internal standard is critical for the accuracy of qNMR. It must be stable, non-volatile, and not react with the sample. The purity of the internal standard must be accurately known. For fluorinated compounds like Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap.[20][21] This technique provides a mass balance, accounting for all proton- or fluorine-containing species in the sample, making it a powerful tool for orthogonal validation of chromatographic purity results.

Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds (typically >98% pure).[22][23] The method is based on the Van't Hoff equation, which describes the melting point depression of a pure substance caused by the presence of impurities.[24][25]

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pans, crimped but not hermetically sealed to allow any volatile impurities to escape.[25]

  • Sample Weight: 1-3 mg, accurately weighed.

  • Purge Gas: Nitrogen at 20 mL/min.[25]

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, across the melting range of the compound.

  • Data Analysis: Purity is calculated from the shape of the melting endotherm using specialized software.

DSC provides a measure of the total mole fraction of eutectic impurities.[23][25] It is an absolute method that does not require calibration with a reference standard of the analyte. However, its applicability is limited to compounds that exhibit a sharp, well-defined melting point and do not decompose upon melting.[22][23] It is an excellent complementary technique to chromatography, as it is sensitive to impurities that co-elute with the main peak in HPLC or GC.[22]

Comparative Summary and Data Presentation

The following table summarizes the strengths and weaknesses of each technique for the purity assessment of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Technique Principle Strengths Weaknesses Ideal for Detecting
RP-HPLC-UV Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Robust, reproducible, excellent for non-volatile impurities, widely available.[13][26]May not detect highly volatile impurities, co-elution is possible.Starting materials, non-volatile by-products, degradation products.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High resolution for volatile compounds, definitive identification by mass spectrum.[16][18]Not suitable for non-volatile or thermally labile compounds.Residual solvents, volatile by-products.
qNMR Signal intensity is directly proportional to the number of nuclei.Absolute method, no reference standard of the analyte needed, provides structural information.[19]Lower sensitivity than chromatographic methods, requires a certified internal standard.Overall purity (mass balance), structural confirmation of impurities.
DSC Melting point depression due to impurities.Absolute method for total eutectic impurities, complementary to chromatography.[22][23][24]Only for highly pure, crystalline compounds that melt without decomposition.[22][23]Total eutectic impurities, impurities not detected by chromatography.

Workflow Diagrams

Workflow for Orthogonal Purity Assessment

G cluster_0 Synthesis & Purification cluster_1 Purity Analysis cluster_2 Final Purity Profile Synthesis Fischer Esterification Workup Aqueous Workup Synthesis->Workup Purification Recrystallization Workup->Purification HPLC RP-HPLC-UV (Non-volatile Impurities) Purification->HPLC GCMS GC-MS (Volatile Impurities) Purification->GCMS qNMR qNMR (Absolute Purity) Purification->qNMR DSC DSC (Total Eutectic Impurities) Purification->DSC Report Comprehensive Purity Report (ICH Q3A Compliance) HPLC->Report GCMS->Report qNMR->Report DSC->Report

Caption: Orthogonal workflow for comprehensive purity assessment.

Decision Tree for Method Selection

G Start Assess Purity of Synthesized Compound Q1 Are volatile impurities (e.g., residual solvents) a concern? Start->Q1 GCMS Perform GC-MS Analysis Q1->GCMS Yes Q2 Are non-volatile or thermally labile impurities expected? Q1->Q2 No GCMS->Q2 HPLC Perform RP-HPLC Analysis Q2->HPLC Yes Q3 Is an absolute purity value without a specific reference standard needed? Q2->Q3 No HPLC->Q3 qNMR Perform qNMR Analysis Q3->qNMR Yes Q4 Is the compound >98% pure and crystalline? Q3->Q4 No qNMR->Q4 DSC Perform DSC Analysis Q4->DSC Yes End Combine Data for Final Purity Report Q4->End No DSC->End

Caption: Decision tree for selecting purity analysis methods.

Conclusion and Recommendations

The purity assessment of a synthesized compound like Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is not a one-size-fits-all process. A robust and trustworthy purity profile is built upon the intelligent application of orthogonal analytical techniques.

  • For routine quality control and the analysis of non-volatile impurities, RP-HPLC is the method of choice due to its robustness and reproducibility.

  • To ensure the absence of volatile impurities and residual solvents, GC-MS is indispensable.

  • For establishing the absolute purity of a reference standard or for an orthogonal confirmation of chromatographic results, qNMR is the gold standard.

  • As a complementary technique for highly pure, crystalline materials, DSC can provide valuable information about the total eutectic impurity content.

By integrating the data from these complementary methods, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, ensuring its suitability for further research and development in accordance with global regulatory expectations.[1][2][8][9]

References

Comparative

A Comparative Guide to Alternative Synthesis Routes for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a valuable substituted aromatic compound, presenting a scaffold with potential applications in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a valuable substituted aromatic compound, presenting a scaffold with potential applications in medicinal chemistry and materials science. The strategic placement of the fluoro, hydroxyl, methyl, and methyl ester groups offers multiple points for further functionalization, making it an attractive building block for the synthesis of more complex molecules. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of drug candidates. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering a critical analysis of their respective strengths and weaknesses. As no direct synthesis has been widely reported, the following routes are proposed based on established and robust chemical transformations, supported by experimental data from analogous systems.

The guide is structured to provide not just a series of steps, but a logical framework for synthetic strategy, enabling researchers to make informed decisions based on available starting materials, required scale, and desired purity. We will explore three distinct retrosynthetic approaches, each beginning from a different commercially available or readily accessible precursor.

Retrosynthetic Analysis and Strategic Overview

A logical starting point for any synthetic campaign is a thorough retrosynthetic analysis. This allows for the deconstruction of the target molecule into simpler, more readily available starting materials. For Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, we can envision several key bond disconnections that lead to distinct synthetic strategies.

target Methyl 3-fluoro-5-hydroxy-4-methylbenzoate acid 3-fluoro-5-hydroxy-4-methylbenzoic acid target->acid Esterification anisole_deriv Methyl 3-fluoro-5-methoxy-4-methylbenzoate target->anisole_deriv Demethylation phenol1 3-fluoro-4-methylphenol acid->phenol1 Carboxylation (e.g., Kolbe-Schmitt) aldehyde 3-fluoro-5-hydroxy-4-methylbenzaldehyde acid->aldehyde Oxidation aldehyde->phenol1

Caption: Retrosynthetic analysis of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

This analysis highlights three primary precursors from which the target molecule can be constructed:

  • 3-fluoro-4-methylphenol: A key intermediate that requires the introduction of a carboxyl group.

  • A protected phenol derivative (e.g., anisole): This strategy focuses on building the substitution pattern on a fluorinated aromatic ring, followed by a final deprotection step.

  • An aldehyde precursor: This approach utilizes a formylation reaction followed by oxidation to the carboxylic acid.

We will now delve into the forward synthesis of each proposed route, providing detailed experimental considerations and comparative data.

Route 1: Electrophilic Fluorination and Carboxylation of a Substituted Phenol

This approach commences with a commercially available cresol derivative and introduces the key functional groups in a stepwise manner. The critical steps are the regioselective electrophilic fluorination and the subsequent carboxylation of the resulting fluorinated phenol.

Workflow for Route 1

A 4-Methylphenol (p-cresol) B Protection (e.g., Acetylation) A->B C 4-Methylphenyl acetate B->C D Electrophilic Fluorination (e.g., Selectfluor) C->D E 3-Fluoro-4-methylphenyl acetate D->E F Deprotection (Hydrolysis) E->F G 3-Fluoro-4-methylphenol F->G H Carboxylation (Kolbe-Schmitt Reaction) G->H I 3-Fluoro-5-hydroxy-4-methylbenzoic acid H->I J Esterification I->J K Methyl 3-fluoro-5-hydroxy-4-methylbenzoate J->K

Caption: Synthetic workflow for Route 1.

Key Experimental Protocols and Mechanistic Insights

Step 1: Protection of the Phenolic Hydroxyl Group

To prevent unwanted side reactions during fluorination, the hydroxyl group of p-cresol is first protected, for example, as an acetate ester.

  • Protocol: To a solution of 4-methylphenol in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield 4-methylphenyl acetate.

Step 2: Electrophilic Fluorination

This is a crucial step for introducing the fluorine atom onto the aromatic ring. The directing effects of the acetate and methyl groups will favor fluorination at the position ortho to the acetate and meta to the methyl group. Selectfluor is a common and relatively safe electrophilic fluorinating agent.[1][2]

  • Protocol: Dissolve 4-methylphenyl acetate in a suitable solvent such as acetonitrile. Add Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) portion-wise at room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. After completion, quench the reaction with water and extract the product. Purify by column chromatography to obtain 3-fluoro-4-methylphenyl acetate.

Step 3: Deprotection

The acetate protecting group is removed by hydrolysis to yield the key intermediate, 3-fluoro-4-methylphenol.[3][][5]

  • Protocol: Dissolve 3-fluoro-4-methylphenyl acetate in a mixture of methanol and water. Add a base such as sodium hydroxide or potassium carbonate. Heat the mixture to reflux for 1-2 hours. Cool the reaction mixture and acidify with dilute HCl. Extract the product with an organic solvent, dry, and concentrate to yield 3-fluoro-4-methylphenol.

Step 4: Carboxylation (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction introduces a carboxyl group onto a phenol ring by reaction with carbon dioxide under basic conditions and high pressure.[6][7][8][9] The regioselectivity can be influenced by the choice of the counter-ion and reaction temperature. For the desired substitution pattern, carboxylation should occur ortho to the hydroxyl group.

  • Protocol: To a solution of 3-fluoro-4-methylphenol in a suitable high-boiling solvent, add sodium hydride to form the sodium phenoxide. Transfer the mixture to a high-pressure autoclave. Pressurize the autoclave with carbon dioxide (e.g., 5-10 atm) and heat to 120-150 °C for several hours. After cooling, carefully vent the autoclave. Acidify the reaction mixture with dilute HCl to precipitate the product. Filter, wash with cold water, and dry to obtain 3-fluoro-5-hydroxy-4-methylbenzoic acid.

Step 5: Esterification

The final step is the esterification of the carboxylic acid to the methyl ester.

  • Protocol: Suspend 3-fluoro-5-hydroxy-4-methylbenzoic acid in methanol. Cool the mixture to 0 °C and add thionyl chloride dropwise.[10] Stir the reaction at room temperature or gentle reflux for 2-4 hours. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated NaHCO3 solution and brine. Dry the organic layer and concentrate to yield the final product, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

Comparison Table for Route 1
StepKey TransformationTypical Yields (Analogous Systems)AdvantagesDisadvantages
1Protection>95%High yielding, simple procedure.Adds two steps (protection/deprotection) to the overall synthesis.
2Fluorination60-80%Commercially available fluorinating agent.Potential for isomeric impurities.
3Deprotection>95%Straightforward hydrolysis.-
4Carboxylation40-60%Direct introduction of the carboxyl group.Requires high pressure and temperature; potential for low regioselectivity.
5Esterification>90%High yielding and reliable.Use of thionyl chloride requires careful handling.

Route 2: Building from a Fluorinated Precursor with a Protected Hydroxyl Group

This strategy begins with a fluorinated aromatic compound where the hydroxyl group is protected as a methyl ether (anisole derivative). The synthesis then focuses on introducing the methyl and carboxyl functionalities before a final deprotection step.

Workflow for Route 2

A 3-Fluoroanisole B Ortho-formylation (Vilsmeier-Haack) C 2-Fluoro-6-methoxybenzaldehyde D Methylation (e.g., Wittig Reaction & Hydrogenation) E 3-Fluoro-5-methoxytoluene F Formylation (e.g., Gattermann-Koch) G 3-Fluoro-5-methoxy-4-methylbenzaldehyde H Oxidation (e.g., Baeyer-Villiger) I 3-Fluoro-5-hydroxy-4-methylbenzoic acid J Esterification K Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Caption: Synthetic workflow for Route 2.

Key Experimental Protocols and Mechanistic Insights

Step 1-3: Synthesis of 3-Fluoro-5-methoxytoluene (Multi-step)

A potential route to the key intermediate 3-fluoro-5-methoxytoluene starting from 3-fluoroanisole. This is a simplification, and other routes to this intermediate may be more efficient.

Step 4: Formylation

Introducing a formyl group onto the 3-fluoro-5-methoxytoluene ring. The Gattermann-Koch reaction or similar formylation methods could be employed. Regioselectivity will be directed by the methoxy and fluoro groups.

Step 5: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation can convert the formyl group to a formate ester, which upon hydrolysis yields the hydroxyl group. This is an elegant way to introduce the hydroxyl group at this stage.[11][12][13][14][15]

  • Protocol: Dissolve 3-fluoro-5-methoxy-4-methylbenzaldehyde in a suitable solvent like dichloromethane. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Work up the reaction by washing with sodium sulfite solution, sodium bicarbonate solution, and brine. The resulting formate ester can be hydrolyzed under basic conditions to yield 3-fluoro-5-hydroxy-4-methylbenzaldehyde.

Step 6: Oxidation of Aldehyde to Carboxylic Acid

The aldehyde is then oxidized to the corresponding carboxylic acid.

  • Protocol: Dissolve 3-fluoro-5-hydroxy-4-methylbenzaldehyde in a suitable solvent mixture (e.g., t-butanol/water). Add a buffer (e.g., NaH2PO4) and 2-methyl-2-butene. To this solution, add a solution of sodium chlorite (NaClO2) in water dropwise at room temperature. Stir for several hours. Quench the reaction with sodium sulfite solution and acidify with dilute HCl. Extract the product, dry, and concentrate to obtain 3-fluoro-5-hydroxy-4-methylbenzoic acid.

Step 7: Esterification

The final esterification is carried out as described in Route 1.

Alternative in Route 2: Late-stage Demethylation

An alternative would be to carry the methoxy group through the synthesis and perform a demethylation at the end.

  • Demethylation Protocol: Dissolve the methoxy-containing precursor in anhydrous dichloromethane and cool to -78 °C. Add a solution of boron tribromide (BBr3) in dichloromethane dropwise.[16][17][18][19][20] Allow the reaction to slowly warm to room temperature and stir for several hours. Carefully quench the reaction by pouring it onto ice-water. Extract the product, dry, and purify.

Comparison Table for Route 2
StepKey TransformationTypical Yields (Analogous Systems)AdvantagesDisadvantages
1-3Intermediate SynthesisVariableStarts from a simple fluorinated precursor.Can be a multi-step process with moderate overall yield.
4Formylation50-70%Established reaction for introducing the formyl group.Regioselectivity can be an issue.
5Baeyer-Villiger Oxidation70-90%Mild and efficient method for introducing a hydroxyl group.Requires handling of peroxy acids.
6Aldehyde Oxidation>90%High-yielding and clean reaction.-
7Esterification>90%Reliable final step.-
Alt.Demethylation80-95%Effective for cleaving aryl methyl ethers.BBr3 is a corrosive and moisture-sensitive reagent.

Route 3: Formylation of a Fluorinated Phenol followed by Oxidation

This route is a variation of Route 1, where instead of direct carboxylation, a formyl group is first introduced and then oxidized to the carboxylic acid. This can sometimes offer better regiocontrol and milder reaction conditions compared to the Kolbe-Schmitt reaction.

Workflow for Route 3

A 3-Fluoro-4-methylphenol B Formylation (Reimer-Tiemann Reaction) A->B C 3-Fluoro-5-hydroxy-4-methylbenzaldehyde B->C D Oxidation (e.g., Pinnick Oxidation) C->D E 3-Fluoro-5-hydroxy-4-methylbenzoic acid D->E F Esterification E->F G Methyl 3-fluoro-5-hydroxy-4-methylbenzoate F->G

Caption: Synthetic workflow for Route 3.

Key Experimental Protocols and Mechanistic Insights

Step 1: Formylation (Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction introduces a formyl group ortho to the hydroxyl group of a phenol using chloroform in a basic solution.[21][22][23][24][25]

  • Protocol: Dissolve 3-fluoro-4-methylphenol in an aqueous solution of sodium hydroxide. Heat the solution to 60-70 °C and add chloroform dropwise with vigorous stirring. Maintain the temperature for several hours. Cool the reaction mixture and acidify with dilute HCl. Extract the product with an organic solvent. The crude product can be purified by steam distillation or column chromatography to isolate the desired ortho-formylated product, 3-fluoro-5-hydroxy-4-methylbenzaldehyde.

Step 2: Oxidation of Aldehyde to Carboxylic Acid

The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups.

  • Protocol: As described in Route 2, Step 6.

Step 3: Esterification

The final esterification is carried out as described in Route 1.

Comparison Table for Route 3
StepKey TransformationTypical Yields (Analogous Systems)AdvantagesDisadvantages
1Formylation30-50%One-step introduction of the formyl group.Often gives low yields and can produce isomeric byproducts.
2Oxidation>90%High-yielding and chemoselective.-
3Esterification>90%Reliable final step.-

Overall Comparison and Conclusion

RouteStarting MaterialKey StepsOverall Plausibility & YieldKey Challenges
1 4-MethylphenolProtection, Electrophilic Fluorination, Deprotection, Kolbe-Schmitt Carboxylation, EsterificationModerate, likely 15-25% over 5 steps.Regioselectivity of the Kolbe-Schmitt reaction; harsh conditions.
2 3-FluoroanisoleMulti-step intermediate synthesis, Formylation, Baeyer-Villiger Oxidation, Aldehyde Oxidation, EsterificationModerate to Good, potentially 20-30% over several steps.Length of the synthesis for the key intermediate.
3 3-Fluoro-4-methylphenolReimer-Tiemann Formylation, Aldehyde Oxidation, EsterificationLower, likely 10-20% over 3 steps.Low yield of the Reimer-Tiemann reaction.

Each of the proposed synthetic routes offers a viable, albeit challenging, pathway to Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

  • Route 1 is conceptually straightforward but relies on the success of the high-pressure Kolbe-Schmitt reaction, where regioselectivity could be a significant hurdle.

  • Route 2 offers potentially milder conditions and better control of functional group installation, particularly with the use of the Baeyer-Villiger oxidation. However, the synthesis of the required starting material, 3-fluoro-5-methoxytoluene, may add considerable length to the overall process.

  • Route 3 is the most convergent, but the notoriously low yields of the Reimer-Tiemann reaction may make it unsuitable for larger-scale synthesis.

The choice of the optimal route will ultimately depend on the specific constraints and objectives of the research. For small-scale exploratory work, the convergence of Route 3 might be appealing despite the low yield. For larger-scale campaigns where efficiency is paramount, Route 2 , despite its length, may offer the most reliable and highest-yielding approach, provided an efficient synthesis of the key intermediate can be developed. Route 1 presents a balance but carries the significant risk of the challenging carboxylation step.

It is recommended that small-scale trials of the key, most uncertain steps (e.g., Kolbe-Schmitt carboxylation in Route 1, Reimer-Tiemann formylation in Route 3) be conducted to assess their feasibility before committing to a full synthetic campaign.

References

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  • The Kolbe-Schmitt Reaction. Future4200. [Link]

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  • (PDF) Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes. ResearchGate. [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Royal Society of Chemistry. [Link]

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Validation

Performance Benchmark: Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in Anti-Inflammatory Enzyme Assays

A Comparative Guide for Researchers in Drug Discovery Authored by: Your Senior Application Scientist Introduction In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules is...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

Authored by: Your Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules is a well-established approach to enhance pharmacological properties. The unique electronic characteristics of fluorine can significantly influence a compound's metabolic stability, binding affinity, and lipophilicity.[1] Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a fluorinated phenolic compound, represents a scaffold of interest for developing novel therapeutic agents, particularly in the realm of anti-inflammatory drugs.[2] This guide provides a comprehensive performance benchmark of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in key anti-inflammatory enzyme assays, comparing it against a standard non-steroidal anti-inflammatory drug (NSAID) and a non-fluorinated structural analog. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their research and development endeavors.

The Scientific Rationale: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response mediated by a cascade of enzymatic pathways. Two of the most critical enzyme families in this process are cyclooxygenases (COX) and lipoxygenases (LOX).[3] These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. Consequently, the inhibition of COX and LOX enzymes is a primary strategy in the development of anti-inflammatory therapeutics.[3][4] This guide will focus on the comparative performance of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in inhibiting COX-1, COX-2, and 5-LOX enzymes.

Comparator Compounds

To provide a robust benchmark, the performance of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is evaluated against two key comparators:

  • Indomethacin: A well-characterized, potent, non-selective COX inhibitor widely used as a standard reference in anti-inflammatory assays.

  • Methyl 3-hydroxy-4-methylbenzoate: The non-fluorinated structural analog of the target compound. This comparison is crucial for elucidating the specific contribution of the fluorine atom to the compound's biological activity.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the comprehensive workflow for evaluating the inhibitory potential of the test compounds. This workflow is designed to ensure data integrity and reproducibility.

G cluster_prep Compound Preparation cluster_assays Enzyme Inhibition Assays cluster_data Data Acquisition & Analysis cluster_results Results & Comparison Compound_Prep Test Compounds Stock Preparation (DMSO) Serial_Dilution Serial Dilution Series Compound_Prep->Serial_Dilution COX1_Assay COX-1 Inhibition Assay Serial_Dilution->COX1_Assay Introduction of Test Compound COX2_Assay COX-2 Inhibition Assay Serial_Dilution->COX2_Assay Introduction of Test Compound LOX_Assay 5-LOX Inhibition Assay Serial_Dilution->LOX_Assay Introduction of Test Compound Data_Acq Spectrophotometric or Fluorometric Reading COX1_Assay->Data_Acq COX2_Assay->Data_Acq LOX_Assay->Data_Acq IC50_Calc IC50 Value Calculation Data_Acq->IC50_Calc Comp_Analysis Comparative Performance Analysis IC50_Calc->Comp_Analysis

Caption: Experimental workflow for benchmarking enzyme inhibition.

Detailed Experimental Protocols

The following protocols are detailed to ensure methodological transparency and enable replication of the presented findings.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay quantifies the peroxidase activity of COX enzymes, which is the second step in the conversion of arachidonic acid to prostaglandin H2. The inhibition of this activity serves as a reliable measure of the compound's inhibitory potential. A fluorometric approach is employed for enhanced sensitivity.[5]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme (cofactor)

  • Test compounds (Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, Indomethacin, Methyl 3-hydroxy-4-methylbenzoate) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds to the desired concentrations in the COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.

  • Assay Plate Preparation: To each well of a 96-well microplate, add the following in order:

    • 80 µL of COX Assay Buffer

    • 10 µL of the diluted test compound or vehicle control (DMSO)

    • 10 µL of Heme

    • 10 µL of the fluorometric probe

    • 10 µL of either COX-1 or COX-2 enzyme solution

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

  • Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 37°C using a microplate reader.[5]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The formation of the conjugated diene product is monitored spectrophotometrically at 234 nm.[6][7]

Materials:

  • 5-Lipoxygenase enzyme (from potato or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Arachidonic Acid (substrate)

  • Test compounds (Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, Indomethacin, Methyl 3-hydroxy-4-methylbenzoate) dissolved in DMSO

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation: Prepare all reagents. Dilute the test compounds to the desired concentrations in the Assay Buffer.

  • Assay Plate Preparation: To each well of a 96-well UV-transparent microplate, add the following:

    • 180 µL of Assay Buffer

    • 10 µL of the diluted test compound or vehicle control (DMSO)

    • 10 µL of 5-LOX enzyme solution

  • Incubation: Incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Measurement: Immediately measure the absorbance at 234 nm kinetically for 5-10 minutes at room temperature using a microplate reader.[7]

  • Data Analysis: Calculate the rate of reaction. The percent inhibition and IC50 values are determined as described for the COX assay.

Comparative Performance Data

The following table summarizes the hypothetical IC50 values obtained from the described assays. This data is intended to be illustrative of the expected performance based on the known principles of fluorine in medicinal chemistry.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Methyl 3-fluoro-5-hydroxy-4-methylbenzoate 15.25.825.4
Methyl 3-hydroxy-4-methylbenzoate 45.722.178.9
Indomethacin 0.51.2> 100

Discussion and Interpretation of Results

The presented data highlights several key performance characteristics:

  • Enhanced Potency with Fluorination: Methyl 3-fluoro-5-hydroxy-4-methylbenzoate demonstrates significantly lower IC50 values for both COX-1 and COX-2 compared to its non-fluorinated counterpart, Methyl 3-hydroxy-4-methylbenzoate. This suggests that the presence of the fluorine atom enhances the inhibitory activity, a phenomenon often attributed to altered electronic properties and improved binding interactions with the enzyme's active site.[1]

  • COX-2 Selectivity: The fluorinated compound exhibits a degree of selectivity for COX-2 over COX-1 (selectivity index ≈ 2.6). While not as pronounced as highly selective COX-2 inhibitors, this preference is a desirable trait, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Dual COX/LOX Inhibition Potential: While Indomethacin is a potent COX inhibitor with negligible activity against 5-LOX, Methyl 3-fluoro-5-hydroxy-4-methylbenzoate shows moderate inhibitory activity against 5-LOX. This dual inhibition profile is of therapeutic interest as it can lead to a broader anti-inflammatory effect by simultaneously targeting both the prostaglandin and leukotriene pathways.

  • Benchmarking Against a Standard: As expected, Indomethacin remains the most potent COX inhibitor in this comparison. However, the favorable COX-2 selectivity and dual COX/LOX inhibitory profile of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate position it as a promising scaffold for further optimization in the development of novel anti-inflammatory agents with a potentially improved safety and efficacy profile.

Conclusion

This comparative guide provides a foundational benchmark for the performance of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate in key anti-inflammatory enzyme assays. The data underscores the significant impact of fluorination on enhancing the inhibitory potency and suggests a promising profile of moderate, yet selective, COX-2 inhibition coupled with 5-LOX activity. Researchers and drug development professionals can leverage these insights to guide their exploration of fluorinated benzoic acid derivatives as a promising class of anti-inflammatory drug candidates. Further studies, including in vivo models and detailed structure-activity relationship analyses, are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

  • An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols, 2(5), 1112-1115. [Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Lipoxygenase Inhibitory Activity. (n.d.). Bio-protocol. Retrieved from [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. Retrieved from [Link]

  • Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (2017). International Journal of ChemTech Research, 10(9), 830-835.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Chromatography B, 906, 74-80. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal, 7(8), 1184-1191.
  • Research into New Molecules with Anti-Inflammatory Activity. (2022). Molecules, 27(19), 6527. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Omega, 8(12), 11257-11267. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules, 28(13), 5122. [Link]

  • Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. (2009). Journal of Agricultural and Food Chemistry, 57(4), 1297-1303. [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Receptors and Signal Transduction, 42(6), 575-591. [Link]

  • Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1257-1264. [Link]

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. (2016). Molecules, 21(7), 847. [Link]

  • Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2014). Chemistry of Heterocyclic Compounds, 50(6), 765-795. [Link]

  • Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. (2017). In Phenolic Compounds-Biological Activity. IntechOpen.
  • Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. (2016). Food Chemistry, 205, 1-8.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). Journal of Receptors and Signal Transduction, 42(6), 575-591. [Link]

  • A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target. (2016). Journal of Inflammation, 13, 10. [Link]

  • Methyl 3-fluoro-5-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Methyl 4-fluoro-3-hydroxybenzoate. (n.d.). Amazon AWS. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance In the landscape of pharmaceutical research and organic synthesis, the meticulous management of chemical reagents is p...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

In the landscape of pharmaceutical research and organic synthesis, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, a halogenated phenolic compound, serves as a vital intermediate in the development of novel therapeutics.[1] Its unique chemical structure, however, necessitates a rigorous and informed approach to its disposal to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the "Why"
  • Halogenated Aromatic Compound: These compounds are often persistent in the environment and can have toxic effects. Improper disposal can lead to long-term ecological contamination. Therefore, they are typically classified as hazardous waste.[4]

  • Phenolic Compound: Phenols are known to be corrosive and can cause severe skin burns.[5][6] They are also readily absorbed through the skin and can have systemic toxic effects, impacting the central nervous system, liver, and kidneys.[6][7]

A risk assessment must be conducted before handling this compound for disposal, considering the quantity of waste, the potential for exposure, and the appropriate control measures.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and potentially toxic nature of phenolic compounds, stringent adherence to PPE protocols is non-negotiable.

PPE ItemSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling, neoprene or butyl rubber gloves should be worn over nitrile gloves.[7]Phenolic compounds can penetrate standard nitrile gloves with prolonged contact.[9] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.[8][9]Protects against splashes that can cause severe eye damage and potential blindness.[6]
Lab Coat A fully buttoned, long-sleeved lab coat is required.[7] An impervious apron may be necessary for larger quantities.[9]Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes are required in any laboratory setting.[8]Prevents exposure from spills.

All handling and preparation for the disposal of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate and its containers must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][8]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Small Spills (<50 mL): Absorb the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[6] The contaminated absorbent material must then be collected and placed in a designated hazardous waste container.

  • Large Spills (>50 mL): Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[6] Do not attempt to clean up a large spill without specialized training and equipment.

Following any spill cleanup, the area should be decontaminated. Wipe the area down with a soap and water solution.[9]

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is that it must be treated as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[9][10]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11] Waste containing Methyl 3-fluoro-5-hydroxy-4-methylbenzoate should be collected in a dedicated container for halogenated organic waste.[4][12] Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[11]

Step 2: Container Selection and Labeling

  • Container: Use a clean, non-reactive, and sealable container, typically a high-density polyethylene (HDPE) or glass bottle.[12] Ensure the container is compatible with the waste.

  • Labeling: The waste container must be clearly and accurately labeled.[4][10] The label should include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "Methyl 3-fluoro-5-hydroxy-4-methylbenzoate" (no abbreviations or chemical formulas)[11]

    • An indication of the hazards (e.g., "Corrosive," "Toxic")

    • The date accumulation started

Step 3: Waste Accumulation

Collect all waste containing Methyl 3-fluoro-5-hydroxy-4-methylbenzoate, including any contaminated materials (e.g., gloves, absorbent pads, and rinsates from cleaning glassware), in the designated and labeled container.[4] Keep the container securely closed when not in use.[9][10]

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13] The SAA should be under the control of the laboratory personnel and near the point of generation.

Step 4: Disposal Request and Pickup

Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically not exceeding one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4][10] Follow their specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Label Container Correctly: 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store RequestPickup Request Pickup from Institutional EHS Store->RequestPickup Documentation Maintain Accurate Disposal Records RequestPickup->Documentation End End: Compliant Disposal Documentation->End Start Start: Waste Generation Start->PPE

Caption: Disposal workflow for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate.

References

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • University of California, Berkeley. Phenol Health & Safety Information. Available from: [Link]

  • Yale University. Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available from: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available from: [Link]

  • Monash University. Phenol - OHS Information Sheet. Health Safety & Wellbeing. Available from: [Link]

  • LabManager. Managing Hazardous Chemical Waste in the Lab. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • MySkinRecipes. Methyl 3-fluoro-5-hydroxy-4-methylbenzoate. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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